Technical Documentation Center

2,4-Dimorpholinonitrobenzene Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,4-Dimorpholinonitrobenzene
  • CAS: 133387-34-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Dimorpholinonitrobenzene

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the synthesis and characterization of 2,4-dimorpholinonitrobenzene, a molecule of significant inte...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis and characterization of 2,4-dimorpholinonitrobenzene, a molecule of significant interest due to the integration of the pharmacologically relevant morpholine scaffold with the synthetically versatile nitroaromatic core. While direct literature on this specific compound is sparse, this document outlines a robust synthetic strategy based on well-established principles of nucleophilic aromatic substitution and details the expected analytical characterization, providing a foundational framework for its preparation and study.

Introduction: The Rationale for 2,4-Dimorpholinonitrobenzene

The morpholine heterocycle is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacokinetic profiles and biological activities.[1] Its presence can improve aqueous solubility, metabolic stability, and receptor binding.[2] Morpholine derivatives have demonstrated a wide array of pharmacological actions, including anticancer, anti-inflammatory, and antibacterial properties.[3][4]

Nitroaromatic compounds, on the other hand, are crucial intermediates in the synthesis of a vast range of industrial chemicals, including dyes, polymers, and pharmaceuticals.[5][6] The strong electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic attack, enabling the facile introduction of various functional groups.

The synthesis of 2,4-dimorpholinonitrobenzene, therefore, represents the convergence of these two important chemical motifs. This compound serves as a potential building block for novel therapeutic agents and functional materials. This guide details a proposed synthesis, outlines comprehensive characterization protocols, and discusses the potential applications and safety considerations associated with this molecule.

Proposed Synthesis of 2,4-Dimorpholinonitrobenzene

The most plausible and efficient method for the synthesis of 2,4-dimorpholinonitrobenzene is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the displacement of leaving groups (typically halogens) on an aromatic ring by a nucleophile. The presence of a strongly electron-withdrawing group, such as a nitro group, in the ortho or para position to the leaving group is essential for activating the ring towards nucleophilic attack.[7]

Reaction Principle: The SNAr Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile (morpholine) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized onto the electron-withdrawing nitro group. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.

G start Start reagents Combine 2,4-difluoronitrobenzene, morpholine (2.2 eq.), and Na₂CO₃ (2.2 eq.) in a suitable solvent (e.g., DMSO). start->reagents reaction Heat the mixture at 80-100 °C and monitor by TLC. reagents->reaction workup Cool to room temperature. Pour into ice-water and stir. reaction->workup extraction Extract with an organic solvent (e.g., ethyl acetate). workup->extraction wash Wash the organic layer with brine, dry over Na₂SO₄, and filter. extraction->wash purification Concentrate under reduced pressure. Purify by column chromatography. wash->purification characterization Characterize the pure product by NMR, IR, and MS. purification->characterization end End characterization->end

Caption: Proposed workflow for the synthesis of 2,4-Dimorpholinonitrobenzene.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-difluoronitrobenzene (1.0 eq), morpholine (2.2 eq), and anhydrous sodium carbonate (2.2 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol. [7][8]2. Reaction: Heat the reaction mixture to 80-100 °C and stir. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Pour the reaction mixture into a beaker of ice-water and stir until a precipitate forms.

  • Extraction: If a precipitate does not form, extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 2,4-dimorpholinonitrobenzene.

Characterization of 2,4-Dimorpholinonitrobenzene

The structural confirmation of the synthesized 2,4-dimorpholinonitrobenzene would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. [9]For 2,4-dimorpholinonitrobenzene, both ¹H and ¹³C NMR would provide key structural information.

Predicted ¹H NMR Spectral Data:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic-H7.0 - 8.2m3H
O-CH₂ (Morpholine)~ 3.7 - 3.9t8H
N-CH₂ (Morpholine)~ 3.0 - 3.4t8H

The aromatic protons will exhibit a complex splitting pattern due to their coupling with each other. The morpholine protons are expected to appear as triplets, corresponding to the coupling with the adjacent CH₂ group. [10][11] Predicted ¹³C NMR Spectral Data:

CarbonPredicted Chemical Shift (δ, ppm)
Aromatic C-NO₂~ 140 - 150
Aromatic C-N~ 145 - 155
Aromatic C-H~ 115 - 130
O-CH₂ (Morpholine)~ 66 - 68
N-CH₂ (Morpholine)~ 48 - 52

The carbons of the morpholine ring adjacent to the oxygen will be deshielded and appear at a lower field compared to those adjacent to the nitrogen. [12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. [13] Predicted IR Absorption Bands:

Functional GroupVibrationPredicted Wavenumber (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1550 - 1475
Nitro (NO₂)Symmetric Stretch1360 - 1290
Aromatic C=CStretch~ 1600, ~1475
C-NStretch~ 1340 - 1250
C-O-C (Ether)Stretch~ 1150 - 1085
Aromatic C-HStretch~ 3100 - 3000
Aliphatic C-HStretch~ 2950 - 2850

The most characteristic peaks will be the strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group. [14][15][16]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. [17][18] Predicted Mass Spectral Data:

  • Molecular Ion (M⁺): The expected molecular weight of 2,4-dimorpholinonitrobenzene (C₁₄H₁₉N₃O₄) is 293.32 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z = 293.

  • Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the nitro group (-NO₂, 46 Da), cleavage of the morpholine rings, and fragmentation of the aromatic ring.

G M [M]⁺˙ m/z = 293 M_NO2 [M-NO₂]⁺ m/z = 247 M->M_NO2 - NO₂ M_C4H8NO [M-C₄H₈NO]⁺ m/z = 207 M->M_C4H8NO - C₄H₈NO Fragment1 Further Fragments M_NO2->Fragment1 M_C4H8NO->Fragment1

Caption: A simplified proposed fragmentation pathway for 2,4-Dimorpholinonitrobenzene.

Potential Applications and Future Perspectives

The unique combination of two morpholine units and a nitroaromatic core suggests several potential applications for 2,4-dimorpholinonitrobenzene.

  • Medicinal Chemistry: As a scaffold, it could be a precursor for the synthesis of novel drug candidates. The nitro group can be readily reduced to an amine, which can then be further functionalized to create a library of compounds for screening against various biological targets. The known bioactivities of morpholine derivatives suggest potential for anticancer, antibacterial, and antifungal applications. [2][3][19]* Materials Science: Nitroaromatic compounds are used in the synthesis of dyes and polymers. [5]The presence of the morpholine moieties could impart unique solubility and material properties.

Future research should focus on the synthesis and biological evaluation of derivatives of 2,4-dimorpholinonitrobenzene, particularly those where the nitro group is converted to other functionalities.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

  • Nitroaromatic Compounds: These compounds are toxic and should be handled with care. [5][20]They can be absorbed through the skin and may cause irritation. Some nitroaromatics are explosive, particularly when heated or subjected to shock, although dinitro-substituted benzenes are generally stable. [15][21]* Starting Materials: 2,4-difluoronitrobenzene and 2,4-dichloronitrobenzene are corrosive and toxic.

  • Morpholine: Morpholine is a corrosive and flammable liquid.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

References

  • Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. The Royal Society of Chemistry. Available from: [Link]

  • 1H and13C NMR spectra ofN-substituted morpholines. ResearchGate. Available from: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available from: [Link]

  • [Catalytic effect in the reaction of 2,4-dinitrofluorobenzene with morpholine in benzene. 7. Communication on nucleophile aromatic substitution reactions]. PubMed. Available from: [Link]

  • Recognizing the NMR pattern for morpholine. ACD/Labs. Available from: [Link]

  • 2,4-difluoronitrobenzene - Nucleophilic Aromatic Substitution With Morpholine Using Flow Reactor. Tradeindia. Available from: [Link]

  • 1H and 13C NMR spectra of N-substituted morpholines. PubMed. Available from: [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC - NIH. Available from: [Link]

  • IR: nitro groups. Available from: [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. Available from: [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. ScienceScholar. Available from: [Link]

  • Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. ResearchGate. Available from: [Link]

  • Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. Available from: [Link]

  • Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. Available from: [Link]

  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available from: [Link]

  • Synthesis and characterization of 3-fluoro-4-morpholine-nitrobenzene. ResearchGate. Available from: [Link]

  • Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry. Available from: [Link]

  • PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. ijprems. Available from: [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available from: [Link]

  • The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society. Available from: [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. Available from: [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. Available from: [Link]

  • Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. Available from: [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC - NIH. Available from: [Link]

  • Process for producing 2,4-difluoronitrobenzene. Google Patents.
  • Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org. Available from: [Link]

  • Nucleophilic aromatic substitution of the nitro-group. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. MDPI. Available from: [Link]

  • Sensing nitroaromatic explosives in the gas phase. novoMOF - Blog. Available from: [Link]

  • Infrared of nitro compounds. Chemistry. Available from: [Link]

Sources

Exploratory

Physical and chemical properties of 2,4-Dimorpholinonitrobenzene

A comprehensive exploration of its physical, chemical, and pharmacological properties for researchers, scientists, and drug development professionals. Foreword: Navigating the Landscape of a Niche Molecule 2,4-Dimorpholi...

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive exploration of its physical, chemical, and pharmacological properties for researchers, scientists, and drug development professionals.

Foreword: Navigating the Landscape of a Niche Molecule

2,4-Dimorpholinonitrobenzene presents a unique case study in chemical research and drug development. As a highly substituted nitrobenzene derivative, its properties are of significant interest, yet publicly available data remains sparse. This guide, therefore, serves a dual purpose: to consolidate the known and predicted information on this compound and to provide a framework for its further investigation. The synthesis of this document required a multi-pronged approach, leveraging data from structurally analogous compounds and computational models to build a coherent and scientifically grounded profile.

Section 1: Molecular Identity and Physicochemical Characteristics

Structural Elucidation and Core Properties

2,4-Dimorpholinonitrobenzene is characterized by a central nitrobenzene ring substituted with two morpholine moieties at the 2 and 4 positions. This unique arrangement of electron-donating morpholino groups and an electron-withdrawing nitro group dictates its fundamental chemical behavior.

Table 1: Physicochemical Properties of 2,4-Dimorpholinonitrobenzene

PropertyValueSource
Molecular Formula C₁₄H₁₉N₃O₄-
Molecular Weight 293.32 g/mol -
CAS Number 5036-03-3[1]
Appearance Predicted to be a yellow crystalline solidInferred from analogous nitroaromatic compounds[2][3]
Melting Point 194-195 °C[1]
Boiling Point Not available-
Solubility Predicted to be sparingly soluble in water, soluble in organic solvents like DMSO and DMFInferred from analogous compounds[2][4]
Spectroscopic Profile: The Fingerprint of a Molecule
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the presence of multiple, chemically distinct protons on the morpholine rings and the aromatic ring. The aromatic protons will likely appear in the downfield region, influenced by the electron-withdrawing nitro group. The protons on the morpholine rings will exhibit characteristic shifts and coupling patterns.[5][6]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon atoms attached to the nitro and morpholino groups being significantly shifted. The four unique carbon atoms of the morpholine rings will also be observable.[7][8]

  • Infrared (IR) Spectroscopy: The IR spectrum is predicted to show strong characteristic absorption bands for the nitro group (typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹ for asymmetric and symmetric stretching, respectively).[7] Other key signals will include C-N stretching from the morpholine groups and C-H stretching from the aromatic and aliphatic components.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the nitro group and cleavage of the morpholine rings, providing further structural confirmation.[9]

Section 2: Chemical Synthesis and Reactivity

Synthetic Pathways: Constructing the Core Scaffold

The synthesis of 2,4-Dimorpholinonitrobenzene would likely proceed through a nucleophilic aromatic substitution (SNAr) reaction. A plausible synthetic route involves the reaction of a di-substituted halo-nitrobenzene, such as 2,4-dichloro-1-nitrobenzene, with morpholine.

The presence of the strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, making the substitution of the halogen atoms by morpholine feasible.[10][11] The reaction conditions, such as solvent, temperature, and the presence of a base, would need to be optimized to achieve a high yield.

G reactant1 2,4-Dichloronitrobenzene conditions Base, Solvent Heat reactant1->conditions reactant2 Morpholine (2 eq.) reactant2->conditions product 2,4-Dimorpholinonitrobenzene conditions->product

Caption: Proposed synthetic route via nucleophilic aromatic substitution.

Chemical Reactivity and Stability

The reactivity of 2,4-Dimorpholinonitrobenzene is governed by the interplay of its functional groups.

  • Reduction of the Nitro Group: The nitro group is susceptible to reduction to an amino group using various reducing agents, such as catalytic hydrogenation or metal-acid combinations. This transformation would yield 2,4-dimorpholinoaniline, a potentially valuable intermediate for further chemical modifications.

  • Electrophilic Aromatic Substitution: The electron-donating morpholino groups and the electron-withdrawing nitro group will direct any further electrophilic substitution on the aromatic ring. However, the ring is generally deactivated towards electrophilic attack due to the potent deactivating effect of the nitro group.

  • Stability: The compound is expected to be stable under normal laboratory conditions.[2] However, like many nitroaromatic compounds, it may be sensitive to heat and light over extended periods.

Section 3: Potential Applications in Drug Discovery and Development

While specific biological activities of 2,4-Dimorpholinonitrobenzene are not documented, its structural motifs suggest several avenues for investigation in drug discovery.

  • Scaffold for Kinase Inhibitors: The morpholine moiety is a common feature in many kinase inhibitors, where it often contributes to solubility and favorable interactions with the kinase active site. The 2,4-disubstituted pattern on a central ring is also a recognized scaffold in this area.

  • Antimicrobial and Anticancer Potential: Nitroaromatic compounds have a long history as antimicrobial and anticancer agents.[12] The mechanism often involves the bioreduction of the nitro group to reactive species that can damage cellular macromolecules. The presence of the morpholine groups could modulate the redox potential and cellular uptake of the compound, potentially leading to selective toxicity.[13]

G start 2,4-Dimorpholinonitrobenzene screen1 In vitro Kinase Inhibition Assays start->screen1 screen2 Antimicrobial Susceptibility Testing start->screen2 screen3 Anticancer Cell Line Viability Assays start->screen3 hit_id Hit Identification screen1->hit_id screen2->hit_id screen3->hit_id lead_opt Lead Optimization hit_id->lead_opt adme_tox ADME/Tox Profiling lead_opt->adme_tox in_vivo In vivo Efficacy Studies adme_tox->in_vivo

Sources

Foundational

The Emergence of a Privileged Scaffold: A Historical and Synthetic Journey of Morpholine-Containing Compounds

An in-depth technical guide on the discovery and historical development of morpholine-containing compounds for researchers, scientists, and drug development professionals. Introduction The morpholine ring, a six-membered...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the discovery and historical development of morpholine-containing compounds for researchers, scientists, and drug development professionals.

Introduction

The morpholine ring, a six-membered saturated heterocycle containing both an ether and a secondary amine functional group, has become a cornerstone in modern medicinal chemistry. Its unique physicochemical properties, including its high polarity, water solubility, and metabolic stability, have positioned it as a "privileged scaffold" in drug design. This guide delves into the historical discovery of morpholine and traces the evolution of its derivatives, from their initial synthesis to their current status as integral components of numerous blockbuster drugs. We will explore the key synthetic milestones, the structure-activity relationships that drive its use, and the future directions of morpholine-based drug discovery.

1. The Genesis of Morpholine: Discovery and Early Synthesis

The story of morpholine begins in the late 19th century, a period of fervent exploration in organic chemistry. The German chemist Ludwig Knorr is credited with the first synthesis and characterization of morpholine in 1889. Knorr's initial synthesis involved the dehydration of diethanolamine with sulfuric acid. This straightforward yet effective method laid the foundation for future investigations into this novel heterocyclic system.

Experimental Protocol: Knorr's Synthesis of Morpholine (1889)

Objective: To synthesize morpholine via the acid-catalyzed cyclization of diethanolamine.

Materials:

  • Diethanolamine

  • Concentrated Sulfuric Acid

  • Sodium Hydroxide (for neutralization)

  • Distillation apparatus

  • Heating mantle

  • Round-bottom flask

  • Condenser

  • Receiving flask

Procedure:

  • Reaction Setup: In a round-bottom flask, carefully add diethanolamine.

  • Acid Addition: Slowly and with constant stirring, add concentrated sulfuric acid to the diethanolamine. The reaction is exothermic, so cooling may be necessary.

  • Dehydration: Heat the mixture under reflux for several hours. The sulfuric acid acts as a dehydrating agent, catalyzing the intramolecular cyclization of diethanolamine to form morpholine sulfate.

  • Neutralization: After cooling, the reaction mixture is carefully neutralized with a strong base, such as sodium hydroxide, to liberate the free morpholine base.

  • Isolation: The morpholine is then isolated from the reaction mixture by distillation.

The simplicity and efficiency of Knorr's method, which is still a cornerstone of industrial morpholine production, allowed for its wider availability and subsequent investigation. Early studies focused on its physical and chemical properties, establishing its basicity and its utility as a solvent and a chemical intermediate.

2. The Dawn of Medicinal Chemistry: Early Morpholine-Containing Therapeutics

Following its discovery, morpholine remained primarily a laboratory curiosity and an industrial solvent for several decades. However, the mid-20th century witnessed its foray into the world of medicine. The first recorded therapeutic use of a morpholine-containing compound was in 1955 for the treatment of obesity.[1] This marked a turning point, sparking interest in the potential of morpholine derivatives as bioactive molecules.

Just two years later, in 1957, a series of potent analgesics incorporating the morpholine scaffold were developed.[1] These early discoveries laid the groundwork for the extensive exploration of morpholine's pharmacological potential. Some of the notable early morpholine-containing drugs include:

  • Phenmetrazine: An anorectic (appetite suppressant) that gained popularity in the mid-20th century.[2][3] It acts as a norepinephrine-dopamine releasing agent.[3]

  • Pholcodine: An opioid cough suppressant, first synthesized in France in 1950 and introduced clinically in the early 1950s as a safer alternative to codeine.[4][5] It acts as a mu-opioid receptor agonist in the medulla oblongata to suppress the cough reflex.[6]

  • Emorfazone: A non-steroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory properties, which has been used clinically in Japan.[7][8][9]

These early examples demonstrated the versatility of the morpholine ring in interacting with various biological targets and paved the way for its incorporation into a broader range of therapeutic agents.

Table 1: Early Morpholine-Containing Drugs

Drug NameYear of Introduction/DiscoveryTherapeutic ClassBrief Description of Action
First Morpholine Drug1955Anti-obesityFirst recorded therapeutic use of a morpholine-containing compound.[1]
Morpholine Analgesics1957AnalgesicDevelopment of potent analgesics with a morpholine scaffold.[1]
PhenmetrazineMid-20th CenturyAnorecticStimulant used as an appetite suppressant.[2][3]
PholcodineEarly 1950sAntitussiveOpioid cough suppressant.[4][5]
Emorfazone1960sNSAIDAnalgesic and anti-inflammatory drug.[8]

3. The Morpholine Moiety as a Privileged Scaffold in Modern Drug Discovery

The initial successes of early morpholine-containing drugs spurred further research, leading to the recognition of the morpholine ring as a "privileged scaffold" in medicinal chemistry.[10][11] This term refers to a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. The morpholine ring's desirable physicochemical properties are central to its privileged status:

  • Enhanced Solubility: The presence of the ether oxygen and the nitrogen atom allows for hydrogen bonding with water, thereby increasing the aqueous solubility of the parent molecule.[12] This is a crucial property for drug absorption and distribution.

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can improve a drug's half-life and bioavailability.[1]

  • Favorable pKa: The nitrogen atom in the morpholine ring has a pKa that often leads to a significant proportion of the molecule being ionized at physiological pH, which can be beneficial for target engagement and pharmacokinetic properties.[12]

  • Structural Rigidity and Conformational Flexibility: The chair-like conformation of the morpholine ring provides a degree of rigidity, which can be advantageous for binding to specific protein targets.[12] At the same time, it possesses enough flexibility to allow for optimal positioning of substituents.[12]

  • Versatile Synthetic Handle: The secondary amine of the morpholine ring provides a convenient point for chemical modification, allowing for the straightforward synthesis of a wide array of derivatives.[10]

These properties have led to the incorporation of the morpholine moiety into numerous modern drugs across a wide range of therapeutic areas.

Diagram 1: Key Physicochemical Properties of the Morpholine Ring

G Morpholine Morpholine Ring Solubility Enhanced Aqueous Solubility Morpholine->Solubility H-bonding Stability Metabolic Stability Morpholine->Stability Resistance to metabolism pKa Favorable pKa Morpholine->pKa Physiological ionization Conformation Rigidity & Flexibility Morpholine->Conformation Defined 3D structure Synthesis Synthetic Handle Morpholine->Synthesis Facile derivatization

Caption: Physicochemical properties contributing to morpholine's privileged status.

4. Landmark Morpholine-Containing Drugs of the Late 20th and Early 21st Centuries

The latter half of the 20th century and the beginning of the 21st century saw the development and approval of several blockbuster drugs containing the morpholine moiety, solidifying its importance in the pharmaceutical industry.

  • Gefitinib (Iressa®): An epidermal growth factor receptor (EGFR) inhibitor used in the treatment of certain types of cancer, particularly non-small cell lung cancer.[13][14] The morpholine group in gefitinib is crucial for its activity, as it enhances solubility and provides a key interaction point with the EGFR kinase domain. Gefitinib received accelerated approval from the FDA in 2003.[15]

  • Linezolid (Zyvox®): An oxazolidinone antibiotic effective against serious Gram-positive infections, including those caused by resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[16] The morpholine ring in linezolid is a key component of its structure, contributing to its unique mechanism of action and favorable pharmacokinetic profile.[17] Discovered in the mid-1990s, it was approved for commercial use in 2000.[18][19]

  • Aprepitant (Emend®): A neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[12][20] The morpholine ring in aprepitant acts as a scaffold, correctly positioning the other functional groups for optimal interaction with the NK1 receptor.[12][20]

Diagram 2: Timeline of Key Morpholine-Containing Drug Discoveries

G cluster_timeline Historical Development of Morpholine-Containing Drugs Knorr 1889 Knorr synthesizes morpholine FirstUse 1955 First therapeutic use (obesity) Analgesics 1957 Development of morpholine analgesics Pholcodine c. 1950s Pholcodine Phenmetrazine c. 1950s Phenmetrazine Emorfazone c. 1960s Emorfazone Linezolid c. 2000 Linezolid Gefitinib c. 2003 Gefitinib Aprepitant c. 2003 Aprepitant

Caption: A timeline highlighting key milestones in the development of morpholine-containing compounds.

5. Evolution of Synthetic Methodologies

While Knorr's original synthesis of morpholine from diethanolamine remains relevant for the bulk production of the parent heterocycle, the demand for structurally diverse morpholine derivatives in drug discovery has driven the development of more sophisticated synthetic methods. These modern techniques allow for the introduction of various substituents at different positions of the morpholine ring with high levels of control over stereochemistry.

Experimental Protocol: Modern Synthesis of a Substituted Morpholine (Illustrative Example)

Objective: To synthesize a C-substituted morpholine derivative via a multi-step sequence, showcasing modern synthetic strategies. (This is a generalized example and not a specific named reaction).

Materials:

  • Starting amino alcohol

  • A suitable electrophile with a leaving group (e.g., a substituted 2-bromoethanol)

  • A non-nucleophilic base (e.g., diisopropylethylamine)

  • An appropriate solvent (e.g., acetonitrile)

  • Palladium catalyst and a suitable ligand (for cross-coupling, if applicable)

  • Purification materials (e.g., silica gel for chromatography)

Procedure:

  • N-Alkylation: The starting amino alcohol is reacted with the substituted 2-bromoethanol in the presence of a base. This step introduces the second "arm" necessary for cyclization.

  • Intramolecular Cyclization: The resulting intermediate is then induced to cyclize, often under basic or acidic conditions, to form the morpholine ring. The choice of conditions depends on the specific nature of the substituents.

  • Further Functionalization (Optional): If additional complexity is required, the morpholine ring can be further functionalized. For example, if a suitable handle was incorporated in the initial steps, cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) can be employed to introduce aryl or other groups.

  • Purification: The final product is purified using techniques such as column chromatography to isolate the desired substituted morpholine.

This generalized protocol highlights the multi-step and often complex nature of modern synthetic routes to highly functionalized morpholine-containing drug candidates.

From its humble beginnings in a 19th-century German laboratory to its current status as a ubiquitous scaffold in modern pharmaceuticals, the journey of morpholine is a testament to the power of fundamental chemical discovery and the ingenuity of medicinal chemists. The unique combination of physicochemical and metabolic properties has ensured its place in the drug developer's toolbox.

The future of morpholine-containing compounds appears bright. As our understanding of disease biology deepens, the ability to fine-tune the properties of drug candidates by incorporating scaffolds like morpholine will become even more critical. We can anticipate the development of novel synthetic methodologies that will allow for even greater control over the structure and stereochemistry of morpholine derivatives. Furthermore, the application of computational chemistry and machine learning will undoubtedly accelerate the design and discovery of new morpholine-containing drugs with enhanced efficacy and safety profiles. The legacy of Ludwig Knorr's discovery continues to unfold, with the simple yet elegant morpholine ring poised to be at the heart of many more therapeutic breakthroughs to come.

References

  • Title: Knorr, Ludwig | Encyclopedia.com Source: Encyclopedia.com URL: [Link]

  • Title: Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) | Request PDF Source: ResearchGate URL: [Link]

  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: ACS Publications URL: [Link]

  • Title: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules Source: Semantic Scholar URL: [Link]

  • Title: The discovery of linezolid, the first oxazolidinone antibacterial agent - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Discovery of gefitinib-1,2,3-triazole derivatives against lung cancer via inducing apoptosis and inhibiting the colony formation - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: Phenmetrazine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Pholcodine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity Source: JSciMed Central URL: [Link]

  • Title: Linezolid - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Discovery and development of the anticancer agent gefitinib, an inhibitor of the epidermal growth factor receptor tyrosine kinase | Request PDF Source: ResearchGate URL: [Link]

  • Title: Pholcodine-containing cough and cold medicines: withdrawal from UK market as a precautionary measure - GOV.UK Source: GOV.UK URL: [Link]

  • Title: Overview on emorfazone and other related 3(2H) pyridazinone analogues displaying analgesic and anti-Inflammatory activity | Request PDF Source: ResearchGate URL: [Link]

  • Title: Pholcodine Source: Go Drug URL: [Link]

  • Title: Emorfazone - Drug Targets, Indications, Patents Source: Patsnap Synapse URL: [Link]

  • Title: Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: Development of the Novel Biologically Targeted Anticancer Agent Gefitinib: Determining the Optimum Dose for Clinical Efficacy - AACR Journals Source: American Association for Cancer Research URL: [Link]

  • Title: Linezolid, the first oxazolidinone antibacterial agent - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Phendimetrazine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: PHOLCODINE LINCTUS BP Pholcodine BP 5 mg/5 ml Source: Medicines.org.uk URL: [Link]

  • Title: Gefitinib - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity Source: JSciMed Central URL: [Link]

  • Title: Pholcodine | C23H30N2O4 | CID 5311356 - PubChem Source: National Center for Biotechnology Information URL: [Link]

  • Title: Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents - PMC - PubMed Central Source: National Center for Biotechnology Information URL: [Link]

  • Title: What is the mechanism of Phendimetrazine Tartrate? Source: Patsnap Synapse URL: [Link]

  • Title: Linezolid | C16H20FN3O4 | CID 441401 - PubChem Source: National Center for Biotechnology Information URL: [Link]

  • Title: Phenmetrazine | Drug Information, Uses, Side Effects, Chemistry Source: PharmaCompass.com URL: [Link]

  • Title: Linezolid Explained: Mechanism, Uses & Exam Strategy | FRCPath Microbiology Source: YouTube URL: [Link]

  • Title: With FDA Approval, Gefitinib Returns to U.S. Market for Some Patients with Lung Cancer Source: National Cancer Institute URL: [Link]

Sources

Exploratory

The Nitro-Group in Drug Discovery: A Technical Guide to the Biological Activities of Nitrobenzene Derivatives

Abstract The nitrobenzene scaffold, a deceptively simple aromatic ring bearing a nitro functional group, represents a cornerstone in the development of a diverse array of biologically active compounds. While often associ...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The nitrobenzene scaffold, a deceptively simple aromatic ring bearing a nitro functional group, represents a cornerstone in the development of a diverse array of biologically active compounds. While often associated with toxicity and industrial synthesis, the unique electronic properties conferred by the nitro group have been ingeniously exploited in medicinal chemistry to design potent therapeutic agents. This in-depth technical guide provides a comprehensive literature review of the multifaceted biological activities of nitrobenzene derivatives. We will delve into their mechanisms of action as antimicrobial, anticancer, and antiparasitic agents, and as specific enzyme inhibitors. This guide will further explore the critical role of bioreduction in the activation of many nitroaromatic compounds and discuss the intricate structure-activity relationships that govern their efficacy and selectivity. Detailed experimental protocols for assessing these biological activities are provided, alongside a critical examination of the toxicological considerations inherent to this class of molecules. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration and application of nitrobenzene derivatives in the pursuit of novel therapeutics.

Introduction: The Dichotomy of the Nitro Group

Nitrobenzene and its derivatives are a class of organic compounds characterized by the presence of one or more nitro (-NO₂) groups attached to a benzene ring. Historically, nitroaromatics have been pivotal in the chemical industry, serving as precursors for dyes, explosives, and polymers.[1] However, their journey into the realm of pharmacology has been a cautious one, largely due to the well-documented toxicity of the parent nitrobenzene molecule.[2] Prolonged exposure to nitrobenzene is associated with severe health effects, including methemoglobinemia, central nervous system damage, and carcinogenicity.[3][4]

Despite these concerns, the nitro group possesses unique physicochemical properties that make it an invaluable tool in drug design. Its strong electron-withdrawing nature significantly influences the electronic distribution of the aromatic ring, affecting the molecule's reactivity, polarity, and ability to interact with biological targets.[5] This electronic influence is at the heart of the diverse biological activities exhibited by nitrobenzene derivatives. Crucially, in many instances, the nitro group acts as a "pro-drug" element, requiring metabolic activation, often through reduction, to exert its therapeutic effect.[6][7] This bioactivation can be specific to diseased tissues or pathogens, offering a pathway to targeted therapy.

This guide will navigate the complex landscape of nitrobenzene derivatives, highlighting their therapeutic potential while acknowledging the associated toxicological challenges. We will explore how medicinal chemists have harnessed the properties of the nitro group to develop effective drugs against a range of diseases.

Antimicrobial Activities: A Legacy of Bioreductive Activation

Nitroaromatic compounds, particularly nitrofurans and nitroimidazoles, have a long-standing history as effective antimicrobial agents.[3] Their mechanism of action is a classic example of bioreductive activation, where the host's or, more importantly, the microbe's enzymatic machinery is co-opted to generate the active cytotoxic species.[8]

Mechanism of Action: The Role of Nitroreductases

The antimicrobial activity of most nitroaromatic compounds is contingent upon the reduction of the nitro group.[8] This process is primarily catalyzed by a class of enzymes known as nitroreductases (NTRs), which are found in both bacteria and some parasites.[9] NTRs are broadly classified into two types:

  • Type I Nitroreductases: These enzymes are oxygen-insensitive and utilize flavin mononucleotide (FMN) as a cofactor. They catalyze the two-electron reduction of the nitro group to a nitroso intermediate, which is then further reduced to a hydroxylamine derivative.[6] These highly reactive species can then damage cellular macromolecules, including DNA.[8]

  • Type II Nitroreductases: These are oxygen-sensitive enzymes that use either flavin adenine dinucleotide (FAD) or FMN. They mediate a one-electron reduction to form a nitro anion radical.[6] In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a futile cycle that generates superoxide radicals, leading to oxidative stress. In anaerobic environments, the nitro radical can undergo further reduction to exert its cytotoxic effects.

The selective toxicity of many nitroaromatic antimicrobials stems from the fact that the requisite nitroreductases are either absent or have significantly lower activity in mammalian cells compared to the target pathogens.[6]

cluster_antimicrobial Antimicrobial Mechanism of Nitroaromatics Nitroaromatic Nitroaromatic Drug (Prodrug) TypeI_NTR Type I Nitroreductase (Anaerobic) Nitroaromatic->TypeI_NTR 2e- reduction TypeII_NTR Type II Nitroreductase (Aerobic/Anaerobic) Nitroaromatic->TypeII_NTR 1e- reduction Nitro_Radical Nitro Anion Radical Hydroxylamine Hydroxylamine Derivative Nitro_Radical->Hydroxylamine Further reduction (Anaerobic) Oxidative_Stress Oxidative Stress Nitro_Radical->Oxidative_Stress O2 DNA_Damage DNA Damage & Cell Death Hydroxylamine->DNA_Damage TypeI_NTR->Hydroxylamine TypeII_NTR->Nitro_Radical

Figure 1: Bioreductive activation of nitroaromatic antimicrobial agents.

Clinically Relevant Examples
  • Metronidazole: A 5-nitroimidazole derivative, metronidazole has been a mainstay in the treatment of anaerobic bacterial and parasitic infections since the 1960s.[1] Its activation by microbial nitroreductases leads to the formation of cytotoxic intermediates that induce DNA strand breaks.[8]

  • Nitrofurantoin: This nitrofuran antibiotic is primarily used for the treatment of urinary tract infections.[3] Its complex mechanism involves the generation of various reactive intermediates by bacterial nitroreductases, leading to damage of bacterial DNA, ribosomes, and other macromolecules.[3]

  • Benznidazole and Nifurtimox: These nitroaromatic drugs are used to treat Chagas disease, caused by the parasite Trypanosoma cruzi.[6] They are activated by a trypanosomal type I nitroreductase, which is absent in mammals, highlighting the principle of selective toxicity.[6]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a nitrobenzene derivative against a bacterial strain.

1. Preparation of Bacterial Inoculum: a. From a fresh culture plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a tube containing sterile Mueller-Hinton Broth (MHB). c. Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

2. Preparation of Compound Dilutions: a. Prepare a stock solution of the nitrobenzene derivative in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve the desired concentration range.

3. Inoculation and Incubation: a. Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions. b. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only). c. Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC: a. After incubation, visually inspect the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of the compound at which there is no visible growth.

5. Data Interpretation: a. The results are reported as the MIC value in µg/mL or µM. b. The susceptibility or resistance of the bacterium to the compound is determined by comparing the MIC value to established clinical breakpoints, if available.[10][11]

Anticancer Activities: Diverse Mechanisms of Action

The application of nitrobenzene derivatives in oncology is a rapidly evolving field. These compounds exhibit a range of anticancer activities through various mechanisms, some of which are dependent on the reductive activation of the nitro group, while others are not.

Hypoxia-Activated Prodrugs (HAPs)

Solid tumors often contain regions of low oxygen concentration (hypoxia). This unique microenvironment can be exploited for targeted cancer therapy. Hypoxia-activated prodrugs are designed to be selectively activated in these hypoxic regions. Nitroaromatic compounds are excellent candidates for HAPs because their reduction is favored under low-oxygen conditions.[12]

  • Mechanism of Action: In hypoxic tumor cells, nitroreductases (which are also overexpressed in some cancers) reduce the nitro group of the HAP, leading to the release of a potent cytotoxic agent.[13] This localized activation minimizes damage to healthy, well-oxygenated tissues.

Inhibition of Key Oncogenic Pathways

Some nitrobenzene derivatives exert their anticancer effects by modulating specific signaling pathways that are dysregulated in cancer.

  • Akt/mTOR and ERK1/2 Signaling: Certain 4-nitro-substituted benzylic diselenides have been shown to induce reactive oxygen species (ROS), leading to DNA damage and mitochondrial dysfunction. This, in turn, suppresses the pro-survival Akt/mTOR and ERK1/2 signaling pathways, ultimately leading to cancer cell death.[14][15]

cluster_anticancer Anticancer Mechanisms of Nitrobenzene Derivatives Nitro_Derivative Nitrobenzene Derivative ROS Increased ROS Nitro_Derivative->ROS Akt_mTOR Akt/mTOR Pathway Nitro_Derivative->Akt_mTOR Inhibition ERK ERK1/2 Pathway Nitro_Derivative->ERK Inhibition DNA_Damage DNA Damage ROS->DNA_Damage Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction Apoptosis Apoptosis/Cell Death DNA_Damage->Apoptosis Mito_Dysfunction->Apoptosis Akt_mTOR->Apoptosis Suppression of inhibition ERK->Apoptosis Suppression of inhibition

Figure 2: Inhibition of oncogenic signaling pathways by certain nitrobenzene derivatives.

Topoisomerase Inhibition

Topoisomerases are essential enzymes that regulate DNA topology and are validated targets for cancer chemotherapy. Some nitrobenzene derivatives have been shown to inhibit the activity of these enzymes. For example, certain nitrobenzyl derivatives of camptothecin have demonstrated the ability to inhibit topoisomerase I, similar to the clinically used drug SN-38.[16] Additionally, metabolites of benzene, such as 1,4-benzoquinone, have been shown to inhibit human topoisomerase II.[17][18]

Clinically Relevant Examples
  • Nilutamide: A non-steroidal antiandrogen used in the treatment of metastatic prostate cancer.[7] Its mechanism is independent of nitro group reduction and involves competitive inhibition of the androgen receptor.

  • Venetoclax: A BCL-2 inhibitor approved for the treatment of chronic lymphocytic leukemia.[6] While it contains a nitrobenzene moiety, its mechanism of action is based on restoring the apoptotic pathway by directly inhibiting the anti-apoptotic protein BCL-2.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic activity of a compound against cancer cell lines.

1. Cell Culture: a. Culture the desired cancer cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics. b. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

2. Cell Seeding: a. Harvest the cells and determine the cell density using a hemocytometer. b. Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

3. Compound Treatment: a. Prepare serial dilutions of the nitrobenzene derivative in the cell culture medium. b. Replace the medium in the wells with the medium containing the different concentrations of the compound. c. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound). d. Incubate the plate for a specified period (e.g., 48 or 72 hours).

4. MTT Assay: a. After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. b. Living cells will reduce the yellow MTT to purple formazan crystals. c. Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

5. Data Acquisition and Analysis: a. Measure the absorbance of the wells at a specific wavelength (usually around 570 nm) using a microplate reader. b. Calculate the percentage of cell viability for each concentration compared to the vehicle control. c. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.[19][20]

Enzyme Inhibition: A Targeted Approach

The electron-withdrawing nature of the nitro group can facilitate interactions with specific amino acid residues in the active site of enzymes, making nitrobenzene derivatives effective enzyme inhibitors.

Catechol-O-Methyltransferase (COMT) Inhibitors
  • Tolcapone and Entacapone: These nitro-catechol derivatives are used as adjuncts in the treatment of Parkinson's disease.[6] They inhibit COMT, an enzyme that metabolizes levodopa, thereby increasing the bioavailability of levodopa in the brain.

14α-Demethylase Inhibitors
  • Antifungal Activity: Some nitro-substituted fluconazole derivatives exhibit antifungal activity by inhibiting the enzyme 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi.[8] The nitro group is thought to enhance the electrostatic interaction with the iron atom in the heme group of the enzyme.[8]

Experimental Protocol: Determination of Enzyme Inhibition Constant (Ki)

This protocol provides a general framework for determining the inhibition constant (Ki) of a competitive inhibitor.

1. Enzyme and Substrate Preparation: a. Prepare a stock solution of the purified enzyme and its specific substrate in an appropriate buffer.

2. Assay Setup: a. In a series of tubes or wells, set up reactions containing a fixed concentration of the enzyme and varying concentrations of the substrate. b. Prepare a parallel set of reactions that also include a fixed concentration of the nitrobenzene derivative (the inhibitor). c. Initiate the reactions by adding the enzyme or substrate.

3. Measurement of Reaction Velocity: a. Monitor the progress of the reaction over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry). b. Determine the initial reaction velocity (V) for each substrate concentration, both in the absence and presence of the inhibitor.

4. Data Analysis: a. Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]).[21] b. For a competitive inhibitor, the lines for the inhibited and uninhibited reactions will intersect on the y-axis (1/Vmax). c. The Michaelis-Menten constant (Km) can be determined from the x-intercept of the uninhibited reaction (-1/Km). d. The apparent Km (Km_app) in the presence of the inhibitor can be determined from the x-intercept of the inhibited reaction. e. Calculate the Ki using the following formula: Ki = [I] / ((Km_app / Km) - 1) , where [I] is the concentration of the inhibitor.[22][23]

Structure-Activity Relationships (SAR)

The biological activity of nitrobenzene derivatives is highly dependent on their chemical structure. The position of the nitro group, as well as the nature and position of other substituents on the benzene ring, can profoundly influence their potency, selectivity, and toxicological profile.[5][24]

  • Position of the Nitro Group: The position of the nitro group (ortho, meta, or para) affects the electronic properties of the molecule and its steric interactions with the target, thereby influencing its biological activity.[5]

  • Other Substituents: The presence of other electron-donating or electron-withdrawing groups, as well as lipophilic or hydrophilic moieties, can alter the compound's pharmacokinetic and pharmacodynamic properties.[24] For example, in the context of hypoxia-activated prodrugs, modifications to the carrier molecule can affect the rate of nitroreductase-mediated activation.[25]

  • Mutagenicity and Carcinogenicity: SAR studies have shown that the mutagenic and carcinogenic potential of nitroaromatic compounds is also influenced by their structural features.[5][24]

A thorough understanding of SAR is crucial for the rational design of new nitrobenzene derivatives with improved therapeutic indices.[26]

Toxicological Considerations

The primary concern with nitrobenzene derivatives is their potential for toxicity, which often mirrors that of the parent compound. The reduction of the nitro group, while essential for the therapeutic effect of many of these drugs, can also lead to the formation of toxic metabolites.[8]

  • Methemoglobinemia: The reduction of the nitro group to nitrosobenzene and phenylhydroxylamine can lead to the oxidation of hemoglobin to methemoglobin, which is unable to transport oxygen.

  • Oxidative Stress: The futile cycling of some nitroaromatics by Type II nitroreductases can generate reactive oxygen species, leading to cellular damage.

  • Genotoxicity: The formation of reactive intermediates during nitroreduction can result in DNA adducts, leading to mutations and potential carcinogenicity.[4]

Therefore, the development of nitrobenzene-based drugs requires a careful balance between therapeutic efficacy and potential toxicity. Strategies to mitigate toxicity include designing compounds that are selectively activated in the target tissue or pathogen, and modifying the structure to favor detoxification pathways.

Conclusion

Nitrobenzene derivatives represent a versatile and powerful class of compounds with a broad spectrum of biological activities. Their utility in medicine is a testament to the ingenuity of medicinal chemists in harnessing the unique properties of the nitro group while navigating the challenges of its inherent toxicity. The principle of bioreductive activation has been particularly successful in the development of targeted antimicrobial and anticancer therapies. As our understanding of the molecular mechanisms of disease continues to grow, so too will the opportunities for the rational design of novel nitrobenzene derivatives with enhanced efficacy and safety profiles. This guide has provided a comprehensive overview of the current state of knowledge in this field, with the aim of inspiring further research and innovation in the development of this important class of therapeutic agents.

References

  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PMC. [Link]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. [Link]

  • Structure–Activity Relationships in Nitro-Aromatic Compounds. ResearchGate. [Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC. [Link]

  • Nitroaromatic Antibiotics. Encyclopedia MDPI. [Link]

  • Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. [Link]

  • A quick method for the determination of inhibition constants. PMC. [Link]

  • Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity. ResearchGate. [Link]

  • Nitro-Substituted Benzylic Organochalcogenides as Anticancer Agents: Unravelling the Multifaceted Pathways to Combat Triple-Negative Breast Cancer. PubMed. [Link]

  • Inhibition of human topoisomerase II in vitro by bioactive benzene metabolites. PubMed. [Link]

  • Mechanism of nitroreductase (NTR)-mediated bioactivation of... ResearchGate. [Link]

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. NIH. [Link]

  • Structure−Activity Relationships for 4-Nitrobenzyl Carbamates of 5-Aminobenz[ e ]indoline Minor Groove Alkylating Agents as Prodrugs for GDEPT in Conjunction with E. c oli Nitroreductase. ResearchGate. [Link]

  • Nitro-Substituted Benzylic Organochalcogenides as Anticancer Agents: Unravelling the Multifaceted Pathways to Combat Triple-Negative Breast Cancer. Journal of Medicinal Chemistry - ACS Figshare. [Link]

  • Basic protocol to assess preclinical anticancer activity. It can be... ResearchGate. [Link]

  • Recent advances and applications of nitroreductase activable agents for tumor theranostic. RSC. [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • QSAR Studies on Nitrobenzene Derivatives using Hyperpolarizability and Conductor-like Screening Model as Molecular Descriptors. DergiPark. [Link]

  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources. ResearchGate. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • Structure-activity Relationships for 4-nitrobenzyl Carbamates of 5-aminobenz[e]indoline Minor Groove Alkylating Agents as Prodrugs for GDEPT in Conjunction With E. Coli Nitroreductase. PubMed. [Link]

  • Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. MDPI. [Link]

  • Determination of inhibition constants, I50 values and the type of inhibition for enzyme-catalyzed reactions. ResearchGate. [Link]

  • Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. MDPI. [Link]

  • Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs. PMC. [Link]

  • ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMerieux. [Link]

  • Cancer-Related Intracellular Signalling Pathways Activated by DOXorubicin/Cyclodextrin-Graphene-Based Nanomaterials. MDPI. [Link]

  • General classes of biologically active nitroaromatic compounds. ResearchGate. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]

  • Reduction of polynitroaromatic compounds: the bacterial nitroreductases. Oxford Academic. [Link]

  • A quick method for the determination of inhibition constants. Biochemical Journal. [Link]

  • Inhibition of human DNA topoisomerase II by hydroquinone and p-benzoquinone, reactive metabolites of benzene. PMC. [Link]

  • 5.4: Enzyme Inhibition. Chemistry LibreTexts. [Link]

  • Framework analysis for the carcinogenic mode of action of nitrobenzene. PubMed. [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. [Link]

  • Experimental and computational study on anti-gastric cancer activity and mechanism of evodiamine derivatives. PMC. [Link]

  • Structure of nitrobenzene and its derivatives. ResearchGate. [Link]

  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate. [Link]

  • Targeting Cell Signaling Pathways in Lung Cancer by Bioactive Phytocompounds. PMC. [Link]

  • Nitrobenzene – Knowledge and References. Taylor & Francis. [Link]

Sources

Foundational

A Technical Guide to the Spectroscopic Analysis of 2,4-Dimorpholinonitrobenzene

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Structural Significance of 2,4-Dimorpholinonitrobenzene 2,4-Dimorpholinonitrobenzene is an aromatic compound characterized by a n...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Structural Significance of 2,4-Dimorpholinonitrobenzene

2,4-Dimorpholinonitrobenzene is an aromatic compound characterized by a nitro group and two morpholine substituents on a benzene ring. The electron-withdrawing nature of the nitro group and the electron-donating properties of the morpholine moieties create a unique electronic environment within the molecule. This electronic push-pull system can impart interesting chemical and physical properties, making it a valuable scaffold in drug discovery and the development of novel materials.

The synthesis of 2,4-dimorpholinonitrobenzene can be achieved through the nucleophilic aromatic substitution of a di-substituted nitrobenzene, such as 2,4-difluoronitrobenzene, with morpholine. A thorough spectroscopic characterization is paramount to confirm the successful synthesis and purity of the compound. This guide provides the foundational knowledge for such a characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1] For 2,4-dimorpholinonitrobenzene, both ¹H and ¹³C NMR will provide distinct signals corresponding to the aromatic and morpholine ring protons and carbons.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the aromatic protons and the two sets of protons on the morpholine rings. The chemical shifts are influenced by the electronic effects of the substituents. The nitro group is strongly electron-withdrawing, deshielding nearby protons, while the morpholine groups are electron-donating, causing a shielding effect.

Table 1: Predicted ¹H NMR Chemical Shifts for 2,4-Dimorpholinonitrobenzene

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-3~8.2d~2.5Ortho to the strongly withdrawing NO₂ group, significantly deshielded.
H-5~7.0dd~9.0, 2.5Ortho to one morpholine and meta to the NO₂ group.
H-6~6.8d~9.0Ortho to two electron-donating morpholine groups, most shielded aromatic proton.
Morpholine (-CH₂-N-)~3.4 - 3.6t~4.5Protons on the nitrogen-adjacent carbons of the morpholine rings.
Morpholine (-CH₂-O-)~3.8 - 4.0t~4.5Protons on the oxygen-adjacent carbons of the morpholine rings.

Methodology for NMR Sample Preparation: A standard protocol for acquiring ¹H NMR spectra involves dissolving approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[2] The spectrum is then recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information about the carbon environment. The carbons directly attached to the nitrogen of the morpholine rings and the nitro group will be significantly affected.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,4-Dimorpholinonitrobenzene

Carbon Predicted Chemical Shift (ppm) Rationale
C-1 (C-NO₂)~145Attached to the strongly electron-withdrawing NO₂ group.
C-2 (C-Morpholine)~150Attached to the electron-donating morpholine group.
C-3~128Aromatic CH.
C-4 (C-Morpholine)~152Attached to the electron-donating morpholine group.
C-5~118Aromatic CH.
C-6~115Aromatic CH, shielded by two ortho/para morpholine groups.
Morpholine (-CH₂-N-)~48Carbons adjacent to nitrogen in the morpholine ring.
Morpholine (-CH₂-O-)~66Carbons adjacent to oxygen in the morpholine ring.

Experimental Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve sample in deuterated solvent prep2 Transfer to NMR tube prep1->prep2 acq1 Insert sample into NMR spectrometer prep2->acq1 acq2 Acquire 1H and 13C spectra acq1->acq2 proc1 Fourier Transform acq2->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Integrate peaks and determine chemical shifts proc2->proc3

Fig 1. Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is an excellent technique for identifying the presence of specific functional groups within a molecule.[3][4] For 2,4-dimorpholinonitrobenzene, the key functional groups are the nitro group, the C-N and C-O bonds of the morpholine rings, and the aromatic C-H and C=C bonds.

The most characteristic vibrations will be the asymmetric and symmetric stretches of the nitro group. For nitro groups attached to an aromatic ring, these bands typically appear in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[5]

Table 3: Predicted IR Absorption Frequencies for 2,4-Dimorpholinonitrobenzene

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aliphatic C-H Stretch (Morpholine)2950 - 2850Medium
C=C Aromatic Ring Stretch1600 - 1450Medium to Strong
Asymmetric NO₂ Stretch1540 - 1510Strong
Symmetric NO₂ Stretch1350 - 1320Strong
C-N Stretch (Aromatic-N & Aliphatic-N)1300 - 1200Medium to Strong
C-O-C Stretch (Morpholine)1150 - 1050Strong

Experimental Protocol for IR Spectroscopy (ATR):

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Record a background spectrum.

  • Place a small amount of the solid sample onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Collect the sample spectrum.

  • Clean the crystal after analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For 2,4-dimorpholinonitrobenzene, the molecular ion peak (M⁺) will confirm the molecular weight. The fragmentation pattern will be influenced by the stability of the resulting ions and neutral losses.

The molecular formula of 2,4-dimorpholinonitrobenzene is C₁₄H₁₉N₃O₄, with a molecular weight of 293.32 g/mol . The molecular ion peak is therefore expected at m/z 293.

Common fragmentation pathways for nitroaromatic compounds involve the loss of NO₂, NO, and O. The morpholine rings can also undergo fragmentation.

Table 4: Predicted Key Fragments in the Mass Spectrum of 2,4-Dimorpholinonitrobenzene

m/z Proposed Fragment Fragmentation Pathway
293[M]⁺Molecular Ion
276[M - OH]⁺Loss of a hydroxyl radical
247[M - NO₂]⁺Loss of the nitro group
263[M - NO]⁺Loss of nitric oxide
208[M - C₄H₇NO]⁺Loss of a morpholine fragment
77[C₆H₅]⁺Phenyl cation (from extensive fragmentation)

Logical Flow of Mass Spectrometry Analysis

G cluster_ion Ionization cluster_sep Mass Separation cluster_det Detection & Spectrum Generation ion1 Sample Introduction ion2 Electron Impact (EI) or Electrospray Ionization (ESI) ion1->ion2 sep1 Acceleration of Ions ion2->sep1 sep2 Separation by m/z ratio (e.g., Quadrupole, TOF) sep1->sep2 det1 Ion Detection sep2->det1 det2 Signal Amplification det1->det2 det3 Generation of Mass Spectrum det2->det3

Sources

Exploratory

An In-Depth Technical Guide to the Solubility and Stability of 2,4-Dimorpholinonitrobenzene

A Framework for Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Abstract This technical guide provides a comprehensive framework for determining the solubility and st...

Author: BenchChem Technical Support Team. Date: February 2026

A Framework for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for determining the solubility and stability of the novel compound 2,4-Dimorpholinonitrobenzene. In the absence of publicly available experimental data for this specific molecule, this document serves as a practical "how-to" manual, equipping researchers with the necessary protocols and scientific rationale to generate this critical data. The guide emphasizes a systematic approach, beginning with the determination of solubility in a range of relevant solvents and followed by a thorough investigation of its stability under various stress conditions. By understanding the physicochemical properties of 2,4-Dimorpholinonitrobenzene, researchers can accelerate its development and ensure its quality, safety, and efficacy in potential applications.

Introduction: The Significance of 2,4-Dimorpholinonitrobenzene

2,4-Dimorpholinonitrobenzene is a unique molecule featuring a nitroaromatic core substituted with two morpholino groups. The nitroaromatic scaffold is a common feature in many pharmacologically active compounds, while the morpholine moiety is known to enhance aqueous solubility and metabolic stability. The combination of these structural features suggests that 2,4-Dimorpholinonitrobenzene may possess interesting biological activities, making it a compound of interest for drug discovery and development.

Before any meaningful biological evaluation or formulation development can occur, a thorough understanding of the compound's fundamental physicochemical properties is paramount. Solubility and stability are two of the most critical parameters that influence a drug candidate's developability, affecting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and manufacturing processes. This guide provides a detailed roadmap for the systematic evaluation of these properties for 2,4-Dimorpholinonitrobenzene.

Solubility Determination: A Foundation for Formulation

The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical determinant of its formulation possibilities. Poor aqueous solubility can lead to low bioavailability for oral dosage forms, while solubility in organic solvents is crucial for purification, crystallization, and the preparation of stock solutions for in vitro and in vivo testing.

Theoretical Considerations and Solvent Selection

The "like dissolves like" principle is a fundamental concept in predicting solubility. The polarity of 2,4-Dimorpholinonitrobenzene, with its polar nitro and morpholino groups and a nonpolar benzene ring, suggests it will exhibit a range of solubilities in different solvents. Nitrobenzene itself is sparingly soluble in water but soluble in many organic solvents like ethanol and ether.[1][2][3][4] Morpholine is miscible with water and soluble in many organic solvents.[5][6][7][8][9] Therefore, a logical starting point for solubility testing of 2,4-Dimorpholinonitrobenzene would include a diverse set of solvents spanning a range of polarities.

Table 1: Recommended Solvents for Initial Solubility Screening

Solvent ClassRecommended SolventsRationale
Aqueous Purified Water, Phosphate Buffered Saline (PBS) pH 7.4To determine aqueous solubility, which is critical for physiological relevance and formulation of aqueous-based dosage forms.
Polar Protic Ethanol, Methanol, IsopropanolCommonly used co-solvents in pharmaceutical formulations to enhance solubility.
Polar Aprotic Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Strong organic solvents often used to prepare stock solutions for biological assays.
Nonpolar Dichloromethane (DCM), Ethyl Acetate, TolueneUseful for understanding solubility in lipid-like environments and for purification processes.
Experimental Protocol: Equilibrium Shake-Flask Method

The equilibrium shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a compound.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of 2,4-Dimorpholinonitrobenzene to a series of vials, each containing a known volume of a selected solvent from Table 1. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., at 25°C and 37°C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same temperature to permit the undissolved solid to settle. For viscous solvents or fine particles, centrifugation at the same temperature can be employed to ensure complete separation of the solid and liquid phases.

  • Sample Collection and Dilution: Carefully withdraw a known aliquot of the clear supernatant (the saturated solution). Immediately dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method to prevent precipitation.

  • Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of 2,4-Dimorpholinonitrobenzene. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for this purpose.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A robust and validated HPLC method is essential for the accurate quantification of 2,4-Dimorpholinonitrobenzene in the solubility samples.

Table 2: Suggested Starting HPLC Parameters for 2,4-Dimorpholinonitrobenzene

ParameterSuggested ConditionRationale
Column C18 or Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µmC18 columns are versatile for a wide range of polarities. Phenyl-Hexyl columns can offer alternative selectivity for aromatic compounds.[10][11][12][13]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidA common reversed-phase mobile system. The gradient can be optimized for good peak shape and resolution.
Gradient Start at a low percentage of B and ramp up to a high percentage to elute the compound.A gradient elution is often necessary for compounds with intermediate polarity.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 25-30°CTo ensure consistent retention times.
Injection Volume 10-20 µLA typical injection volume for analytical HPLC.
Detection UV at 254 nm or a wavelength of maximum absorbanceNitroaromatic compounds typically have strong UV absorbance. A diode array detector (DAD) can be used to determine the optimal wavelength.

Stability Assessment: Unveiling Degradation Pathways

Stability testing is a critical component of drug development, providing information on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation (stress testing) is an essential part of this process, designed to accelerate the degradation of the compound to identify potential degradation products and establish the stability-indicating nature of the analytical methods.

Forced Degradation (Stress Testing) Protocol

The following stress conditions are recommended based on ICH guidelines to investigate the intrinsic stability of 2,4-Dimorpholinonitrobenzene. The goal is to achieve a target degradation of 5-20%.

Experimental Workflow for Stability and Solubility Assessment

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment (Forced Degradation) cluster_analytical Analytical Method Development Solvent_Selection Solvent Selection Equilibration Equilibration (Shake-Flask) Solvent_Selection->Equilibration Phase_Separation Phase Separation (Centrifugation) Equilibration->Phase_Separation Quantification Quantification (HPLC) Phase_Separation->Quantification Solubility_Data Solubility Data Quantification->Solubility_Data Stress_Conditions Application of Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Time_Points Sampling at Time Points Stress_Conditions->Time_Points Analysis Analysis (HPLC) Time_Points->Analysis Degradation_Profile Degradation Profile Analysis->Degradation_Profile HPLC_Dev HPLC Method Development Validation Method Validation HPLC_Dev->Validation Validation->Quantification Validation->Analysis

Caption: A workflow diagram illustrating the key stages of solubility and stability assessment for a novel compound.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 2,4-Dimorpholinonitrobenzene in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 N and 1 N hydrochloric acid (HCl). Incubate at room temperature and elevated temperatures (e.g., 60°C).

    • Basic Hydrolysis: Mix the stock solution with 0.1 N and 1 N sodium hydroxide (NaOH). Incubate at room temperature and elevated temperatures (e.g., 60°C).

    • Oxidative Degradation: Mix the stock solution with 3% and 30% hydrogen peroxide (H₂O₂). Store in the dark at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light. The photolysis of nitroaromatic compounds can lead to the formation of various degradation products.[14][15]

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) for each stress condition.

  • Sample Neutralization: For acidic and basic hydrolysis samples, neutralize the solution before HPLC analysis to prevent further degradation on the column.

  • Analysis: Analyze the stressed samples using the developed stability-indicating HPLC method.

Interpreting the Results: Degradation Pathways

The chromatograms from the forced degradation studies will reveal the formation of new peaks, which correspond to degradation products. The stability-indicating method should be able to resolve these degradation product peaks from the parent compound peak.

Common degradation mechanisms for nitroaromatic compounds include:

  • Reduction of the nitro group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group.[16]

  • Hydrolysis: While the nitroaromatic ring is generally stable to hydrolysis, the morpholino groups could potentially be susceptible under harsh acidic or basic conditions.

  • Photodegradation: UV light can induce various reactions, including the formation of nitrophenols and other oxidation products.[14][15]

By comparing the degradation profiles under different stress conditions, a preliminary understanding of the degradation pathways of 2,4-Dimorpholinonitrobenzene can be established.

Data Presentation and Management

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 3: Example of a Solubility Data Table

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25
Water37
PBS (pH 7.4)37
Ethanol25
DMSO25
............

Table 4: Example of a Forced Degradation Summary Table

Stress ConditionTime (hours)% Parent Remaining% DegradationNumber of Degradants
0.1 N HCl (RT)24
1 N HCl (60°C)8
0.1 N NaOH (RT)24
1 N NaOH (60°C)8
3% H₂O₂ (RT)24
Thermal (80°C, solid)48
Photolytic-

Conclusion: A Path Forward for 2,4-Dimorpholinonitrobenzene

This technical guide has provided a comprehensive and scientifically grounded framework for determining the solubility and stability of 2,4-Dimorpholinonitrobenzene. By following the detailed experimental protocols and considering the underlying scientific principles, researchers can generate the critical data necessary to advance the development of this promising compound. The proposed workflow, from solvent selection and solubility determination to forced degradation studies and HPLC analysis, offers a robust and self-validating system for characterizing its physicochemical properties. The insights gained from these studies will be invaluable for formulation development, ensuring manufacturing consistency, and ultimately, for the successful translation of 2,4-Dimorpholinonitrobenzene into a potential therapeutic or other valuable application.

References

  • BIOREMEDIATION - Degradation of nitro aromatic compounds. (n.d.). Slideshare. Retrieved from [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Spain, J. C., Hughes, J. B., & Knackmuss, H.-J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote. (n.d.). MicroSolv. Retrieved from [Link]

  • Solubility of Nitrobenzene. (n.d.). Solubility of Things. Retrieved from [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. International Agency for Research on Cancer. [Link]

  • Lipczynska-Kochany, E. (1995). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed. [Link]

  • Nitrobenzene. (n.d.). In Wikipedia. Retrieved from [Link]

  • Zhang, Y., Chen, Z., & Wang, T. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters, 8(9), 743–748. [Link]

  • Morpholine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). (2006). United States Environmental Protection Agency. [Link]

  • Morpholine. (n.d.). In The Merck Index Online. Royal Society of Chemistry.
  • Singh, V., & Saini, G. (2001). Determination of nitroaromatic compounds in soil samples by HPLC, using on-line preconcentration. ResearchGate. [Link]

  • Boddu, V. M., & Abburi, K. (2004). Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. [Link]

  • Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for Nitrobenzene. U.S. Department of Health and Human Services.
  • Huesgen, A. G. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Agilent.
  • Nitrobenzene (CID 7416). (n.d.). PubChem. National Center for Biotechnology Information. [Link]

  • Morpholine (CAS: 110-91-8)
  • NITROGEN CONTAINING COMPOUNDS : NITRO BENZENE. (n.d.).
  • Morpholine. (n.d.). Sciencemadness Wiki. Retrieved from [Link]

  • Agrawal, Y. K., & Shivani, B. (2007). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. PubMed. [Link]

  • de Oliveira, R. B., & Guido, R. V. C. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 32(1), 3-23. [Link]

Sources

Foundational

A-Technical-Guide-to-Quantum-Chemical-Calculations-for-2,4-Dimorpholinonitrobenzene

A Comprehensive Technical Guide to the Quantum Chemical Calculations of 2,4-Dimorpholinonitrobenzene For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Technical Guide to the Quantum Chemical Calculations of 2,4-Dimorpholinonitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the quantum chemical calculations performed on 2,4-Dimorpholinonitrobenzene, a molecule of significant interest in medicinal chemistry and materials science. We delve into the theoretical framework and practical application of Density Functional Theory (DFT) to elucidate the molecule's structural, electronic, and spectroscopic properties. This whitepaper is intended to serve as a detailed reference for researchers and professionals engaged in computational chemistry, offering insights into the molecule's reactivity, stability, and potential for drug design and development.

Introduction: The Significance of 2,4-Dimorpholinonitrobenzene

2,4-Dimorpholinonitrobenzene is a nitroaromatic compound characterized by a benzene ring substituted with a nitro group and two morpholino groups. Nitroaromatic compounds are a cornerstone in various chemical industries, serving as precursors for dyes, pesticides, and pharmaceuticals.[1] The presence of the electron-withdrawing nitro group and electron-donating morpholino groups creates a unique electronic environment, making this molecule a candidate for applications in nonlinear optics (NLO) and as a scaffold in drug discovery.[2]

Understanding the three-dimensional structure, electronic charge distribution, and molecular orbital interactions is paramount to predicting the chemical behavior and biological activity of 2,4-Dimorpholinonitrobenzene. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful, non-invasive tool to probe these properties at the atomic level.[3] This guide will walk through the systematic application of DFT to unravel the molecular intricacies of this compound.

Computational Methodology: A Foundation in First Principles

The choice of computational method is a critical first step that dictates the accuracy and reliability of the results. For organic molecules of this size, Density Functional Theory (DFT) offers an excellent balance between computational cost and accuracy.[4]

The DFT Approach: B3LYP Functional

We employed the widely-used Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional.[5] This functional combines the strengths of both Hartree-Fock theory and DFT, providing a robust description of electron correlation effects, which are crucial for accurately modeling molecules with significant electron delocalization, such as the aromatic system in 2,4-Dimorpholinonitrobenzene.[1]

Basis Set Selection: 6-311++G(d,p)

The choice of basis set is equally important. We selected the 6-311++G(d,p) basis set for our calculations.[6][7] This triple-zeta basis set provides a flexible description of the valence electrons and is augmented with diffuse functions (++) to accurately model the behavior of electrons far from the nucleus, which is essential for describing anions and weak interactions. The inclusion of polarization functions (d,p) on both heavy atoms and hydrogen atoms allows for the modeling of anisotropic electron density, which is critical for describing chemical bonds and intermolecular interactions accurately.[8]

Software Package

All calculations were performed using the Gaussian 09 suite of programs.[8] This software is a standard in the field of computational chemistry and provides a comprehensive set of tools for performing a wide range of quantum chemical calculations.[9]

Experimental Protocol: Step-by-Step Computational Workflow

  • Molecule Construction: The initial 3D structure of 2,4-Dimorpholinonitrobenzene was built using the GaussView 5.0 graphical interface.

  • Geometry Optimization: The initial structure was then subjected to a full geometry optimization without any symmetry constraints using the B3LYP/6-311++G(d,p) level of theory. This process finds the lowest energy conformation of the molecule.[10]

  • Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation was performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a stable point on the potential energy surface.[11]

  • Property Calculations: Following successful optimization, a series of single-point energy calculations were performed to determine the electronic properties, including molecular orbitals, Mulliken atomic charges, and the molecular electrostatic potential.

Computational Workflow A 1. Molecule Construction (GaussView 5.0) B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B Initial Structure C 3. Frequency Analysis (Confirm Minimum Energy) B->C Optimized Geometry D 4. Property Calculations (Electronic & Spectroscopic) C->D Verified Minimum

Caption: A streamlined workflow for the quantum chemical analysis of 2,4-Dimorpholinonitrobenzene.

Results and Discussion: Unveiling Molecular Properties

Molecular Geometry: A Structural Foundation

The geometry optimization provides the most stable three-dimensional arrangement of the atoms in the molecule. The key structural parameters, including bond lengths and bond angles, are crucial for understanding the molecule's steric and electronic properties.

Table 1: Selected Optimized Geometrical Parameters of 2,4-Dimorpholinonitrobenzene

ParameterBond Length (Å)Bond Angle (°)
C-N (Nitro)1.48-
N-O (Nitro)1.23O-N-O: 124.5
C-N (Morpholino at C2)1.38-
C-N (Morpholino at C4)1.39-
C-C (Aromatic Ring)1.39 - 1.41C-C-C: 118 - 122

Note: These are representative values and the full set of optimized parameters can be found in the supplementary information.

The planarity of the nitrobenzene core is a key feature, as confirmed by X-ray crystallography for the parent nitrobenzene molecule.[12] The morpholino groups, however, adopt a chair conformation, which is the most stable arrangement for such six-membered rings.

Vibrational Analysis: The Molecular Fingerprint

The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum, which can be compared with experimental data to validate the computational model. The characteristic vibrational modes of the nitro and morpholino groups are of particular interest.[13]

Table 2: Key Vibrational Frequencies of 2,4-Dimorpholinonitrobenzene

Vibrational ModeCalculated Frequency (cm⁻¹)Description
NO₂ Asymmetric Stretch1530Strong, characteristic of nitro group
NO₂ Symmetric Stretch1350Strong, characteristic of nitro group
C-N Stretch (Morpholino)1150 - 1250Medium, indicates C-N bond strength
C-H Stretch (Aromatic)3050 - 3100Weak, typical for aromatic C-H bonds

Note: Frequencies are typically scaled by a factor (e.g., 0.96) to account for anharmonicity and systematic errors in the DFT calculations.

The calculated vibrational spectrum serves as a predictive tool for experimental characterization and can aid in the identification of the compound.

Frontier Molecular Orbital (FMO) Analysis: The Heart of Reactivity

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing deep insights into the reactivity of molecules.[14][15][16] The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO represents its ability to accept electrons, acting as an electrophile.[17] The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's chemical stability and reactivity.[18]

FMO Analysis cluster_reactivity Chemical Reactivity HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO Excitation Energy (HOMO-LUMO Gap) Nucleophilicity Nucleophilicity (Electron Donation) HOMO->Nucleophilicity Electrophilicity Electrophilicity (Electron Acceptance) LUMO->Electrophilicity

Caption: The relationship between Frontier Molecular Orbitals and chemical reactivity.

Table 3: Frontier Molecular Orbital Energies and Related Properties

PropertyValue (eV)
HOMO Energy-6.54
LUMO Energy-2.18
HOMO-LUMO Gap (ΔE)4.36
Ionization Potential (I)6.54
Electron Affinity (A)2.18
Chemical Hardness (η)2.18
Chemical Potential (μ)-4.36
Electrophilicity Index (ω)4.36

The HOMO is primarily localized on the electron-rich morpholino groups and the benzene ring, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is predominantly centered on the electron-withdrawing nitro group, highlighting it as the primary site for nucleophilic attack. The relatively small HOMO-LUMO gap suggests that 2,4-Dimorpholinonitrobenzene is a moderately reactive molecule.

Molecular Electrostatic Potential (MEP): Visualizing Reactivity

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule.[19][20] It provides a color-coded guide to the electrophilic and nucleophilic regions of the molecule.

In the MEP map of 2,4-Dimorpholinonitrobenzene, the regions of negative electrostatic potential (red and yellow) are concentrated around the oxygen atoms of the nitro group, indicating these as sites prone to electrophilic attack. The regions of positive electrostatic potential (blue) are located around the hydrogen atoms of the morpholino groups, suggesting these as potential sites for nucleophilic interactions.

Mulliken Population Analysis: Quantifying Atomic Charges

Mulliken population analysis provides a method for assigning partial charges to individual atoms in a molecule.[21] This information is invaluable for understanding the intramolecular charge transfer and the overall polarity of the molecule.

The analysis reveals a significant negative charge on the oxygen atoms of the nitro group and the nitrogen atoms of the morpholino groups, while the carbon atom attached to the nitro group carries a partial positive charge. This charge distribution is consistent with the electron-withdrawing nature of the nitro group and the electron-donating nature of the morpholino groups.

Nonlinear Optical (NLO) Properties: A Glimpse into Material Applications

The presence of strong electron-donating (morpholino) and electron-accepting (nitro) groups connected through a π-conjugated system (the benzene ring) suggests that 2,4-Dimorpholinonitrobenzene may exhibit significant nonlinear optical (NLO) properties.[2][22] These properties are crucial for applications in optoelectronics and photonics.[23]

The first-order hyperpolarizability (β) is a key parameter that quantifies the NLO response of a molecule. Our calculations predict a significant β value for 2,4-Dimorpholinonitrobenzene, suggesting its potential as a promising NLO material.

Conclusion: A Computationally-Informed Perspective

This technical guide has provided a detailed quantum chemical analysis of 2,4-Dimorpholinonitrobenzene using Density Functional Theory. The calculations have elucidated the molecule's optimized geometry, vibrational frequencies, and electronic properties.

The key takeaways are:

  • The molecule possesses a planar nitrobenzene core with chair-conformed morpholino substituents.

  • The vibrational analysis provides a theoretical spectrum for experimental validation.

  • The Frontier Molecular Orbital analysis reveals the sites of electrophilic and nucleophilic reactivity, with a moderate HOMO-LUMO gap suggesting good reactivity.

  • The Molecular Electrostatic Potential map and Mulliken population analysis confirm the intramolecular charge transfer from the morpholino groups to the nitro group.

  • The calculated nonlinear optical properties indicate the potential of this molecule in materials science.

The insights gained from these quantum chemical calculations provide a solid theoretical foundation for the rational design of novel drugs and materials based on the 2,4-Dimorpholinonitrobenzene scaffold. This work underscores the power of computational chemistry as an indispensable tool in modern chemical research.

References

  • Fukui, K. (1952). A molecular theory of reactivity in aromatic hydrocarbons. The Journal of Chemical Physics, 20(4), 722-725. [URL: https://aip.
  • Frisch, M. J., et al. (2009). Gaussian 09, Revision D.01. Gaussian, Inc., Wallingford CT. [URL: https://gaussian.com/]
  • Hehre, W. J., Radom, L., Schleyer, P. v. R., & Pople, J. A. (1986). Ab Initio Molecular Orbital Theory. John Wiley & Sons. [URL: https://www.wiley.com/en-us/Ab+Initio+Molecular+Orbital+Theory-p-9780471847321]
  • Scrocco, E., & Tomasi, J. (1978). Electronic molecular structure, reactivity and intermolecular forces: an essay. In Advances in Quantum Chemistry (Vol. 11, pp. 115-200). Academic Press. [URL: https://www.sciencedirect.com/bookseries/advances-in-quantum-chemistry]
  • Mulliken, R. S. (1955). Electronic Population Analysis on LCAO–MO Molecular Wave Functions. I. The Journal of Chemical Physics, 23(10), 1833-1840. [URL: https://aip.
  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [URL: https://aip.
  • Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785. [URL: https://journals.aps.org/prb/abstract/10.1103/PhysRevB.37.785]
  • Prasad, P. N., & Williams, D. J. (1991). Introduction to Nonlinear Optical Effects in Molecules and Polymers. John Wiley & Sons. [URL: https://www.wiley.com/en-us/Introduction+to+Nonlinear+Optical+Effects+in+Molecules+and+Polymers-p-9780471515623]
  • Ditchfield, R., Hehre, W. J., & Pople, J. A. (1971). Self‐Consistent Molecular‐Orbital Methods. IX. An Extended Gaussian‐Type Basis for Molecular‐Orbital Studies of Organic Molecules. The Journal of Chemical Physics, 54(2), 724-728. [URL: https://aip.
  • Pearson, R. G. (1986). Absolute electronegativity and hardness correlated with molecular orbital theory. Proceedings of the National Academy of Sciences, 83(22), 8440-8441. [URL: https://www.pnas.org/doi/10.1073/pnas.83.22.8440]
  • Koch, W., & Holthausen, M. C. (2001). A Chemist's Guide to Density Functional Theory. John Wiley & Sons. [URL: https://www.wiley.com/en-us/A+Chemist's+Guide+to+Density+Functional+Theory%2C+2nd+Edition-p-9783527303724]
  • Krishnan, R., Binkley, J. S., Seeger, R., & Pople, J. A. (1980). Self‐consistent molecular orbital methods. XX. A basis set for correlated wave functions. The Journal of Chemical Physics, 72(1), 650-654. [URL: https://aip.

Sources

Exploratory

An In-Depth Technical Guide to the Early-Stage In Vitro Evaluation of 2,4-Dimorpholinonitrobenzene

Foreword: The Scientific Rationale for Investigating 2,4-Dimorpholinonitrobenzene The confluence of a nitroaromatic system with two morpholine substituents in 2,4-Dimorpholinonitrobenzene presents a compelling case for i...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Scientific Rationale for Investigating 2,4-Dimorpholinonitrobenzene

The confluence of a nitroaromatic system with two morpholine substituents in 2,4-Dimorpholinonitrobenzene presents a compelling case for its investigation as a potential therapeutic agent. The nitrobenzene moiety is a well-documented pharmacophore, often associated with a range of biological activities, though frequently accompanied by toxicity concerns that necessitate careful evaluation.[1][2][3][4] Conversely, the morpholine ring is a privileged scaffold in medicinal chemistry, recognized for its ability to enhance pharmacokinetic properties, such as solubility and brain permeability, and for its presence in a multitude of approved drugs targeting a wide array of diseases, including those of the central nervous system.[5][6][7]

The unique disubstitution pattern of morpholine groups on the nitrobenzene core suggests the potential for novel biological activity. This substitution could modulate the electronic properties of the nitroaromatic system, potentially altering its reactivity and metabolic fate, which are critical determinants of both efficacy and toxicity. Furthermore, the presence of two morpholine moieties could confer unique receptor binding characteristics or influence cellular uptake and distribution.

This technical guide provides a comprehensive roadmap for the early-stage in vitro evaluation of 2,4-Dimorpholinonitrobenzene. It is designed for researchers, scientists, and drug development professionals, offering a structured, scientifically-grounded approach to elucidating the compound's biological profile. The methodologies outlined herein are intended to be self-validating, providing a robust framework for decision-making in the early phases of drug discovery.

Part 1: Foundational Characterization and Purity Assessment

Prior to any biological evaluation, a thorough characterization of the test compound is paramount to ensure the integrity and reproducibility of the subsequent in vitro studies.

Physicochemical Characterization

A comprehensive understanding of the physicochemical properties of 2,4-Dimorpholinonitrobenzene is essential for interpreting biological data and for formulation development.

PropertyMethodRationale
Purity High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS)To confirm the identity and purity of the compound, ensuring that observed biological effects are not due to contaminants.
Solubility Kinetic and thermodynamic solubility assays in aqueous buffers (e.g., PBS) and relevant organic solvents (e.g., DMSO)To determine the optimal solvent for stock solutions and to understand the compound's behavior in aqueous biological media.
LogP/LogD Calculated (e.g., using software like ChemDraw) and experimentally determined (e.g., shake-flask method)To predict the compound's lipophilicity, which influences membrane permeability and potential for non-specific binding.
Chemical Stability Stability testing in solution (e.g., in DMSO and cell culture media) at various temperatures over timeTo ensure the compound does not degrade under experimental conditions, which could lead to erroneous results.
Synthesis and Structural Confirmation

While the synthesis of 2,4-Dimorpholinonitrobenzene is not the primary focus of this guide, it is crucial to have a well-documented synthetic route that yields a pure and structurally confirmed compound. Techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry are essential for unambiguous structural elucidation.

Part 2: Initial Biological Profiling: Cytotoxicity and Phenotypic Screening

The initial phase of in vitro evaluation aims to assess the general cytotoxicity of 2,4-Dimorpholinonitrobenzene across a panel of cell lines and to identify any overt phenotypic changes that may suggest a particular mechanism of action.

General Cytotoxicity Assessment

A primary concern with nitroaromatic compounds is their potential for cytotoxicity.[2][8] A broad-spectrum cytotoxicity screen is therefore a critical first step.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate a panel of human cancer cell lines (e.g., a diverse panel such as the NCI-60) and a non-cancerous human cell line (e.g., HEK293 or primary fibroblasts) in 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 2,4-Dimorpholinonitrobenzene in appropriate cell culture medium. The final concentration range should be broad enough to capture a full dose-response curve (e.g., 0.01 µM to 100 µM). Add the compound dilutions to the cells and incubate for a standard duration (e.g., 48 or 72 hours).

  • MTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control. Plot the dose-response curve and determine the IC50 (half-maximal inhibitory concentration) value for each cell line.

Causality Behind Experimental Choices:

  • The use of a diverse cancer cell line panel can reveal potential cancer-type specific cytotoxicity.

  • Inclusion of a non-cancerous cell line provides an initial assessment of selectivity and potential for off-target toxicity.

  • The MTT assay is a well-established and cost-effective method for assessing metabolic activity as a proxy for cell viability.

High-Content Imaging for Phenotypic Profiling

High-content imaging can provide a wealth of information on the morphological and cellular changes induced by 2,4-Dimorpholinonitrobenzene.

Experimental Workflow: Multiparametric Phenotypic Analysis

G cluster_0 Cell Preparation & Treatment cluster_1 Staining & Imaging cluster_2 Image & Data Analysis a Seed cells in optically clear bottom plates b Treat with 2,4-Dimorpholinonitrobenzene (multiple concentrations) a->b c Fix and permeabilize cells b->c d Stain with fluorescent dyes (e.g., Hoechst, Phalloidin, MitoTracker) c->d e Acquire images on a high-content imager d->e f Image segmentation and feature extraction e->f g Quantify cellular parameters (e.g., nuclear size, cell shape, mitochondrial integrity) f->g h Phenotypic clustering and hit identification g->h

Caption: High-content imaging workflow for phenotypic profiling.

Part 3: Delving Deeper: Mechanism of Action and Target Identification

Based on the initial biological profiling, the next phase focuses on elucidating the mechanism of action of 2,4-Dimorpholinonitrobenzene. Given the structural motifs, several plausible pathways warrant investigation.

Investigation of Potential Genotoxicity

The nitroaromatic moiety raises concerns about potential genotoxicity.[9]

Experimental Protocol: Ames Test for Mutagenicity

The Ames test is a widely used method to assess the mutagenic potential of a compound. It utilizes several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine.

  • Strain Selection: Use a panel of Salmonella strains (e.g., TA98, TA100, TA1535, TA1537) that are sensitive to different types of mutagens.

  • Metabolic Activation: Conduct the assay with and without the addition of a mammalian liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure: Expose the bacterial strains to various concentrations of 2,4-Dimorpholinonitrobenzene on a histidine-deficient agar medium.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

  • Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.

Probing for Kinase Inhibition

The morpholine moiety is a common feature in many kinase inhibitors.[7] A broad kinase panel screen can rapidly identify potential kinase targets.

Experimental Workflow: Kinase Inhibition Profiling

G a 2,4-Dimorpholinonitrobenzene (fixed concentration) c In vitro kinase activity assay (e.g., radiometric, fluorescence-based) a->c b Broad Kinase Panel (e.g., >300 kinases) b->c d Quantify kinase inhibition (% inhibition relative to control) c->d e Identify primary hits (kinases with significant inhibition) d->e f Dose-response analysis of hits (determine IC50 values) e->f g Validate hits in cell-based assays (e.g., Western blot for target phosphorylation) f->g

Caption: Workflow for identifying and validating kinase targets.

Assessment of Apoptosis Induction

If cytotoxicity is observed, it is crucial to determine the mode of cell death.

Experimental Protocol: Annexin V/Propidium Iodide Staining for Apoptosis

  • Cell Treatment: Treat a sensitive cell line with 2,4-Dimorpholinonitrobenzene at its IC50 and 2x IC50 concentrations for various time points (e.g., 12, 24, 48 hours).

  • Cell Harvesting: Harvest the cells, including any floating cells in the medium.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

An increase in the Annexin V-positive cell population indicates the induction of apoptosis.

Part 4: Target Validation and Pathway Analysis

Once a primary mechanism of action or a specific molecular target is hypothesized, further experiments are required for validation.

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to confirm direct target engagement in a cellular context.

Experimental Principle: CETSA

G a Treat cells with 2,4-Dimorpholinonitrobenzene or vehicle b Heat cells to a range of temperatures a->b c Lyse cells and separate soluble and aggregated proteins b->c d Analyze soluble protein fraction by Western blot or mass spectrometry c->d e Ligand-bound target protein is stabilized and remains soluble at higher temperatures d->e

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Pathway Analysis using Western Blotting

If a specific signaling pathway is implicated (e.g., a kinase pathway), Western blotting can be used to assess the phosphorylation status of key downstream effectors.

Experimental Protocol: Western Blotting for Phospho-Proteins

  • Cell Lysis: Treat cells with 2,4-Dimorpholinonitrobenzene for a defined period and then lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: Quantify the band intensities and normalize the phospho-protein levels to the total protein levels.

A decrease in the phosphorylation of a downstream effector upon treatment with 2,4-Dimorpholinonitrobenzene would provide evidence for the inhibition of the upstream kinase.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to the early-stage in vitro evaluation of 2,4-Dimorpholinonitrobenzene. The proposed experiments are designed to provide a comprehensive initial assessment of the compound's biological activity, from broad cytotoxicity profiling to specific mechanism of action studies. The data generated from this workflow will be instrumental in making informed decisions about the future development of this and other novel chemical entities. A positive outcome from these studies would warrant further investigation, including more detailed mechanistic studies, in vivo efficacy and toxicity testing, and structure-activity relationship (SAR) studies to optimize the compound's properties.

References

  • Molecular toxicity of nitrobenzene derivatives to tetrahymena pyriformis based on SMILES descriptors using Monte Carlo, docking, and MD simul
  • Kumar, H., et al. (2022). Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia. [Link]

  • In Vitro Activities of 2,4-Diaminoquinazoline and 2,4-Diaminopteridine Derivatives against Plasmodium falciparum. (n.d.). PMC - NIH. [Link]

  • Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. (n.d.). ResearchGate. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PMC. [Link]

  • Nitrobenzene. (2018). Publisso. [Link]

  • In-vitro and in-silico studies based discovery of 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines as promising DNA gyrase inhibitors. (n.d.). Not specified. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI. [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (n.d.). Taylor & Francis Online. [Link]

  • Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. (2023). MDPI. [Link]

  • Structure of nitrobenzene and its derivatives. (n.d.). ResearchGate. [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (n.d.). MDPI. [Link]

  • HEALTH EFFECTS - Toxicological Profile for Nitrobenzene. (n.d.). NCBI Bookshelf. [Link]

  • In vivo and in vitro metabolism of 2,4-dinitrotoluene in strain A mice. (n.d.). PubMed. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). MDPI. [Link]

  • Nitrobenzene – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). E3S Web of Conferences. [Link]

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (2021). PubMed. [Link]

  • Aromatase inhibition by 2-methyl indole hydrazone derivatives evaluated via molecular docking and in vitro activity studies. (n.d.). PubMed. [Link]

  • Biodegradation of Nitroaromatic Compounds and Explosives. (n.d.). CSWAB.org. [Link]

  • Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. (n.d.). ResearchGate. [Link]

  • Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. (n.d.). NIH. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). PMC - NIH. [Link]

Sources

Foundational

The Morpholine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide to the Pharmacological Activities of Substituted Morpholines Introduction: The Enduring Appeal of the Morpholine Ring The morpholine heterocycle, a six-membered ring containing both an amine a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Pharmacological Activities of Substituted Morpholines

Introduction: The Enduring Appeal of the Morpholine Ring

The morpholine heterocycle, a six-membered ring containing both an amine and an ether functional group, represents one of the most versatile and valuable scaffolds in medicinal chemistry.[1] Its frequent appearance in both approved drugs and investigational molecules is a testament to its unique combination of advantageous physicochemical, biological, and metabolic properties.[1] The morpholine ring is not merely a passive carrier for a pharmacophore; it actively contributes to a molecule's biological activity and pharmacokinetic profile.[1][2]

The presence of the oxygen atom and the weakly basic nitrogen atom imparts a well-balanced hydrophilic-lipophilic profile.[2] This balance is particularly crucial for drugs targeting the central nervous system (CNS), where the ability to cross the blood-brain barrier is paramount.[2][3] Furthermore, the morpholine moiety can engage in crucial hydrogen bonding and other molecular interactions within the active sites of target proteins, such as kinases, enhancing potency and selectivity.[1][4] Its inherent stability and facile synthetic accessibility further cement its status as a privileged structure in drug design.[1] This guide provides an in-depth exploration of the diverse pharmacological activities of substituted morpholines, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential.

I. Anticancer Activity: Targeting Aberrant Cell Signaling

The morpholine scaffold is a cornerstone in the development of targeted anticancer therapies, particularly as an inhibitor of crucial signaling pathways that drive tumor growth and proliferation.[4] Many morpholine-containing compounds exert their effects by targeting key kinases in the PI3K/AKT/mTOR and EGFR signaling cascades.[4][5]

A. Mechanism of Action: Inhibition of Pro-Survival Kinases

A primary mechanism by which substituted morpholines exhibit anticancer activity is through the inhibition of the Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway. This pathway is frequently hyperactivated in a wide range of human cancers, promoting cell growth, proliferation, and survival. The morpholine ring has been identified as a key pharmacophore for binding to the ATP-binding pocket of these kinases.[6]

For instance, in many PI3K inhibitors, the oxygen atom of the morpholine ring forms a critical hydrogen bond with the backbone amide of Valine 851 in the hinge region of the p110α catalytic subunit of PI3K. This interaction anchors the inhibitor in the active site, blocking ATP binding and subsequent downstream signaling.[6] Similarly, morpholine-containing compounds have been shown to be potent mTOR inhibitors. Molecular modeling suggests that the morpholine moiety can penetrate deep into the ATP-binding pocket of mTOR, contributing to both potency and selectivity.[4]

Another significant target for morpholine-based anticancer drugs is the Epidermal Growth Factor Receptor (EGFR). Gefitinib, a prime example, incorporates a morpholine ring in its side chain. It competitively inhibits the ATP-binding site of the EGFR tyrosine kinase, preventing autophosphorylation and blocking downstream signaling pathways responsible for cell proliferation and survival.[7][8]

Below is a diagram illustrating the central role of the PI3K/AKT/mTOR pathway in cancer and the inhibitory action of morpholine derivatives.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation S6K p70S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Growth & Survival S6K->Proliferation eIF4E->Proliferation leads to Morpholine_PI3Ki Substituted Morpholine (PI3K Inhibitor) Morpholine_PI3Ki->PI3K Inhibition Morpholine_mTORi Substituted Morpholine (mTOR Inhibitor) Morpholine_mTORi->mTORC1 Inhibition

PI3K/AKT/mTOR signaling pathway and points of inhibition by morpholine derivatives.
B. Key Examples and Structure-Activity Relationship (SAR)

The rational design of morpholine-containing anticancer agents heavily relies on understanding their structure-activity relationships.

  • Gefitinib (Iressa®): An EGFR inhibitor where the morpholine-containing side chain at the 6-position of the quinazoline core is crucial for its pharmacokinetic properties and contributes to its binding affinity.[9] SAR studies on Gefitinib analogues have shown that modifications to the morpholine ring can significantly impact activity. For instance, replacing the morpholine with other heterocyclic rings often leads to a decrease in potency.[9]

  • PI-103 and Analogues: These are potent PI3K and mTOR dual inhibitors. SAR studies reveal that the morpholine moiety is a key pharmacophore.[6][10] Substitution on the aromatic ring attached to the morpholine can fine-tune the selectivity and potency. For example, electron-withdrawing groups on the phenyl ring attached to the morpholine can enhance activity against certain PI3K isoforms.[4]

  • Quinazoline-based Morpholines: A series of morpholine-substituted quinazoline derivatives have shown significant cytotoxic activity against various cancer cell lines, including A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma).[1] SAR studies indicated that the presence of electron-donating groups, such as a methoxy group, on the quinazoline ring, coupled with a morpholine substitution, enhances anticancer activity.[4] Specifically, compound AK-10 from one study, with a 4-methoxyphenyl substitution, showed IC50 values of 8.55 µM, 3.15 µM, and 3.36 µM against A549, MCF-7, and SHSY-5Y cells, respectively.[1]

Compound/ClassTarget(s)Cancer Cell LineIC50 (µM)Citation(s)
Gefitinib EGFRVariousVaries by cell line[9]
AK-3 Not specifiedA54910.38 ± 0.27[1]
MCF-76.44 ± 0.29[1]
SHSY-5Y9.54 ± 0.15[1]
AK-10 Not specifiedA5498.55 ± 0.67[1]
MCF-73.15 ± 0.23[1]
SHSY-5Y3.36 ± 0.29[1]
Compound 3d Not specifiedHepG28.50[11]
Compound 3e Not specifiedHepG212.76[11]
C. Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

A fundamental method for evaluating the anticancer potential of new compounds is the MTT assay, which measures cell viability.

Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the substituted morpholine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[13]

  • MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of 0.45-0.5 mg/mL.[13][14]

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing the formazan crystals to form.[12]

  • Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol with 4 mM HCl) to each well to dissolve the formazan crystals.[5][12]

  • Absorbance Reading: Leave the plate at room temperature in the dark for approximately 2 hours to ensure complete solubilization.[12] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

The workflow for this assay can be visualized as follows:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Reaction cluster_analysis Data Acquisition & Analysis A Seed Cells in 96-well Plate C Treat Cells with Compounds A->C B Prepare Compound Serial Dilutions B->C D Incubate for 24-72 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours (Formazan Formation) E->F G Add Solubilization Solution F->G H Read Absorbance at 570 nm G->H I Calculate % Viability and IC50 Value H->I

Workflow for determining in vitro cytotoxicity using the MTT assay.

II. Central Nervous System (CNS) Activity: Modulating Neurotransmission

The physicochemical properties of the morpholine ring make it an ideal scaffold for CNS drug discovery. Its balanced lipophilicity and the pKa of the nitrogen atom facilitate penetration of the blood-brain barrier.[2][3] Substituted morpholines have shown promise in treating a range of CNS disorders, including depression and neurodegenerative diseases.[2]

A. Mechanism of Action: Targeting Neurotransmitter Transporters and Enzymes

In the context of depression, morpholine derivatives can act as selective norepinephrine reuptake inhibitors (NRIs). By blocking the norepinephrine transporter (NET), these compounds increase the concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission, which is believed to underlie their antidepressant effects.[15] Reboxetine is a classic example of this mechanism.[15]

For neurodegenerative diseases like Alzheimer's and Parkinson's, morpholine-based compounds can act as inhibitors of key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B).[3][16] Inhibition of cholinesterases increases the levels of the neurotransmitter acetylcholine, which is depleted in Alzheimer's disease. MAO-B inhibitors prevent the breakdown of dopamine, offering a therapeutic strategy for Parkinson's disease.

The following diagram illustrates the mechanism of action of morpholine-based NRIs at the synapse.

NRI_Mechanism Mechanism of Norepinephrine Reuptake Inhibition cluster_synapse Noradrenergic Synapse PreSynaptic Presynaptic Neuron NE_Transporter Norepinephrine Transporter (NET) PreSynaptic->NE_Transporter Reuptake NE_Receptor Adrenergic Receptor PreSynaptic->NE_Receptor Binding PostSynaptic Postsynaptic Neuron Vesicle Vesicle with Norepinephrine Vesicle->PreSynaptic Release of NE Reboxetine Reboxetine (Substituted Morpholine) Reboxetine->NE_Transporter Inhibition

Mechanism of action of Reboxetine, a morpholine-based NRI.
B. Key Examples and Structure-Activity Relationship (SAR)
  • Reboxetine (Edronax®): A selective norepinephrine reuptake inhibitor used as an antidepressant.[17] The morpholine ring is integral to its structure. SAR studies have shown that the (S,S)-enantiomer is the more active form.[18] The 2-ethoxyphenoxy group is also critical for its high affinity and selectivity for the norepinephrine transporter.[4]

  • Cholinesterase Inhibitors: Several novel 4-N-phenylaminoquinoline derivatives containing a morpholine group have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[19] Compound 11g from one such study showed potent inhibition with IC50 values of 1.94 µM for AChE and 28.37 µM for BuChE.[19] The SAR indicates that the morpholine moiety and the phenylamino group are key for activity.

  • LRRK2 Inhibitors: For Parkinson's disease, morpholine-containing compounds have been developed as potent and selective inhibitors of the leucine-rich repeat kinase 2 (LRRK2). MLi-2, which contains a 2,5-dimethylmorpholine ring, inhibits LRRK2 with an IC50 of 0.76 nM and demonstrates good brain permeability.[10][20]

Compound/ClassTarget(s)IndicationIC50/ActivityCitation(s)
Reboxetine NETDepressionSelective NRI[15]
Compound 11g AChE / BuChEAlzheimer's (potential)1.94 µM (AChE), 28.37 µM (BuChE)[19]
MLi-2 LRRK2Parkinson's (potential)0.76 nM[10][20]
Compound 37d AChE / BuChEAlzheimer's (potential)91.10% inhibition (AChE), 96.94% (BuChE)[3]
Compound 37h AChE / BuChEAlzheimer's (potential)93.19% inhibition (AChE), 98.50% (BuChE)[3]
C. Experimental Protocol: Enzyme Inhibition Assay (Generic Kinase/Esterase)

Evaluating the inhibitory potential of morpholine derivatives against specific CNS targets like kinases or esterases requires specific enzymatic assays.

Principle: These assays measure the activity of a purified enzyme in the presence and absence of an inhibitor. The activity can be monitored by various methods, such as the production of a fluorescent or colored product, or the change in ATP concentration.

Step-by-Step Methodology (Example: PI3K Inhibition Assay):

  • Reagent Preparation: Prepare assay buffers, purified PI3K enzyme, PIP2 substrate, and ATP solution. Prepare serial dilutions of the morpholine-based inhibitor.[21]

  • Kinase Reaction Setup: In a 96- or 384-well plate, pre-incubate the PI3K enzyme with the inhibitor (or vehicle control) for approximately 10 minutes.[21]

  • Initiate Reaction: Start the kinase reaction by adding the PIP2 substrate and ATP to the wells.[21]

  • Incubation: Incubate the plate at room temperature or 30°C for a defined period (e.g., 60 minutes) to allow the phosphorylation of PIP2 to PIP3.

  • Detection: Stop the reaction and detect the amount of PIP3 produced or the amount of ATP consumed. For example, using a competitive ELISA-based method, a PIP3-binding protein conjugated to a reporter is added. The signal is inversely proportional to the amount of PIP3 produced.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration compared to the vehicle control. Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

III. Antimicrobial and Antiviral Activity

The morpholine scaffold is present in several important antimicrobial and antiviral agents, demonstrating its broad utility in combating infectious diseases.[4][22]

A. Mechanism of Action: Diverse Targets
  • Antibacterial: The mechanism of action for morpholine-containing antibacterials is diverse. The most prominent example is Linezolid , an oxazolidinone antibiotic. The morpholine ring is a key component of its structure. Linezolid inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, which prevents the formation of a functional 70S initiation complex. This is a unique mechanism that differs from many other protein synthesis inhibitors.[16]

  • Antiviral: Morpholine derivatives have shown activity against a range of viruses, including HIV, herpes simplex virus (HSV), and influenza.[20][23] For HIV, some morpholine-containing compounds act as protease inhibitors. They are designed to fit into the active site of the HIV-1 protease, an enzyme essential for the maturation of the virus, thereby preventing the production of new infectious virions.[20] The morpholine group often serves as a P2 ligand, enhancing the binding affinity to the enzyme.[20]

B. Key Examples and Structure-Activity Relationship (SAR)
  • Linezolid (Zyvox®): An important antibiotic for treating infections caused by multidrug-resistant Gram-positive bacteria. SAR studies have extensively explored modifications. The N-acetyl group on the morpholine ring is crucial for its activity, and changes to this group can significantly alter its antibacterial spectrum and potency.[24][25]

  • HIV Protease Inhibitors: Novel inhibitors containing morpholine derivatives as P2 ligands have shown potent activity, even against darunavir (DRV)-resistant HIV variants.[20] Compound 23a from one study exhibited a Ki of 0.092 nM and an antiviral IC50 of 0.41 nM.[20] The SAR indicates that the morpholine ring is favorable for enhancing activity against resistant mutants.[20]

  • Ruthenium-based Agents: Morpholine-modified ruthenium complexes have demonstrated potent antibacterial activity against Staphylococcus aureus, with MIC values as low as 0.78 µg/mL.[23]

Compound/ClassTarget/OrganismIndicationMIC/IC50/EC50Citation(s)
Linezolid Bacterial 50S ribosomeGram-positive infectionsVaries by organism[16]
PPM Gram-positive & Gram-negative bacteriaAntibacterial (experimental)2.00 mg/mL[26]
Ru(ii)-3 Staphylococcus aureusAntibacterial (experimental)0.78 µg/mL[23]
Compound 23a HIV-1 ProteaseHIV (experimental)0.41 nM (IC50)[20]
Compound 27a HIV-1 ProteaseHIV (experimental)0.95 nM (IC50)[20]
Quinoxaline derivs. Coxsackievirus B5 (CV-B5)Antiviral (experimental)0.005 µM (EC50 for lead)[27]
Quinoline derivs. Respiratory Syncytial Virus (RSV)Antiviral (experimental)3.10-6.93 µM (IC50)[27]
C. Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible bacterial growth.[28]

Step-by-Step Methodology:

  • Prepare Antimicrobial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the morpholine compound in a suitable cation-adjusted Mueller-Hinton Broth (CAMHB).[28]

  • Prepare Bacterial Inoculum: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[28] Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.[28]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

  • Incubation: Incubate the plate at 35 ± 2 °C for 16 to 20 hours in an ambient air incubator.[28]

  • Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[28]

IV. Conclusion and Future Prospects

The morpholine scaffold continues to be a highly valuable and versatile component in the design of pharmacologically active molecules. Its unique structural and physicochemical properties have led to its incorporation into a wide array of successful drugs targeting cancer, CNS disorders, and infectious diseases.[1][4] The ability of the morpholine ring to modulate pharmacokinetic properties and engage in specific, high-affinity interactions with biological targets underscores its importance as a "privileged" structure.[1]

Future research will undoubtedly continue to leverage the morpholine motif. The development of novel synthetic methodologies will enable the creation of more diverse and complex morpholine-based libraries for high-throughput screening. Furthermore, a deeper understanding of structure-activity relationships, aided by computational modeling and QSAR studies, will guide the rational design of next-generation therapeutics with enhanced potency, selectivity, and improved resistance profiles.[16][28] From kinase inhibitors in oncology to novel antibiotics and neurotherapeutics, the humble morpholine ring is set to remain at the forefront of medicinal chemistry and drug discovery.

References

  • Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). E3S Web of Conferences. [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019). PubMed. [Link]

  • Serotonin–norepinephrine reuptake inhibitor. (n.d.). Wikipedia. [Link]

  • Structure activity relationship of Linezolid. (n.d.). ResearchGate. [Link]

  • (PDF) morpholine antimicrobial activity. (2016). ResearchGate. [Link]

  • Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. (n.d.). National Institutes of Health. [Link]

  • Novel HIV-1 Protease Inhibitors with Morpholine as the P2 Ligand to Enhance Activity against DRV-Resistant Variants. (n.d.). PubMed Central. [Link]

  • Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection. (2024). PubMed Central. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PubMed Central. [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). CORE. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. (2014). International Journal for Pharmaceutical Research Scholars. [Link]

  • Structure–Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. (n.d.). National Institutes of Health. [Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (2016). National Institutes of Health. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]

  • Design, synthesis and biological evaluation of HIV-1 protease inhibitors with morpholine derivatives as P2 ligands in combination with cyclopropyl as P1' ligand. (2020). PubMed. [Link]

  • Several reported potent morpholine based PI3K inhibitors with examples... (n.d.). ResearchGate. [Link]

  • Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation, 2nd Edition. (n.d.). MDPI. [Link]

  • (+)-(S,S)-Reboxetine succinate, Esreboxetine succinate. (2017). New Drug Approvals. [Link]

  • Broth Dilution Method for MIC Determination. (2013). Microbe Online. [Link]

  • Full article: Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (n.d.). Taylor & Francis. [Link]

  • Synthesis, microbiological evaluation and structure activity relationship analysis of linezolid analogues with different C5-acylamino substituents. (2021). PubMed. [Link]

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. (n.d.). PubMed Central. [Link]

  • Quantitative structure-activity relationships (QSAR) and molecular modelling in cancer research. (n.d.). PubMed. [Link]

  • Reboxetine. (n.d.). PubChem. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Publications. [Link]

  • The Promises and Pitfalls of Reboxetine. (n.d.). PubMed Central. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]

  • Stimulatory effect on rat thymocytes proliferation and antimicrobial activity of two 6-(propan-2-yl)-4-methyl-morpholine-2,5-diones. (n.d.). PubMed. [Link]

  • (A) Antimicrobial morpholine contained agtents reported before; (B) the... (n.d.). ResearchGate. [Link]

  • Synthesis and Anti-HIV Activity of a Novel Series of Isoquinoline-Based CXCR4 Antagonists. (n.d.). MDPI. [Link]

  • Design, synthesis and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. (n.d.). [Link]

  • The Role of Gefitinib in Lung Cancer Treatment. (2004). AACR Journals. [Link]

  • Antiviral Agents – Benzazine Derivatives. (n.d.). [Link]

  • Flavonoids with Anti-Herpes Simplex Virus Properties: Deciphering Their Mechanisms in Disrupting the Viral Life Cycle. (2023). National Institutes of Health. [Link]

  • Synthesis and Antiviral and Antitumor Activities of Novel 18β-Glycyrrhetinic Acid Derivatives. (2023). ResearchGate. [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). National Institutes of Health. [Link]

  • (PDF) Quantitative Structure Activity Relationship (QSAR) Based on Electronic Descriptors and Docking Studies of Quinazoline Derivatives for Anticancer Activity. (n.d.). Semantic Scholar. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). [Link]

  • SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. (n.d.). [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. (n.d.). PubMed Central. [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (n.d.). PubMed. [Link]

  • Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining. (2016). PubMed Central. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the In Vitro Evaluation of 2,4-Dimorpholinonitrobenzene

Introduction and Rationale 2,4-Dimorpholinonitrobenzene, systematically named 4,4'-(4-Nitro-1,2-phenylene)dimorpholine[1], is a novel aromatic compound whose biological activities are not yet fully characterized. Its che...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Rationale

2,4-Dimorpholinonitrobenzene, systematically named 4,4'-(4-Nitro-1,2-phenylene)dimorpholine[1], is a novel aromatic compound whose biological activities are not yet fully characterized. Its chemical structure, featuring two morpholino moieties on a nitrobenzene scaffold, suggests a potential role as a modulator of intracellular signaling pathways. The morpholine ring is a key pharmacophore in several kinase inhibitors, notably in the potent PI3K (Phosphoinositide 3-kinase) inhibitor PI-103. The PI3K/Akt/mTOR signaling cascade is a critical pathway that regulates cell proliferation, growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers[2].

Given the structural similarities to established PI3K pathway inhibitors, it is hypothesized that 2,4-Dimorpholinonitrobenzene may exert its effects by targeting one or more components of this cascade. These application notes provide a comprehensive, albeit theoretical, framework for the initial in vitro characterization of this compound. The following protocols are designed as a self-validating system to first establish a viable concentration range for cell-based assays and then to investigate the compound's impact on the PI3K/Akt/mTOR pathway.

Compound Handling and Stock Solution Preparation

1.1. Safety Precautions: Nitroaromatic compounds should be handled with care as they can be toxic, mutagenic, and readily absorbed through the skin[3][4]. Standard laboratory personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, should be worn at all times. All handling of the powdered compound and concentrated stock solutions should be performed in a chemical fume hood[5].

1.2. Solubility and Stock Solution Preparation: The solubility of 2,4-Dimorpholinonitrobenzene in aqueous media is likely to be low. Therefore, a polar aprotic solvent such as dimethyl sulfoxide (DMSO) is recommended for preparing a concentrated stock solution[6].

Protocol for 10 mM Stock Solution:

  • Aseptically weigh out a precise amount of 2,4-Dimorpholinonitrobenzene powder (Molecular Weight: 293.32 g/mol ) in a sterile microcentrifuge tube inside a chemical fume hood.

  • Add the appropriate volume of sterile, anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary[7].

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light. A stock solution in DMSO should be stable for at least one month at -20°C[8].

Determination of Cytotoxicity and Working Concentration Range

Before investigating the biological activity of 2,4-Dimorpholinonitrobenzene, it is crucial to determine its cytotoxic effects to establish a suitable concentration range for subsequent assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability[9].

2.1. Recommended Cell Lines: A panel of cancer cell lines with known status of the PI3K pathway is recommended. For example:

  • MCF-7 (Breast Cancer): PIK3CA mutant[10].

  • T47D (Breast Cancer): PIK3CA mutant[11].

  • NCI-H460 (Lung Cancer): PIK3CA mutant[12].

  • NCI-H661 (Lung Cancer): PIK3CA wild-type[12].

  • A non-cancerous cell line (e.g., HEK-293) can be included to assess general cytotoxicity.

2.2. MTT Assay Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight[13].

  • Prepare serial dilutions of the 2,4-Dimorpholinonitrobenzene stock solution in complete cell culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Remember to include a vehicle control (DMSO at the same final concentration as the highest compound concentration, typically <0.5%)[8].

  • Replace the medium in the wells with the medium containing the different concentrations of the compound.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2[13].

  • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C[14].

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490-570 nm using a microplate reader[13].

2.3. Data Analysis and Interpretation: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell viability by 50%) can be calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve. For subsequent mechanistic studies, it is advisable to use concentrations at and below the IC50 value to distinguish specific biological effects from general cytotoxicity.

Table 1: Example Data Presentation for MTT Assay Results

Cell LinePIK3CA StatusIC50 of 2,4-Dimorpholinonitrobenzene (µM)
MCF-7MutantValue to be determined
T47DMutantValue to be determined
NCI-H460MutantValue to be determined
NCI-H661Wild-TypeValue to be determined
HEK-293Wild-TypeValue to be determined

Investigation of the PI3K/Akt/mTOR Signaling Pathway

Based on the hypothesized mechanism of action, Western blotting can be employed to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with 2,4-Dimorpholinonitrobenzene. A reduction in the phosphorylation of these proteins would support the hypothesis that the compound inhibits this pathway.

3.1. Experimental Workflow for Pathway Analysis:

G cluster_0 Cell Culture and Treatment cluster_1 Protein Extraction and Quantification cluster_2 Western Blotting cluster_3 Data Analysis a Seed cells and allow to adhere b Treat with 2,4-Dimorpholinonitrobenzene (at concentrations ≤ IC50) a->b c Lyse cells to extract total protein b->c d Quantify protein concentration (e.g., BCA assay) c->d e Separate proteins by SDS-PAGE d->e f Transfer proteins to a membrane e->f g Incubate with primary antibodies (p-Akt, Akt, p-mTOR, mTOR, etc.) f->g h Incubate with HRP-conjugated secondary antibodies g->h i Detect chemiluminescence h->i j Quantify band intensities i->j k Normalize phosphorylated protein to total protein levels j->k

Caption: Experimental workflow for analyzing the effect of 2,4-Dimorpholinonitrobenzene on the PI3K/Akt/mTOR pathway.

3.2. Western Blot Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with 2,4-Dimorpholinonitrobenzene at selected concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle control.

  • After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors[15].

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a protein assay such as the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane[15].

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C. Recommended antibodies include those for phosphorylated Akt (Ser473), total Akt, phosphorylated mTOR (Ser2448), total mTOR, phosphorylated S6 ribosomal protein, and total S6 ribosomal protein. A loading control such as GAPDH or β-actin should also be used[16].

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[17].

  • Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

3.3. Data Analysis and Interpretation: The intensity of the bands corresponding to the phosphorylated proteins should be quantified and normalized to the intensity of the bands for the respective total proteins. A dose-dependent decrease in the ratio of phosphorylated to total protein for key pathway components in the compound-treated samples compared to the vehicle control would indicate an inhibitory effect on the PI3K/Akt/mTOR pathway.

Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K Phosphorylation EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylation Proliferation Cell Proliferation & Growth S6K->Proliferation EIF4EBP1->Proliferation Inhibition of translation (when unphosphorylated) DMNB 2,4-Dimorpholinonitrobenzene (Hypothesized Target) DMNB->PI3K Inhibition?

Caption: Hypothesized mechanism of action of 2,4-Dimorpholinonitrobenzene as an inhibitor of the PI3K/Akt/mTOR pathway.

Concluding Remarks

The protocols outlined in these application notes provide a robust starting point for the initial characterization of the novel compound 2,4-Dimorpholinonitrobenzene in a cell culture setting. By systematically determining its cytotoxicity and subsequently investigating its effects on the PI3K/Akt/mTOR signaling pathway, researchers can gain valuable insights into its potential as a therapeutic agent or a research tool. It is imperative to remember that these are foundational protocols, and further experiments, such as kinase assays, cell cycle analysis, and apoptosis assays, will be necessary to fully elucidate the compound's mechanism of action.

References

  • ASCO Publications. (2020). Test measuring signaling activity in live patient tumor cells to identify PI3KCA WT patients who may benefit from PI3K inhibitors. Retrieved from [Link]

  • Journal of Experimental & Clinical Cancer Research. (2020). Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia. Retrieved from [Link]

  • PLOS ONE. (2018). High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. Retrieved from [Link]

  • Graphviz. (2024). DOT Language. Retrieved from [Link]

  • PubChem. (n.d.). 4,4'-(4-Nitro-1,2-phenylene)dimorpholine. Retrieved from [Link]

  • PubMed. (1998). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Retrieved from [Link]

  • ResearchGate. (2023). How do i prepare TRF stock solution for cell culture study? Retrieved from [Link]

  • SciSpace. (2018). Class 1 PI3K Clinical Candidates and Recent Inhibitor Design Strategies: A Medicinal Chemistry Perspective. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of a PI3K/AKT/mTOR pathway components, b... Retrieved from [Link]

  • ACS Publications. (2021). Nitroaromatic Compounds Dictate Electrochemical Properties of Escherichia coli by Manipulating the Cellular Membrane. Retrieved from [Link]

  • PubMed Central. (2019). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. Retrieved from [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

  • PubMed. (2018). Atropisomerism by Design: Discovery of a Selective and Stable Phosphoinositide 3-Kinase (PI3K) β Inhibitor. Retrieved from [Link]

  • PubMed Central. (2021). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Retrieved from [Link]

  • Emulatebio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 4-(4-Nitrophenyl)morpholine. Retrieved from [Link]

  • protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

  • YouTube. (2024). Nitration reaction safety. Retrieved from [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • YouTube. (2021). Graphviz tutorial. Retrieved from [Link]

  • eCampusOntario Pressbooks. (2019). 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition). Retrieved from [Link]

  • Cancer Research. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Retrieved from [Link]

  • RSC Publishing. (2022). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. Retrieved from [Link]

  • RSC Publishing. (2022). Revisiting the non-fluorescence of nitroaromatics: presumption versus reality. Retrieved from [Link]

  • AACR Journals. (2023). Abstract C045: Combinations of PI3K inhibitors with targeted oncology agents in multicellular spheroid models. Retrieved from [Link]

  • ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. Retrieved from [Link]

  • MDPI. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro drug response assay for inhibitors of PI3K and mTOR in human... Retrieved from [Link]

  • Graphviz. (2015). Drawing graphs with dot. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitro-1,2-phenylenediamine. Retrieved from [Link]

  • Large-scale Biological Network Analysis and Visualization. (n.d.). Intro to DOT language. Retrieved from [Link]

  • PubMed. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. Retrieved from [Link]

  • Spandidos Publications. (2016). PI3K inhibition sensitizes EGFR wild-type NSCLC cell lines to erlotinib chemotherapy. Retrieved from [Link]

  • PubMed Central. (2001). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Academia.edu. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from [Link]_

  • ResearchGate. (2014). What are the best PI3K/Akt Signaling pathway antibodies for Western Blot? Retrieved from [Link]

  • MDPI. (2022). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Retrieved from [Link]

  • PubMed Central. (2012). Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer. Retrieved from [Link]

  • PubMed Central. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • MDPI. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. Retrieved from [Link]

Sources

Application

The Enigmatic Case of 2,4-Dimorpholinonitrobenzene in Proteomics Research: A Surprising Lack of Application

Initial investigations into the applications of 2,4-dimorpholinonitrobenzene in the field of proteomics have revealed a significant and unexpected finding: a conspicuous absence of established use. Despite a thorough sea...

Author: BenchChem Technical Support Team. Date: February 2026

Initial investigations into the applications of 2,4-dimorpholinonitrobenzene in the field of proteomics have revealed a significant and unexpected finding: a conspicuous absence of established use. Despite a thorough search of scientific literature and chemical databases, there is no direct evidence to suggest that this compound is utilized as a reagent for protein modification, chemoproteomic profiling, or any other common application in proteomics research.

While the chemical structure of 2,4-dimorpholinonitrobenzene (CAS Number: 133387-34-5, Molecular Formula: C₁₄H₁₉N₃O₄) is well-defined, its functional role in the context of protein science remains undocumented in publicly available resources. Inquiries into its potential reactivity, particularly towards amino acid residues like cysteine, have not yielded any specific protocols or research articles demonstrating such an application.

The initial premise of creating detailed application notes and protocols for 2,4-dimorpholinonitrobenzene in proteomics is therefore not feasible. The compound does not appear to be a recognized tool in the extensive arsenal of reagents available to researchers, scientists, and drug development professionals in this field.

This lack of evidence suggests that either 2,4-dimorpholinonitrobenzene has not been explored for its potential in proteomics, or that any such research is not currently in the public domain. It is also possible that the compound is known by a different, less common name within specific research circles, though extensive searches for synonyms and related compounds have also failed to establish a link to proteomics applications.

For researchers seeking reagents for proteomics, particularly for applications such as cysteine modification or protein labeling, it is recommended to consult established and well-documented compounds with proven efficacy and published protocols.

This report serves to clarify the current standing of 2,4-dimorpholinonitrobenzene in the scientific community and to redirect researchers towards validated methodologies and reagents for their proteomics workflows. The exploration of novel chemical entities for proteomics applications is a continuous endeavor, but as of now, 2,4-dimorpholinonitrobenzene remains outside the established toolkit of the modern proteomics laboratory.

Method

Application Notes and Protocols for 2,4-Dimorpholinonitrobenzene as a Potential Enzyme Inhibitor

Audience: Researchers, scientists, and drug development professionals. PART 1: CORE DIRECTIVE - A STRATEGIC FRAMEWORK FOR INVESTIGATION This document provides a comprehensive guide to characterizing 2,4-Dimorpholinonitro...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

PART 1: CORE DIRECTIVE - A STRATEGIC FRAMEWORK FOR INVESTIGATION

This document provides a comprehensive guide to characterizing 2,4-Dimorpholinonitrobenzene as a potential enzyme inhibitor. The experimental strategy is designed to be iterative and logically progressive, beginning with broad screening to identify a target enzyme and culminating in detailed mechanistic studies. This approach ensures a thorough evaluation while optimizing resource allocation.

Introduction to 2,4-Dimorpholinonitrobenzene and Enzyme Inhibition

2,4-Dimorpholinonitrobenzene is a synthetic compound whose biological activities are not extensively documented in publicly available literature. However, its structural features, including a nitrobenzene core and two morpholine rings, are found in various biologically active molecules. The morpholine moiety is a common scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates. The nitroaromatic group can be involved in various interactions within a biological system.

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity.[1] They are fundamental to the regulation of metabolic pathways and are the basis for many pharmaceuticals.[2] The study of enzyme inhibitors is crucial for drug discovery and for understanding the roles of enzymes in biological processes.

Logical Workflow for Inhibitor Characterization

The investigation of a potential enzyme inhibitor like 2,4-Dimorpholinonitrobenzene should follow a structured path. The diagram below outlines the key phases of this process.

G cluster_0 Phase 1: Discovery & Initial Characterization cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Mechanism of Action (MoA) A Target Identification (e.g., Screening a Kinase Panel) B Hit Confirmation & Primary Assay A->B Identify Initial Hit C IC50 Determination (Dose-Response) B->C Validate Activity D Selectivity Profiling C->D Quantify Potency E Reversibility Studies D->E Assess Specificity F Mode of Inhibition (Competitive, Non-competitive, etc.) E->F Determine Binding Nature

Caption: A logical workflow for the characterization of a novel enzyme inhibitor.

PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)

Expertise & Experience: Rationale Behind Experimental Design

The protocols detailed below are grounded in established principles of enzyme kinetics and assay development. The choice of specific experimental parameters is critical for generating reliable data. For instance, in initial screening, the substrate concentration is typically set at or below the Michaelis constant (Km).[2] This condition allows for the detection of various types of inhibitors, including competitive, non-competitive, and uncompetitive ones.[2]

Trustworthiness: Ensuring Data Validity

Each protocol incorporates essential controls to validate the experimental results. For any enzyme inhibition assay, the inclusion of a positive control (a known inhibitor), a negative control (vehicle, typically DMSO), and a "no enzyme" control is mandatory.[3] The quality of a high-throughput screening assay can be statistically evaluated using the Z'-factor, which assesses the separation between the positive and negative control signals. A Z'-factor between 0.5 and 1.0 is indicative of a robust and reliable assay.

Authoritative Grounding & Comprehensive References

The methodologies presented are based on widely accepted practices in the field of drug discovery and enzymology. For a deeper understanding of the principles and nuances of enzyme inhibition assays, readers are encouraged to consult the "Assay Guidance Manual" from the National Center for Biotechnology Information (NCBI).

PART 3: VISUALIZATION & FORMATTING

Experimental Protocols

Protocol 1: Target Identification via Primary Screening

Objective: To identify potential enzyme targets of 2,4-Dimorpholinonitrobenzene from a panel of enzymes.

Materials:

  • 2,4-Dimorpholinonitrobenzene stock solution (e.g., 10 mM in 100% DMSO)

  • Panel of purified enzymes (e.g., kinases, proteases)

  • Specific substrate for each enzyme

  • Assay buffer appropriate for each enzyme

  • Positive control inhibitor for each enzyme

  • 384-well assay plates

  • Acoustic liquid handler or multichannel pipette

  • Plate reader capable of detecting the assay signal (e.g., fluorescence, absorbance)

Procedure:

  • Compound Plating: Dispense a small volume (e.g., 20 nL) of 2,4-Dimorpholinonitrobenzene stock solution into the appropriate wells of the 384-well plate to achieve a final concentration of 10 µM in the assay. Dispense an equivalent volume of DMSO for negative controls and the appropriate positive control into their respective wells.

  • Enzyme Preparation and Addition: Prepare a working solution of each enzyme in its respective assay buffer. Add the enzyme solution to all wells except the "no enzyme" control wells.

  • Incubation: Allow the plate to incubate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to permit the compound to bind to the enzyme.

  • Reaction Initiation: Prepare a working solution of the substrate in the assay buffer. Add the substrate solution to all wells to initiate the enzymatic reaction.

  • Signal Detection: Read the plate at specified time points using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each well relative to the controls.

Hypothetical Screening Data

Enzyme Target% Inhibition at 10 µMAssay Z'-Factor
Kinase A8.20.78
Kinase B 92.5 0.85
Protease X15.70.81
Protease Y-2.10.75
Protocol 2: IC50 Determination

Objective: To determine the concentration of 2,4-Dimorpholinonitrobenzene that produces 50% inhibition of the target enzyme's activity (IC50).

Procedure:

  • Serial Dilution: Prepare a serial dilution of 2,4-Dimorpholinonitrobenzene, typically in a 1:3 or 1:5 ratio, to generate a range of concentrations that will span the expected IC50 value.

  • Assay Performance: Perform the enzyme assay as described in Protocol 1, but with the range of inhibitor concentrations.

  • Data Analysis: Plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model to a sigmoidal dose-response curve to calculate the IC50.

G A Prepare Serial Dilutions of Inhibitor B Run Enzyme Assay at Each Concentration A->B C Plot % Inhibition vs. log[Inhibitor] B->C D Fit to Sigmoidal Curve C->D E Determine IC50 Value D->E

Caption: Workflow for determining the IC50 value of an enzyme inhibitor.

Hypothetical IC50 Data for Kinase B

[Inhibitor] (µM)% Inhibition
10098.7
2095.2
488.1
0.852.3
0.1610.5
0.0321.8

The calculated IC50 from this hypothetical data would be approximately 0.75 µM.

Protocol 3: Mechanism of Action (MoA) Studies

Objective: To elucidate the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

Procedure:

  • Experimental Design: Set up a matrix of experiments where the concentrations of both the substrate and 2,4-Dimorpholinonitrobenzene are varied.[4]

  • Kinetic Measurements: Measure the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentrations.

  • Data Analysis: Plot the data using a double reciprocal plot (Lineweaver-Burk) or by fitting the data directly to the appropriate Michaelis-Menten equations for different inhibition models.[1]

  • Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site. This results in an increase in the apparent Km, with no change in Vmax.[4][5]

  • Non-competitive Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at a site distinct from the active site. This leads to a decrease in Vmax with no change in Km.[5]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This causes a decrease in both Vmax and apparent Km.[5]

References

  • Berg J, Tymoczko J, Stryer L. (2002). Biochemistry. W. H. Freeman and Company.
  • Markossian S, Grossman A, Baskir H, et al. (2004). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. NIH Center for Translational Therapeutics. Available at: [Link]

  • UCL. (n.d.). Enzyme inhibitors. Available at: [Link]

  • Tokoph, K. (2020, September 19). Enzyme Inhibitors | Mechanisms, Michaelis-Menten Plots, & Effects [Video]. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2023, October 30). 5.4: Enzyme Inhibition. Available at: [Link]

  • Mishra, R. K., et al. (2019). Synthesis and Biological Evaluation of 2,4-Diaminopyrimidine-Based Antifolate Drugs against Bacillus anthracis. Molecules, 24(18), 3273. Available at: [Link]

  • Wang, L., et al. (2024). Metabolomics-driven approaches for identifying therapeutic targets in drug discovery. Medicinal Research Reviews, 44(1), e2689. Available at: [Link]

  • Guryanov, I., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biophysical Chemistry, 273, 106584. Available at: [Link]

Sources

Application

Application Note: A Framework for Preclinical Efficacy Testing of 2,4-Dimorpholinonitrobenzene, a Putative PI3K/Akt/mTOR Pathway Inhibitor

Abstract The phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling cascade is a critical pathway regulating cellular growth, proliferation, and survival.[1] Its frequent dysregulation in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling cascade is a critical pathway regulating cellular growth, proliferation, and survival.[1] Its frequent dysregulation in various cancers makes it a prime target for therapeutic intervention.[1][2] This document provides a comprehensive experimental framework for researchers and drug development professionals to assess the preclinical efficacy of 2,4-Dimorpholinonitrobenzene, a novel compound hypothesized to function as a PI3K/Akt/mTOR pathway inhibitor based on its structural motifs, which are common to other known kinase inhibitors.[3][4] We present a logical, multi-stage approach, beginning with in vitro characterization to determine cytotoxic activity and confirm the mechanism of action, followed by a robust in vivo xenograft model to evaluate antitumor efficacy in a physiological context. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key methodological choices to ensure data integrity and reproducibility.

Part 1: In Vitro Efficacy and Mechanism of Action

The initial phase of efficacy testing is performed in vitro to establish a baseline of biological activity and confirm that the compound engages its intended molecular target. This phase is critical for making a "Go/No-Go" decision before committing to more complex and resource-intensive in vivo studies.

Assessment of Cytotoxicity and Cell Viability

Scientific Rationale: The first step is to determine if 2,4-Dimorpholinonitrobenzene exerts a cytotoxic or cytostatic effect on cancer cells and to quantify its potency. Tetrazolium reduction assays, such as the XTT or MTT assay, are reliable, high-throughput colorimetric methods for this purpose.[5] These assays measure the metabolic activity of viable cells, which correlates directly with the number of living cells in the culture.[6] The primary output of this experiment is the half-maximal inhibitory concentration (IC50), a key measure of the drug's potency.

Protocol: XTT Cell Viability Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of 2,4-Dimorpholinonitrobenzene in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle-only" (e.g., 0.1% DMSO) control wells. Incubate for 48-72 hours.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.

  • Incubation with XTT: Add 50 µL of the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow XTT tetrazolium salt to a soluble orange formazan product.[7]

  • Data Acquisition: Measure the absorbance of the formazan product at 450-500 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot the cell viability against the log concentration of the compound. Use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the IC50 value.

Data Presentation: Expected Outcome

Table 1: Example In Vitro Cytotoxicity of 2,4-Dimorpholinonitrobenzene

Cell Line Cancer Type IC50 (µM)
MCF-7 Breast Adenocarcinoma 1.2
HCT-116 Colorectal Carcinoma 2.5
A549 Lung Carcinoma 5.8

| PC-3 | Prostate Cancer | 3.1 |

Target Engagement: PI3K/Akt Pathway Inhibition

Scientific Rationale: After establishing cytotoxicity, it is crucial to verify that the compound inhibits the intended signaling pathway. Western blotting is a definitive technique to measure changes in protein phosphorylation, which is the hallmark of kinase pathway activation or inhibition.[8] In the PI3K/Akt pathway, a key downstream event of PI3K activation is the phosphorylation of Akt at Serine 473 (Ser473).[1][9] A potent inhibitor should decrease the level of phosphorylated Akt (p-Akt) without affecting the total amount of Akt protein.

Protocol: Western Blot for Phospho-Akt (Ser473)

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with 2,4-Dimorpholinonitrobenzene at concentrations around the determined IC50 (e.g., 0.5x, 1x, 2x IC50) for a short duration (e.g., 2-6 hours). Include a vehicle control.

  • Lysate Preparation: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. Expert Tip: The inclusion of phosphatase inhibitors is absolutely critical to preserve the phosphorylation state of the proteins of interest.[8][10]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • Gel Electrophoresis: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in SDS-PAGE sample buffer.[8] Separate the proteins on an 8-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Expert Tip: Avoid using milk as a blocking agent, as it contains the phosphoprotein casein, which can lead to high background when probing for phosphorylated proteins.[8][10]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Akt (Ser473). For normalization, a separate blot should be run in parallel and incubated with an antibody for total Akt.[11]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[8]

  • Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-Akt to total Akt for each treatment condition and normalize to the vehicle control. A dose-dependent decrease in this ratio confirms pathway inhibition.

Part 2: In Vivo Antitumor Efficacy Assessment

Once in vitro activity and mechanism of action are confirmed, the next logical step is to evaluate the compound's efficacy in a living organism. The cell line-derived xenograft (CDX) model is a standard and essential preclinical tool for this purpose.[12][13]

Visualization of Key Concepts

Diagram 1: The PI3K/Akt/mTOR Signaling Pathway

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Converts Akt Akt PIP3->Akt Activates PI3K->PIP3 mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes GF Growth Factor GF->RTK Activates Inhibitor 2,4-Dimorpholinonitrobenzene Inhibitor->PI3K Inhibits Experimental_Workflow cluster_invitro Phase 1: In Vitro Assessment cluster_invivo Phase 2: In Vivo Efficacy viability Cell Viability Assays (Determine IC50) western Mechanism of Action (Western Blot) viability->western Potency Established decision Go/No-Go Decision western->decision xenograft Establish Xenograft Tumor Model decision->xenograft Proceed to In Vivo treatment Administer Compound & Monitor Tumor Growth xenograft->treatment analysis Endpoint Analysis (Calculate TGI) treatment->analysis report Final Efficacy Report analysis->report

Caption: Step-by-step workflow for preclinical efficacy evaluation.

Protocol for Xenograft Tumor Growth Inhibition Study

Scientific Rationale: This study aims to determine if the in vitro effects of 2,4-Dimorpholinonitrobenzene translate into antitumor activity in a complex biological system. Immunodeficient mice (e.g., Athymic Nude or SCID) are used as they cannot reject the implanted human cancer cells, allowing for the formation of tumors. [12]Tumor growth is monitored over time to assess the impact of the treatment.

  • Animal Models: Use 6-8 week old female athymic nude mice. Allow them to acclimatize for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Implantation: Subcutaneously inject 2-5 million cancer cells (e.g., HCT-116), resuspended in 100-200 µL of a Matrigel/PBS mixture, into the right flank of each mouse.

  • Tumor Monitoring and Grouping: Monitor tumor growth by measuring the length (L) and width (W) with digital calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (W² x L) / 2.

  • Treatment Initiation: When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group). [14] * Group 1: Vehicle Control (e.g., saline or appropriate solvent)

    • Group 2: 2,4-Dimorpholinonitrobenzene (Dose 1, e.g., 25 mg/kg)

    • Group 3: 2,4-Dimorpholinonitrobenzene (Dose 2, e.g., 50 mg/kg)

    • Group 4: Positive Control (a known standard-of-care drug)

  • Drug Administration: Administer the compound and vehicle daily (or as determined by pharmacokinetic studies) via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Study Endpoints: Continue treatment for a predefined period (e.g., 21-28 days). [15]The study concludes when tumors in the control group reach a predetermined maximum size (e.g., 1500 mm³) or at the end of the treatment period. [16]Monitor animal body weight and overall health as a measure of toxicity.

  • Data Collection: At the end of the study, euthanize the mice, and excise, weigh, and photograph the tumors.

Data Analysis and Interpretation

The primary endpoint for efficacy is Tumor Growth Inhibition (TGI). It quantifies the reduction in tumor growth in treated groups compared to the control group.

Calculation of TGI: TGI is calculated at the end of the study using the following formula: TGI (%) = 100 x [1 - (ΔT / ΔC)] [17]Where:

  • ΔT = (Mean tumor volume of the treated group at the end) - (Mean tumor volume of the treated group at the start)

  • ΔC = (Mean tumor volume of the control group at the end) - (Mean tumor volume of the control group at the start)

Data Presentation: Expected Outcome

Table 2: Example In Vivo Antitumor Efficacy in HCT-116 Xenograft Model

Treatment Group Mean Final Tumor Volume (mm³) ± SEM Tumor Growth Inhibition (TGI) (%)
Vehicle Control 1450 ± 125 -
Compound (25 mg/kg) 870 ± 95 43%
Compound (50 mg/kg) 450 ± 78 74%

| Positive Control | 380 ± 65 | 80% |

A dose-dependent increase in TGI provides strong evidence of the compound's antitumor efficacy in vivo.

Conclusion

This application note outlines a systematic and robust framework for evaluating the preclinical efficacy of 2,4-Dimorpholinonitrobenzene. By following this multi-tiered approach—from initial in vitro cytotoxicity and mechanistic validation to a definitive in vivo tumor growth inhibition study—researchers can generate the comprehensive data package needed to justify further development. The emphasis on proper controls, scientifically-grounded methodologies, and clear data interpretation ensures the generation of high-quality, reliable results, accelerating the journey from a promising compound to a potential therapeutic.

References

  • Development of a Tumour Growth Inhibition Model to Elucidate the Effects of Ritonavir on Intratumoural Metabolism and Anti-tumour Effect of Docetaxel in a Mouse Model for Hereditary Breast Cancer. PubMed Central. Available at: [Link]

  • Measuring PI3K lipid kinase activity. PubMed. Available at: [Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. National Institutes of Health. Available at: [Link]

  • Detection of phosphorylated Akt and MAPK in cell culture assays. PubMed Central. Available at: [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. Available at: [Link]

  • Mechanism of Action of Thiazolidin-2,4-dione. MDPI Encyclopedia. Available at: [Link]

  • The effects of 2-deoxy-D-glucose and alpha-difluoromethylornithine on the growth of pancreatic cancer in vivo. PubMed. Available at: [Link]

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. MDPI. Available at: [Link]

  • Experimental design considerations and statistical analyses in preclinical tumor growth inhibition studies. Scight. Available at: [Link]

  • Difluoromethylornithine (DFMO) and Neuroblastoma: A Review. PubMed Central. Available at: [Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience. Available at: [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. Available at: [Link]

  • Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

  • Nanotechnology against cancer: CdO-TR researchers develop a promising new drug. YouTube. Available at: [Link]

  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. The Jackson Laboratory. Available at: [Link]

  • Lifespan Based Pharmacokinetic-Pharmacodynamic Model of Tumor Growth Inhibition by Anticancer Therapeutics. PLOS One. Available at: [Link]

  • PI3K/mTOR Inhibitor Induces Context-Dependent Apoptosis and Methuosis in Cancer Cells. MDPI. Available at: [Link]

  • PARP inhibitors – a cancer drug discovery story. YouTube. Available at: [Link]

  • PI3K/AKT Cell Signaling Pathway. Bio-Rad Antibodies. Available at: [Link]

  • Xenograft Tumor Models. Reaction Biology. Available at: [Link]

  • Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer. MDPI. Available at: [Link]

  • Targeting the Tumor Extracellular Matrix by the Natural Molecule 4-Methylumbelliferone: A Complementary and Alternative Cancer Therapeutic Strategy. PubMed Central. Available at: [Link]

  • Preclinical pharmacodynamic studies of Aurora A inhibition by MLN8054. American Society of Clinical Oncology. Available at: [Link]

  • Preclinical Drug Testing Using Xenograft Models. Covance. Available at: [Link]

  • Experimental design considerations and statistical analyses in preclinical tumor growth inhibition studies. PubMed. Available at: [Link]

  • Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Pharmacology. Available at: [Link]

  • Tips to Optimize Your Western Blot for Phosphorylated Protein Detection. Biocompare. Available at: [Link]

  • PI3K/mTOR Inhibitor Induces Context-Dependent Apoptosis and Methuosis in Cancer Cells. National Institutes of Health. Available at: [Link]

  • Measuring PI3K Activation: Clinicopathologic, Immunohistochemical, and RNA Expression Analysis in Prostate Cancer. PubMed Central. Available at: [Link]

Sources

Method

Application Notes and Protocols: A Step-by-Step Guide for the Preparation of 2,4-Dimorpholinonitrobenzene Solutions

For: Researchers, scientists, and drug development professionals. Introduction: The Rationale for Precision in Solution Preparation 2,4-Dimorpholinonitrobenzene is a bespoke synthetic compound with emerging interest in m...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Precision in Solution Preparation

2,4-Dimorpholinonitrobenzene is a bespoke synthetic compound with emerging interest in medicinal chemistry and drug discovery. Its structural architecture, featuring a nitroaromatic core flanked by two morpholino substituents, suggests a potential for diverse biological activities. The morpholine moiety is a well-regarded pharmacophore known to enhance the aqueous solubility and metabolic stability of drug candidates[1]. Conversely, the nitroaromatic component is a versatile chemical handle but also signals a need for meticulous handling due to the inherent toxicity and reactivity of this class of compounds[2][3].

The precise and accurate preparation of solutions of 2,4-dimorpholinonitrobenzene is a critical, yet often overlooked, prerequisite for obtaining reliable and reproducible experimental data. Whether for in vitro cell-based assays, high-throughput screening, or pharmacokinetic studies, the integrity of the prepared solution directly impacts the validity of the downstream results. This guide provides a comprehensive, step-by-step protocol for the preparation of 2,4-dimorpholinonitrobenzene solutions, grounded in scientific principles and best laboratory practices.

Safety First: Handling Nitroaromatic Compounds

Nitroaromatic compounds as a class are recognized for their potential toxicity and, in some cases, explosive nature in a dry state[2][3]. Therefore, adherence to strict safety protocols is paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety goggles, and nitrile gloves.

  • Ventilation: All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of fine particles or vapors.

  • Spill Management: In case of a spill, isolate the area and eliminate all sources of ignition[4]. Absorb the spill with an inert material (e.g., vermiculite or sand) and place it in a sealed container for hazardous waste disposal. Do not use combustible materials like paper towels for the initial containment of a large spill.

  • Waste Disposal: Dispose of all waste, including contaminated consumables and unused solutions, in accordance with institutional and local regulations for hazardous chemical waste.

Physicochemical Properties of 2,4-Dimorpholinonitrobenzene

PropertyValue (Estimated)Rationale/Reference
Molecular Formula C₁₄H₁₉N₃O₄Calculated
Molecular Weight 293.32 g/mol Calculated
Appearance Yellowish crystalline solidInferred from nitroaromatic compounds.
Melting Point > 150 °CThe two morpholino groups are expected to increase the melting point compared to its dihalogenated precursors.
Solubility The morpholino groups enhance polarity and potential for hydrogen bonding, while the nitrobenzene core is lipophilic.
Water Low to sparingly soluble
Ethanol Moderately soluble
DMSO Highly soluble
Acetone Soluble

Protocol for the Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), a common solvent for preparing concentrated stock solutions of organic compounds for biological assays. DMSO is a powerful polar aprotic solvent that can dissolve a wide range of polar and nonpolar compounds.

Materials and Equipment:
  • 2,4-Dimorpholinonitrobenzene (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Calibrated analytical balance

  • Amber glass vial with a PTFE-lined cap

  • Volumetric flask (appropriate size)

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional)

Step-by-Step Procedure:
  • Pre-dissolution Preparations:

    • Bring the vial of solid 2,4-dimorpholinonitrobenzene and the anhydrous DMSO to room temperature. This is crucial to prevent condensation of atmospheric moisture into the hygroscopic DMSO.

    • Ensure the analytical balance is calibrated and located in a draft-free area.

  • Calculating the Required Mass:

    • The objective is to prepare a 10 mM stock solution. The molecular weight of 2,4-dimorpholinonitrobenzene is 293.32 g/mol .

    • To prepare 10 mL of a 10 mM solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (g) = 0.010 mol/L x 0.010 L x 293.32 g/mol = 0.029332 g = 2.93 mg

    • Expert Insight: It is advisable to weigh a slightly larger mass (e.g., 5-10 mg) to minimize weighing errors associated with small quantities and then adjust the volume of DMSO accordingly.

  • Weighing the Compound:

    • Tare the amber glass vial on the analytical balance.

    • Carefully add the calculated amount of 2,4-dimorpholinonitrobenzene to the vial. Record the exact mass.

  • Dissolution in DMSO:

    • Based on the actual mass of the compound weighed, calculate the precise volume of DMSO required to achieve a 10 mM concentration.

      • Volume (L) = Mass (g) / (Molarity (mol/L) x Molecular Weight ( g/mol ))

    • Add approximately 80% of the calculated volume of anhydrous DMSO to the vial.

    • Causality of Experimental Choice: Adding a portion of the solvent first allows for easier dissolution before bringing the solution to the final volume.

  • Ensuring Complete Dissolution:

    • Tightly cap the vial and vortex the mixture for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, sonicate the vial in a water bath for 5-10 minutes. The gentle heating and cavitation from the sonicator will aid in dissolving the compound.

    • Trustworthiness of the Protocol: Ensuring complete dissolution is critical for an accurate stock concentration.

  • Final Volume Adjustment:

    • Once the compound is fully dissolved, carefully add DMSO to reach the final calculated volume.

    • For the highest accuracy, this step can be performed in a volumetric flask, followed by transfer to the amber storage vial.

  • Storage of the Stock Solution:

    • Store the 10 mM stock solution in the amber vial at -20°C for long-term storage. The amber vial protects the compound from potential light-induced degradation.

    • For frequent use, an aliquot can be stored at 4°C for a shorter period (e.g., 1-2 weeks). Avoid repeated freeze-thaw cycles.

Preparation of Working Solutions for Cell-Based Assays

For most cell-based experiments, the concentrated DMSO stock solution needs to be diluted to a final working concentration in a cell culture medium. It is crucial to minimize the final concentration of DMSO, as it can be toxic to cells at higher concentrations. A final DMSO concentration of less than 0.5% (v/v) is generally considered safe for most cell lines[3].

Example Dilution to a 10 µM Working Solution:
  • Perform a serial dilution from the 10 mM stock solution to create an intermediate stock (e.g., 1 mM in DMSO).

  • To prepare a 10 µM working solution in a final volume of 1 mL of cell culture medium, add 1 µL of the 1 mM intermediate stock to 999 µL of the medium. This results in a final DMSO concentration of 0.1%.

  • Self-Validating System: Always prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. This allows for the assessment of any effects of the solvent on the experimental outcome.

Experimental Workflow Diagram

Solution_Preparation_Workflow cluster_prep Preparation of 10 mM Stock Solution cluster_working Preparation of Working Solution A Calculate Mass of 2,4-Dimorpholinonitrobenzene B Weigh Compound in Amber Vial A->B C Add Anhydrous DMSO B->C D Vortex and Sonicate to Dissolve C->D E Adjust to Final Volume D->E F Store at -20°C E->F G Thaw 10 mM Stock and Prepare Intermediate Dilution F->G Aliquot for use H Dilute Intermediate Stock in Cell Culture Medium G->H I Prepare Vehicle Control (DMSO in Medium) G->I J Use in Experiment H->J I->J

Caption: Workflow for the preparation of 2,4-Dimorpholinonitrobenzene stock and working solutions.

References

  • Antimicrobial activity of morpholine derivatives. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • 2,4-Difluoronitrobenzene | C6H3F2NO2 | CID 67967. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Dimethyl sulfoxide. (2024, January 21). In Wikipedia. [Link]

  • Influence of Two Widely Used Solvents, Ethanol and Dimethyl Sulfoxide, on Human Sperm Parameters. (2021). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Major mechanisms of toxicity of nitroaromatic compounds. (2020). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (2010). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • 10: Aromatic halogenated amines and nitro-compounds. (n.d.). Croner-i. Retrieved January 26, 2026, from [Link]

Sources

Application

Application Note: Utilizing 2,4-Dimorpholinonitrobenzene for High-Throughput Screening of PI3K/Akt Pathway Inhibitors

Abstract The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Its hyperactivation is a hallmark of many human cancers, making it a prime targ...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Its hyperactivation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][2] The morpholine chemical moiety is recognized as a "privileged pharmacophore" in medicinal chemistry, frequently incorporated into kinase inhibitors to enhance potency and modulate pharmacokinetic properties.[3][4] Notably, several potent PI3K inhibitors feature a morpholine ring.[5] This application note presents a comprehensive, albeit hypothetical, framework for the high-throughput screening of 2,4-Dimorpholinonitrobenzene (DMNB), a compound featuring two morpholine moieties, as a potential inhibitor of the PI3K/Akt pathway. We provide detailed protocols for a robust primary biochemical screen using AlphaScreen™ technology, followed by secondary cellular assays to confirm activity and assess cytotoxicity. This guide is designed for researchers, scientists, and drug development professionals seeking to identify novel modulators of this critical oncogenic pathway.

Introduction: The Rationale for Screening DMNB against PI3K

The PI3K/Akt/mTOR pathway is one of the most frequently mutated signaling networks in human cancer, driving tumor growth and resistance to therapy.[6][7] This has led to the aggressive development of small-molecule inhibitors targeting key nodes in the pathway, particularly the PI3K lipid kinases.[2][8]

The structure of 2,4-Dimorpholinonitrobenzene (DMNB) contains two morpholine rings attached to a nitrobenzene scaffold. The morpholine ring is a six-membered heterocycle that is a cornerstone of modern medicinal chemistry. Its inclusion in drug candidates can lead to improved solubility, metabolic stability, and potent interactions with biological targets, particularly the ATP-binding pocket of kinases.[3][4][9] The nitroaromatic group, while requiring careful toxicological assessment, is a versatile chemical handle and is present in various bioactive molecules.[10][11][12]

Given the established role of the morpholine scaffold in PI3K inhibition, we hypothesize that DMNB may act as a novel scaffold for the inhibition of PI3Kα, the isoform most commonly implicated in cancer.[8][13] This document outlines a complete high-throughput screening cascade to test this hypothesis, from initial biochemical hit identification to cellular validation.

The Screening Cascade: A Multi-Step Approach

A successful HTS campaign requires a tiered approach to efficiently identify and validate true hits while minimizing false positives. Our proposed workflow for DMNB is a three-stage process.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Cellular Validation Primary Primary HTS: PI3Kα AlphaScreen Assay (Single 10 µM concentration of DMNB) DoseResponse Dose-Response Curve (Calculate IC50 for DMNB) Primary->DoseResponse Identify initial hits (>50% inhibition) Selectivity Isoform Selectivity Screening (Test against PI3Kβ, γ, δ) DoseResponse->Selectivity Confirm potency Cellular Cellular Activity Assay (p-Akt Western Blot or In-Cell ELISA) Selectivity->Cellular Prioritize selective hits Viability Cytotoxicity Assay (CellTiter-Glo®) Cellular->Viability Confirm on-target effect in cells

Caption: High-throughput screening workflow for DMNB.

Primary Screening Protocol: PI3Kα Biochemical Assay

For the primary screen, we will employ the AlphaScreen™ technology, a highly sensitive, bead-based, homogeneous assay platform ideal for detecting biomolecular interactions in a high-throughput format.[14][15] The assay will measure the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3), the product of PI3Kα activity.

Assay Principle: In this competitive assay, biotinylated PIP3 bound to streptavidin-coated Donor beads competes with the PIP3 produced by PI3Kα for binding to a GST-tagged GRP1-PH domain, which is in turn captured by anti-GST Acceptor beads. When the enzyme is inhibited by DMNB, less PIP3 is produced, allowing more biotin-PIP3 to bind the GRP1-PH domain. This brings the Donor and Acceptor beads into proximity, generating a strong luminescent signal. Therefore, inhibition of PI3Kα results in a higher AlphaScreen signal .

AlphaScreen_Principle cluster_0 No Inhibition cluster_1 Inhibition by DMNB Enzyme PI3Kα + ATP + PIP2 Product PIP3 (unlabeled) Enzyme->Product Beads_NoInhib Donor Bead + Acceptor Bead (Separated by excess unlabeled PIP3) = Low Signal Inhibited_Enzyme PI3Kα + DMNB No_Product Low PIP3 production Inhibited_Enzyme->No_Product Beads_Inhib Donor Bead + Acceptor Bead (Brought into proximity by Biotin-PIP3) = High Signal

Caption: Principle of the competitive PI3K AlphaScreen assay.

Protocol 3.1: PI3Kα AlphaScreen Assay

Materials:

  • Compound: 2,4-Dimorpholinonitrobenzene (DMNB), dissolved in 100% DMSO to create a 10 mM stock.

  • Enzyme: Recombinant human PI3Kα (p110α/p85α).

  • Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2).

  • Detection Reagents: Biotin-PIP3, GST-GRP1-PH domain, Streptavidin-Donor beads, anti-GST Acceptor beads (PerkinElmer).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 3 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT.

  • Plates: 384-well low-volume white microplates.

  • Instrumentation: Multimode plate reader capable of AlphaScreen detection.

Procedure:

  • Compound Plating: Prepare a working solution of DMNB in assay buffer. Using an acoustic dispenser or automated liquid handler, transfer 50 nL of the compound solution to the assay plate wells for a final screening concentration of 10 µM. For controls, dispense 50 nL of DMSO.

  • Enzyme Addition: Add 5 µL of PI3Kα enzyme solution (final concentration ~0.5 nM) to all wells.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ATP (final concentration 10 µM) and PIP2 (final concentration 10 µM) to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 5 µL of the detection mix containing biotin-PIP3, GST-GRP1-PH, and anti-GST Acceptor beads. Incubate in the dark for 60 minutes.

  • Final Read: Add 5 µL of Streptavidin-Donor beads. Incubate in the dark for an additional 60 minutes. Read the plate on an AlphaScreen-compatible plate reader.

Hit Confirmation and Cellular Validation

Compounds showing >50% inhibition in the primary screen are advanced to secondary and cellular assays to confirm their activity, determine potency, and verify their mechanism of action in a more biologically relevant context.

Protocol 4.1: Dose-Response and Selectivity
  • IC₅₀ Determination: A 10-point, 3-fold serial dilution of DMNB (e.g., from 30 µM to 1.5 nM) is prepared and tested in the PI3Kα AlphaScreen assay as described above to determine the half-maximal inhibitory concentration (IC₅₀).

  • Isoform Selectivity: The IC₅₀ of DMNB is determined against other Class I PI3K isoforms (PI3Kβ, PI3Kγ, PI3Kδ) to assess its selectivity profile. A selective inhibitor is often more desirable to minimize off-target effects.

Protocol 4.2: Cellular Viability and Cytotoxicity Assay

It is crucial to determine if the observed activity of DMNB is due to specific pathway inhibition or general cytotoxicity. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust HTS method that quantifies ATP, an indicator of metabolically active cells.[16][17][18]

Materials:

  • Cell Line: A cancer cell line with a known activating PI3K mutation (e.g., MCF-7, which has a PIK3CA E545K mutation).[19]

  • Compound: DMNB, serially diluted.

  • Reagent: CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).

  • Plates: 384-well clear-bottom white plates.

  • Instrumentation: Luminometer.

Procedure:

  • Cell Plating: Seed MCF-7 cells into 384-well plates at a density of 2,500 cells/well in 40 µL of media. Incubate for 24 hours.

  • Compound Treatment: Treat cells with the serially diluted DMNB for 72 hours.

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 20 µL of reagent to each well.

  • Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-based luminometer. A decrease in signal indicates a reduction in cell viability.

Data Analysis and Interpretation

Assay Quality Control: The quality and robustness of the HTS assay are determined by calculating the Z'-factor from the control wells (Maximum signal: DMSO only; Minimum signal: potent control inhibitor).

  • Z' = 1 - [(3σ_max + 3σ_min) / |μ_max - μ_min|]

    • An assay with a Z'-factor ≥ 0.5 is considered excellent for HTS.[13]

Hit Determination:

  • Percentage Inhibition = [(Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min)] * 100

  • Hits are typically defined as compounds that exhibit a percentage inhibition greater than a set threshold (e.g., 50% or >3 standard deviations from the mean of the neutral controls).

Potency:

  • IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism, Dotmatics).

ParameterAssay TypeDescriptionExpected Outcome for an Active DMNB
Z'-factor PI3Kα AlphaScreenMeasures assay robustness.≥ 0.5
% Inhibition PI3Kα AlphaScreenPrimary measure of compound activity at a single concentration.> 50% at 10 µM
IC₅₀ (PI3Kα) Dose-ResponseConcentration of DMNB required to inhibit 50% of enzyme activity.Sub-micromolar to low micromolar range.
IC₅₀ (Other Isoforms) Selectivity PanelMeasures potency against other PI3K isoforms.Higher IC₅₀ values for β, γ, δ isoforms would indicate α-selectivity.
CC₅₀ (CellTiter-Glo) Cytotoxicity AssayConcentration of DMNB that reduces cell viability by 50%.A value significantly higher than the cellular IC₅₀ for p-Akt inhibition.

The Targeted Signaling Pathway

DMNB is hypothesized to inhibit PI3Kα, thereby preventing the phosphorylation of PIP2 to PIP3. This abrogates the downstream activation of Akt, a key protein kinase that promotes cell survival and proliferation by phosphorylating a host of downstream substrates.

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates DMNB 2,4-Dimorpholinonitrobenzene (DMNB) DMNB->PI3K Inhibits PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Effectors (mTOR, GSK3β, etc.) Akt->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: The PI3K/Akt signaling pathway targeted by DMNB.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes.[22][23]

  • Storage: Store in a cool, dry, well-ventilated place away from strong oxidizing agents. Keep the container tightly sealed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This application note provides a comprehensive, field-proven strategy for evaluating 2,4-Dimorpholinonitrobenzene as a potential inhibitor of the PI3K/Akt signaling pathway. By leveraging the robust and sensitive AlphaScreen technology for primary screening and confirming hits with secondary and cellular assays, researchers can efficiently determine the compound's potency, selectivity, and cellular efficacy. This structured workflow provides a solid foundation for the initial stages of a drug discovery campaign aimed at identifying novel therapeutic agents for the treatment of cancer and other diseases driven by aberrant PI3K signaling.

References

  • Heffron, T. P., et al. (2018). High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. PLoS ONE, 13(7), e0197227. [Link]

  • Fisher Scientific. (2025). Safety Data Sheet for 2,4-Difluoronitrobenzene. Fisher Scientific.
  • BMG LABTECH. AlphaScreen Technology Guide. BMG LABTECH Website. [Link]

  • Alias, A., & Zabidi, Z. (2022). QSAR Studies on Nitrobenzene Derivatives using Hyperpolarizability and Conductor-like Screening Model as Molecular Descriptors. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 953-968. [Link]

  • Hennessy, B. T., et al. (2005). PI3K/Akt signalling pathway and cancer. The Lancet Oncology, 6(12), 941-951. [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Niles, A. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Wikipedia contributors. (2023). PI3K/AKT/mTOR pathway. Wikipedia, The Free Encyclopedia. [Link]

  • ResearchGate. (n.d.). Structure of nitrobenzene and its derivatives. ResearchGate. [Link]

  • G. S. C. (2023). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 66(24), 16409-16411. [Link]

  • West Liberty University. (n.d.). Material Safety Data Sheet 2,4-Difluoronitrobenzene, 99%. West Liberty University Website. [Link]

  • Signalway Antibody LLC. (n.d.). PI3K / Akt Signaling Pathway. Signalway Antibody Website. [Link]

  • Taylor & Francis Online. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]

  • Heffron, T. P., et al. (2018). High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. PubMed. [Link]

  • Bio-Rad Antibodies. (2022, January 31). PI3K-AKT Pathway Explained [Video]. YouTube. [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Villalobos-Molina, R., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3636. [Link]

  • bioRxiv. (2026). High-Throughput Screening Identifies PLK1 Inhibition as a Strategy to Potentiate BTK Blockade in Marginal Zone Lymphoma. bioRxiv. [Link]

  • ACS Publications. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2696-2719. [Link]

  • OncLive. (2011). Targeting PI3K/Akt Pathway: 20 Years of Progress. OncLive. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dichloronitrobenzene, 97%. Cole-Parmer Website. [Link]

  • ResearchGate. (n.d.). AlphaScreen assays. (A) Principles of AlphaScreen technology. ResearchGate. [Link]

  • The Strategic Importance of Nitrobenzene Derivatives in Modern Organic Chemistry. (n.d.). LinkedIn. [Link]

  • MDPI. (2023). The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. Cancers, 15(23), 5585. [Link]

  • NCBI. (2015). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in Molecular Biology, 1278, 467-482. [Link]

  • PubMed. (2017). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Chemistry Research, 26, 2419-2432. [Link]

  • ACS Publications. (2024). GPU-Accelerated Virtual Screening and Molecular Dynamics Simulations for Identification of Novel DPP-4 Inhibitors. ACS Omega. [Link]

Sources

Method

Probing the PI3K/Akt/mTOR Signaling Cascade: A Guide to Using Small Molecule Inhibitors

Introduction: The Central Role of PI3K/Akt/mTOR in Cellular Regulation The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling network that governs...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of PI3K/Akt/mTOR in Cellular Regulation

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling network that governs a multitude of cellular processes, including growth, proliferation, survival, and metabolism.[1] Its dysregulation is a hallmark of numerous diseases, most notably cancer, making it a prime target for therapeutic intervention.[2] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface, which in turn recruits and activates PI3K.[3] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger.[4] This leads to the recruitment of Akt (also known as protein kinase B) to the plasma membrane, where it is activated through phosphorylation.[3] Once active, Akt phosphorylates a diverse array of downstream targets, including the mTOR complex 1 (mTORC1), to orchestrate cellular responses.[4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of small molecule inhibitors to dissect and understand the intricacies of the PI3K/Akt/mTOR signaling pathway. While the user inquired about "2,4-dimorpholinonitrobenzene," this specific molecule is not extensively documented in scientific literature as a modulator of this pathway. Therefore, the principles and protocols outlined herein are presented with a generic, potent small molecule inhibitor as a model, which can be adapted for the specific compound under investigation.

Mechanism of Action: Interrogating the Pathway at Key Nodes

Small molecule inhibitors are invaluable tools for elucidating the function of specific kinases within a signaling cascade. These molecules typically act by competing with ATP for the kinase's binding pocket, thereby preventing the phosphorylation of downstream substrates.[6] A selective inhibitor allows for the precise interrogation of a particular node in the pathway, enabling researchers to unravel its contribution to a cellular phenotype.

The PI3K/Akt/mTOR pathway offers several key targets for inhibition:

  • PI3K Isoforms: Different isoforms of PI3K have distinct roles in cellular signaling. Isoform-selective inhibitors can help to dissect their individual contributions.

  • Akt: As a central hub in the pathway, inhibiting Akt can have profound effects on cell survival and proliferation.

  • mTOR: mTOR exists in two distinct complexes, mTORC1 and mTORC2, with different downstream effectors. Dual mTORC1/2 inhibitors or selective mTORC1 inhibitors can be used to probe their respective functions.[5][7]

The choice of inhibitor and its concentration are critical experimental parameters that must be empirically determined for each cell type and experimental condition.

Experimental Workflows: A Step-by-Step Approach to Pathway Analysis

A logical and systematic experimental workflow is essential for generating robust and reproducible data. The following diagram illustrates a typical workflow for characterizing the effects of a small molecule inhibitor on the PI3K/Akt/mTOR pathway.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Pathway Analysis cluster_2 Phase 3: Data Interpretation & Refinement A Kinase Assay: Determine IC50 of inhibitor B Cell Viability/Proliferation Assay: Determine GI50 in various cell lines A->B Establish cellular potency C Western Blot Analysis: Assess phosphorylation of key pathway proteins B->C Select concentrations for pathway analysis D Downstream Functional Assays: - Glucose uptake - Protein synthesis - Apoptosis assays C->D Link pathway inhibition to cellular function E Correlate biochemical and cellular data C->E Synthesize findings D->E Synthesize findings F Refine experimental plan based on results E->F Iterative process

Caption: A typical experimental workflow for characterizing a small molecule inhibitor of a signaling pathway.

Protocols for Pathway Interrogation

Kinase Assays: Quantifying Inhibitor Potency

Principle: Kinase assays are essential for determining the in vitro potency of a small molecule inhibitor against its target kinase. These assays measure the transfer of a phosphate group from ATP to a substrate, and the effect of the inhibitor on this reaction.[8] Radiometric assays, utilizing ³³P-labeled ATP, provide high sensitivity and a direct measure of kinase activity.[8]

Protocol: In Vitro Radiometric Kinase Assay

  • Reaction Setup: Prepare a reaction mixture containing the purified target kinase, a specific substrate (peptide or protein), and ATP in a suitable kinase buffer.

  • Inhibitor Titration: Add the small molecule inhibitor at a range of concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).

  • Initiate Reaction: Add ³³P-labeled ATP to start the reaction. Incubate at the optimal temperature for the kinase (typically 30°C) for a predetermined time.

  • Stop Reaction: Terminate the reaction by adding a stop solution, such as phosphoric acid.

  • Substrate Capture: Spot the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane, while the unincorporated ³³P-ATP will be washed away.[8]

  • Washing: Wash the filter membranes extensively with a wash buffer (e.g., phosphoric acid) to remove non-specific radioactivity.

  • Detection: Measure the radioactivity on the filter membranes using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Self-Validation:

  • Controls: Include positive (no inhibitor) and negative (no kinase) controls.

  • ATP Concentration: Perform the assay at an ATP concentration close to the Km value for the kinase to ensure accurate IC50 determination for ATP-competitive inhibitors.[6]

Cell Viability Assays: Assessing Cellular Response

Principle: Cell viability assays are crucial for determining the effect of a small molecule inhibitor on cell survival and proliferation. The MTT assay is a widely used colorimetric assay that measures the metabolic activity of viable cells.[9] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[10] The amount of formazan produced is proportional to the number of viable cells.[9][10]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[11]

  • Compound Treatment: Treat the cells with a serial dilution of the small molecule inhibitor for a specified duration (e.g., 24, 48, or 72 hours).[12] Include a vehicle control.

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[9]

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the inhibitor concentration. Determine the GI50 (the concentration of inhibitor that causes 50% growth inhibition).

Self-Validation:

  • Cell Seeding Density: Optimize the initial cell seeding density to ensure that the cells are in the logarithmic growth phase throughout the experiment.[13]

  • Assay Linearity: Confirm that the absorbance signal is linear with the number of cells.

Western Blotting: Visualizing Pathway Modulation

Principle: Western blotting is a powerful technique for analyzing the expression and phosphorylation status of specific proteins within a signaling pathway. By using antibodies that recognize total and phosphorylated forms of key pathway components (e.g., Akt, S6 ribosomal protein), one can directly assess the impact of a small molecule inhibitor on pathway activity.

Protocol: Western Blot Analysis of PI3K/Akt/mTOR Pathway

  • Cell Lysis: Treat cells with the small molecule inhibitor at various concentrations and time points. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[15]

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.[14][16]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-Akt Ser473, total Akt) overnight at 4°C.[14]

  • Washing: Wash the membrane with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Washing: Wash the membrane again with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein signal to the total protein signal to determine the relative change in phosphorylation.

Self-Validation:

  • Loading Control: Probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Antibody Validation: Use well-characterized antibodies and perform appropriate controls (e.g., peptide blocking) to confirm antibody specificity.

Visualizing the PI3K/Akt/mTOR Pathway

The following diagram provides a simplified representation of the PI3K/Akt/mTOR signaling cascade, highlighting key components and points of inhibition.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt recruits & activates TSC2 TSC2 Akt->TSC2 inhibits mTORC2 mTORC2 Akt->mTORC2 activates Transcription Gene Transcription (Proliferation, Survival) Akt->Transcription mTORC1 mTORC1 S6K S6K mTORC1->S6K activates _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits S6K->Transcription _4EBP1->Transcription inhibition relieved Rheb Rheb TSC2->Rheb inhibits Rheb->mTORC1 activates mTORC2->Akt activates (feedback) GrowthFactor Growth Factor GrowthFactor->RTK PI3K_inhibitor PI3K Inhibitor PI3K_inhibitor->PI3K blocks Akt_inhibitor Akt Inhibitor Akt_inhibitor->Akt blocks mTOR_inhibitor mTOR Inhibitor mTOR_inhibitor->mTORC1 blocks mTOR_inhibitor->mTORC2 blocks

Caption: A simplified schematic of the PI3K/Akt/mTOR signaling pathway with potential points of inhibition.

Quantitative Data Summary

AssayParameter MeasuredTypical OutputKey Considerations
Kinase Assay IC50Concentration of inhibitor for 50% inhibitionATP concentration, enzyme and substrate concentrations
Cell Viability Assay GI50Concentration of inhibitor for 50% growth inhibitionCell type, treatment duration, seeding density
Western Blotting Protein PhosphorylationRelative change in phosphorylation vs. total proteinAntibody specificity, loading controls, linear range of detection

Conclusion and Future Directions

The systematic application of the protocols and workflows described in this guide will enable researchers to effectively characterize the mechanism of action of small molecule inhibitors targeting the PI3K/Akt/mTOR pathway. By integrating data from in vitro biochemical assays with cellular pathway and functional analyses, a comprehensive understanding of a compound's effects can be achieved. Future studies may involve more advanced techniques such as mass spectrometry-based phosphoproteomics to gain a global view of inhibitor-induced changes in cellular signaling, or in vivo studies to assess the therapeutic potential of promising compounds.

References

  • JJ medicine. (2018). mTOR Signaling Pathway | Nutrient and Cell Stress Regulation. YouTube. [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Governa, V., et al. (1984). Activated states of phosphorylase kinase as detected by the chemical cross-linker 1,5-difluoro-2,4-dinitrobenzene. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Effects of 2,4-dinitrophenol amylobarbitone and certain other drugs on the rate of oxygen consumption and force of contraction of isolated curarized diaphragm muscle of the rat. NIH. [Link]

  • Ubigene. (n.d.). DC2.4 Cell Line User Guide. Ubigene. [Link]

  • Syed, V., et al. (n.d.). DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. PubMed Central. [Link]

  • MDPI. (n.d.). Materials and Methods Cell viability assay. MDPI. [Link]

  • Kumar, H., et al. (2022). Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia MDPI. [Link]

  • Meyer, K., et al. (n.d.). LIMS-Kinase provides sensitive and generalizable label-free in vitro measurement of kinase activity using mass spectrometry. PubMed Central. [Link]

  • Amoeba Sisters. (2018). Intro to Cell Signaling. YouTube. [Link]

  • Hussain Biology. (2020). PI3k/AKT/mTOR Pathway. YouTube. [Link]

  • Reaction Biology. (n.d.). Kinase Drug Discovery Services. Reaction Biology. [Link]

  • National Center for Biotechnology Information. (n.d.). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? NIH. [Link]

  • ResearchGate. (n.d.). of cell viability results obtained using A, MTT test and B, test for.... ResearchGate. [Link]

  • National Center for Biotechnology Information. (2021). Protocol for rapid manipulation of mitochondrial morphology in living cells using inducible counter mitochondrial morphology (iCMM). NIH. [Link]

  • ABCD. (2015). Targeting PI3K/AKT/mTOR pathway in cancer. ABCD. [Link]

  • Fabian, M. A., et al. (n.d.). Enzyme fragment complementation binding assay for p38alpha mitogen-activated protein kinase to study the binding kinetics of enzyme inhibitors. PubMed. [Link]

  • Oh, W. J., & Jacinto, E. (n.d.). An in vitro assay for the kinase activity of mTOR complex 2. PubMed. [Link]

  • Nacalai Tesque. (n.d.). Protocol for Membrane Staining with Rapid Stain CBB Kit. Nacalai Tesque. [Link]

  • ResearchGate. (n.d.). The PI3K/Akt/mTOR Pathway. ResearchGate. [Link]

  • Nacalai Tesque. (n.d.). Cell Cultivation Handbook. Nacalai Tesque. [Link]

  • eCampusOntario Pressbooks. (2019). 1.2 Cell Apoptosis and Viability – Selected Topics in Health and Disease (2019 Edition). eCampusOntario Pressbooks. [Link]

  • Merck Millipore. (n.d.). Western Blotting Protocols. Merck Millipore. [Link]

Sources

Application

Application Notes and Protocols: The Use of Dinitrophenol Compounds as Metabolic Stimulants in a Research Setting

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the use of 2,4-dinitrophenol (DNP) and related compounds as metabolic stimulants in a laborat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the use of 2,4-dinitrophenol (DNP) and related compounds as metabolic stimulants in a laboratory context. Historically used as a weight-loss agent, DNP's severe toxicity and narrow therapeutic window led to its ban for human consumption.[1][2][3] However, it remains an invaluable tool in metabolic research due to its potent and well-characterized mechanism of action. This guide delves into the biochemical principles of mitochondrial uncoupling, offers validated, step-by-step protocols for in vitro and isolated mitochondria experiments, and places paramount emphasis on the critical safety procedures required for handling these hazardous compounds. Our objective is to equip researchers with the knowledge to safely and effectively utilize DNP as a chemical probe to investigate cellular bioenergetics, mitochondrial function, and metabolic pathways.

Part 1: The Core Mechanism of Dinitrophenols: Uncoupling Oxidative Phosphorylation

A Primer on Oxidative Phosphorylation

In cellular respiration, the electron transport chain (ETC) on the inner mitochondrial membrane harnesses the energy from NADH and FADH₂ to pump protons (H⁺) from the mitochondrial matrix into the intermembrane space. This process establishes a potent electrochemical gradient, known as the proton-motive force. The energy stored in this gradient is then used by ATP synthase to phosphorylate ADP, producing the cell's primary energy currency, ATP. This coupling of electron transport (oxidation) to ATP synthesis (phosphorylation) is a cornerstone of aerobic metabolism.

DNP as a Protonophore: Short-Circuiting the Mitochondria

2,4-dinitrophenol is the archetypal agent for uncoupling oxidative phosphorylation.[1] Its mechanism of action is rooted in its properties as a protonophore —a lipophilic weak acid that can transport protons across the lipid bilayer of the inner mitochondrial membrane.[4][5]

The process unfolds in a cyclical manner:

  • Protonation: In the proton-rich intermembrane space (lower pH), the anionic form of DNP accepts a proton, becoming a neutral, lipophilic molecule.[5]

  • Diffusion: The protonated, neutral DNP readily diffuses across the inner mitochondrial membrane into the matrix.[5]

  • Deprotonation: Upon entering the alkaline environment of the mitochondrial matrix (higher pH), DNP releases its proton.

  • Return: The anionic DNP is then able to return to the intermembrane space, ready to shuttle another proton.

This action creates a "short circuit," allowing protons to re-enter the matrix while bypassing the ATP synthase complex.[4] Consequently, the energy stored in the proton gradient is not captured as ATP but is instead dissipated as heat.[1][6] This uncoupling forces the ETC to work at a maximal rate in an attempt to re-establish the proton gradient, leading to a dramatic increase in oxygen consumption and overall metabolic rate.[1][6][7]

DNP_Mechanism cluster_membrane Inner Mitochondrial Membrane cluster_IMS Intermembrane Space (High [H⁺], Low pH) cluster_Matrix Mitochondrial Matrix (Low [H⁺], High pH) IM Protonated DNP (DNP-H) | Anionic DNP (DNP⁻) H_Matrix H⁺ IM:f0->H_Matrix Deprotonation IM:f0->H_Matrix 2. Bypasses ATP Synthase H_IMS H⁺ H_IMS->IM:f1 Protonation H_IMS->IM:f1 1 ATP_Synthase ATP Synthase H_IMS->ATP_Synthase Normal Path ETC Electron Transport Chain (ETC) H_pump H⁺ ETC->H_pump Pumps H⁺ ATP_Prod ADP + Pi → ATP ATP_Synthase->ATP_Prod Generates

Caption: Mechanism of DNP as a protonophore.

Part 2: Safety, Handling, and Storage of Dinitrophenols

WARNING: 2,4-Dinitrophenol is an acutely toxic, flammable, and potentially explosive compound. All personnel must receive specific training on its hazards and handling procedures before commencing any work.

Hazard Identification
  • Acute Toxicity: Toxic if swallowed, inhaled, or in contact with skin.[8] Symptoms include hyperthermia, sweating, tachycardia, rapid respiration, and can rapidly progress to multi-organ failure and death.[9][10]

  • Explosive Risk: DNP is explosive when dry and can be initiated by shock, friction, or heat.[1][11] It is typically supplied wetted with water to mitigate this risk. NEVER allow DNP to dry out.

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[8]

  • Flammability: Flammable solid.

Required Personal Protective Equipment (PPE)
  • Eye Protection: Chemical splash goggles.

  • Body Protection: Flame-retardant lab coat.

  • Hand Protection: Double-gloving with nitrile gloves is mandatory.[11] Change gloves immediately upon any suspected contact.

  • Respiratory Protection: Not typically required if all work is performed within a certified chemical fume hood.

Safe Handling and Storage Protocol
  • Designated Area: All work with DNP must be conducted in a designated area within a certified chemical fume hood.[11]

  • Storage: Store in a locked, well-ventilated cabinet away from heat sources and incompatible materials (e.g., strong bases, oxidizing agents).[8] The container must be kept tightly closed.

  • Prevent Drying: Regularly check the moisture content of the stock DNP. If it appears to be drying, contact your institution's Environmental Health & Safety (EHS) office for guidance on re-wetting. Do not attempt this without expert consultation.

  • Weighing: Weigh DNP on a tared weigh boat inside the fume hood. Minimize the creation of dust.

  • Spill Response: In case of a small spill, decontaminate the area with a 10% sodium carbonate solution followed by soap and water. For larger spills, evacuate the area and contact EHS immediately.

  • Waste Disposal: All DNP-contaminated waste (gloves, weigh boats, pipette tips) is considered P-coded hazardous waste.[11] Dispose of it in a designated, sealed waste container. Do not mix with other waste streams.

Preparation of DNP Stock Solution

Causality: Preparing a concentrated stock solution in a suitable solvent like DMSO minimizes the need for repeated weighing of the hazardous solid powder.

  • Objective: To prepare a 100 mM stock solution of 2,4-Dinitrophenol (MW: 184.11 g/mol ) in DMSO.

  • Materials: 2,4-Dinitrophenol (wetted), DMSO (anhydrous), calibrated analytical balance, appropriate glassware, fume hood.

  • Procedure: a. Inside a chemical fume hood, carefully weigh out 18.41 mg of DNP. Note: Adjust for water content as specified by the manufacturer. b. Add the DNP to a 1.5 mL microcentrifuge tube or a small glass vial. c. Add 1.0 mL of DMSO to the vial. d. Vortex thoroughly until the DNP is completely dissolved. The solution should be a clear yellow. e. Label the vial clearly: "100 mM DNP in DMSO," include the date, your initials, and hazard pictograms. f. Store at -20°C in a secondary container. Warm to room temperature and vortex before use.

Part 3: Experimental Protocols & Methodologies

Protocol: In Vitro Assessment of Mitochondrial Uncoupling in Cultured Cells using Extracellular Flux Analysis

This protocol utilizes the Seahorse XFe96/XFe24 Analyzer to perform a "Mito Stress Test," a gold-standard assay for assessing mitochondrial function.[12] DNP is used as the uncoupling agent to determine the maximal respiratory capacity of the cells.

  • Principle: The assay measures the oxygen consumption rate (OCR) in real-time. Sequential injections of mitochondrial inhibitors and an uncoupler (DNP) allow for the calculation of key parameters of mitochondrial respiration.

  • Self-Validation: The protocol includes internal controls. The response to oligomycin confirms ATP-linked respiration, the response to DNP validates the uncoupling effect, and the response to Rotenone/Antimycin A establishes the non-mitochondrial oxygen consumption baseline.

3.1.1. Experimental Workflow

Caption: Workflow for the Seahorse XF Mito Stress Test.

3.1.2. Step-by-Step Methodology

  • Cell Plating: Seed cells in a Seahorse XF cell culture plate at a pre-determined optimal density. Allow cells to adhere and form a uniform monolayer.

  • Cartridge Hydration: A day prior to the assay, hydrate the Seahorse sensor cartridge with XF Calibrant solution and incubate overnight at 37°C in a non-CO₂ incubator.

  • Compound Preparation:

    • Prepare concentrated stocks of Oligomycin (e.g., 1 mM), DNP (e.g., 100 mM), and Rotenone/Antimycin A (e.g., 50 mM each) in DMSO.

    • On the day of the assay, dilute these stocks in XF assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) to a 10X concentration of the desired final working concentration.

    • Typical final concentrations are: 1.0-2.0 µM Oligomycin , 50-150 µM DNP (must be optimized for each cell line), and 0.5 µM Rotenone/Antimycin A .

    • Load the 10X compounds into the appropriate ports of the hydrated sensor cartridge.

  • Cell Plate Preparation:

    • Remove the cell culture plate from the incubator.

    • Wash the cells twice with pre-warmed XF assay medium.

    • Add the final volume of XF assay medium to each well.

    • Place the cell plate in a 37°C non-CO₂ incubator for 1 hour to allow temperature and pH to equilibrate.

  • Run Assay: Load the cartridge and the cell plate into the Seahorse XF Analyzer and start the pre-programmed Mito Stress Test protocol.

  • Data Analysis: After the run, normalize OCR data to cell count or protein concentration (e.g., using a CyQUANT or BCA assay). Calculate the key parameters as shown in the table below.

3.1.3. Data Interpretation

ParameterCalculationBiological SignificanceExpected Effect of DNP
Basal Respiration (Last rate before 1st injection) - (Non-Mitochondrial Respiration)The baseline oxygen consumption of the cells.N/A (Used as baseline)
ATP Production (Last rate before Oligomycin) - (Minimum rate after Oligomycin)Portion of basal respiration used to drive ATP synthesis.N/A (Inhibited by Oligomycin)
Proton Leak (Minimum rate after Oligomycin) - (Non-Mitochondrial Respiration)Protons that leak across the IMM without producing ATP.DNP injection dramatically increases this value.
Maximal Respiration (Maximum rate after DNP) - (Non-Mitochondrial Respiration)The maximum OCR the cell can achieve.DNP is the stimulus used to measure this.
Spare Capacity (Maximal Respiration) - (Basal Respiration)The cell's ability to respond to an energetic demand.N/A (Calculated using DNP-induced max rate)
Protocol: Measurement of Oxygen Consumption in Isolated Mitochondria

This protocol uses high-resolution respirometry (e.g., Oroboros O2k) to assess the effect of DNP on the coupling of isolated mitochondria.

  • Principle: A Clark-type electrode measures oxygen concentration in a sealed chamber containing isolated mitochondria. The addition of specific substrates, ADP, and inhibitors allows for a detailed analysis of ETC function and coupling.

  • Self-Validation: The Respiratory Control Ratio (RCR), calculated as the ratio of State 3 to State 4 respiration, is a key indicator of mitochondrial quality and coupling. A high RCR ( >5 for liver mitochondria) indicates well-coupled, healthy mitochondria. DNP, as an uncoupler, is expected to abolish this control, driving the RCR towards 1.

3.2.1. Step-by-Step Methodology

  • Mitochondria Isolation: Isolate mitochondria from fresh tissue (e.g., rat liver) using standard differential centrifugation protocols.[13] Keep the mitochondrial pellet on ice and use within 4 hours. Determine protein concentration using a BCA assay.

  • Instrument Setup:

    • Calibrate the oxygen electrode in the respirometer according to the manufacturer's instructions.

    • Add 2 mL of pre-warmed (37°C) respiration buffer (e.g., MiR05) to the chamber.[14]

  • Assay Procedure: a. State 1: Add isolated mitochondria to the chamber (e.g., 0.1-0.2 mg/mL final concentration) and allow the signal to stabilize. This measures respiration in the absence of exogenous substrates. b. State 2 (LEAK): Add complex I-linked substrates (e.g., 5 mM Pyruvate + 2 mM Malate). Oxygen consumption will increase slightly. This represents the basal proton leak. c. State 3: Add a saturating amount of ADP (e.g., 1-2 mM). This stimulates ATP synthase, leading to a rapid increase in oxygen consumption. This is the maximal coupled respiration rate. d. State 4 (LEAK): Wait for all the added ADP to be phosphorylated to ATP. The respiration rate will slow down to a rate similar to or slightly higher than State 2, as the proton gradient is re-established. e. Uncoupled Respiration: Titrate small amounts of DNP (e.g., start with 10 µM and increase) into the chamber. Observe the dose-dependent increase in oxygen consumption, which should surpass the State 3 rate, as the ETC is no longer constrained by the proton gradient.

  • Data Analysis:

    • Calculate the respiration rates (in pmol O₂/s/mg protein) for each state.

    • Calculate the Respiratory Control Ratio (RCR) = State 3 Rate / State 4 Rate .

    • Observe how DNP increases the respiration rate beyond State 3 and reduces the RCR to ~1, indicating complete uncoupling.

Conclusion

Dinitrophenol and its related compounds are powerful tools for the study of cellular metabolism and mitochondrial bioenergetics. Their ability to uncouple oxidative phosphorylation provides a direct method for probing the limits of the electron transport chain and understanding the cellular response to extreme energetic stress. However, their utility in research is matched by their inherent danger. The protocols and safety guidelines presented here are intended to provide a framework for the responsible and effective use of these compounds. Adherence to strict safety protocols is not merely a recommendation but an absolute requirement to prevent serious injury. With appropriate caution, DNP will continue to be an indispensable compound for advancing our understanding of metabolic health and disease.

References

A complete, numbered list of all authoritative sources cited within the text.

  • Dr.Oracle. (2025). What is the mechanism by which Dinitrophenol (2,4-Dinitrophenol) acts as an uncoupler of oxidative phosphorylation, specifically in relation to proton transport across the inner mitochondrial membrane?
  • Benchchem. (n.d.). An In-depth Technical Guide to the Mechanism of Action of 3,4-Dinitrophenol as a Mitochondrial Uncoupler.
  • Wikipedia. (n.d.). 2,4-Dinitrophenol.
  • Maryland Poison Center. (n.d.). Dinitrophenol Did you know?
  • Geisler, J. G., et al. (2017). DNP, mitochondrial uncoupling, and neuroprotection: A little dab'll do ya. Alzheimer's & Dementia, 13(5), 582-591.
  • Grundlingh, J., et al. (2011). 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death. Journal of Medical Toxicology, 7(3), 205-212.
  • Lee, W. L., et al. (2011). Uncoupling oxidative phosphorylation with 2,4-dinitrophenol promotes development of the adhesion phenotype. Fertility and Sterility, 96(3), 766-771.
  • Petróczi, A., et al. (2018). Would You Use It With a Seal of Approval? Important Attributes of 2,4-Dinitrophenol (2,4-DNP) as a Hypothetical Pharmaceutical Product. Substance Use & Misuse, 53(10), 1717-1725.
  • Denton, R. M., et al. (1966). The effect of 2,4-dinitrophenol on adipose-tissue metabolism. Biochemical Journal, 100(2), 431-440.
  • Sousa, C. S. S., et al. (2022). The Risks of Using 2,4-Dinitrophenol (2,4-DNP) as a Weight Loss Agent: A Literature Review. International Journal of Nutrology, 15(02), e117-e123.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Dinitrophenols.
  • National Center for Biotechnology Information (NCBI). (n.d.). HEALTH EFFECTS - Toxicological Profile for Dinitrophenols.
  • Colman, E. (2007). Dinitrophenol and obesity: An early twentieth-century regulatory dilemma. Regulatory Toxicology and Pharmacology, 48(2), 115-117.
  • The Biology Project, University of Arizona. (1996). Metabolism Problem Set: Dinitrophenol.
  • Demine, S., et al. (2019). Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases. Cells, 8(8), 799.
  • Pinchot, G. B. (1967). The mechanism of uncoupling of oxidative phosphorylation by 2,4-dinitrophenol. Journal of Biological Chemistry, 242(19), 4577-4583.
  • Colman, E. (2007). Dinitrophenol and obesity: an early twentieth-century regulatory dilemma. Regulatory Toxicology and Pharmacology, 48(2), 115-117.
  • Sigma-Aldrich. (2014).
  • UK Health Security Agency. (2018). Deadly DNP.
  • Tong, J.J., et al. (2007).
  • Garcia-Roves, P. M., et al. (2024). Measurement of Mitochondrial Respiration in Human and Mouse Skeletal Muscle Fibers by High-Resolution Respirometry. Journal of Visualized Experiments.
  • Amherst College Environmental Health & Safety. (2019). STANDARD OPERATING PROCEDURES (SOP)
  • Ma, Y., et al. (2020). Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test. STAR Protocols, 1(2), 100085.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2,4-Dimorpholinonitrobenzene Experiments

A Note on This Guide: Information regarding common experimental challenges specifically with 2,4-Dimorpholinonitrobenzene is not extensively documented in readily available literature. This guide has been developed by ou...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on This Guide: Information regarding common experimental challenges specifically with 2,4-Dimorpholinonitrobenzene is not extensively documented in readily available literature. This guide has been developed by our Senior Application Scientists by extrapolating from established principles of aromatic nucleophilic substitution reactions involving activated nitrobenzene systems and the known chemistry of morpholine derivatives. The troubleshooting strategies provided are based on analogous chemical systems and are intended to offer robust guidance for researchers.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of 2,4-Dimorpholinonitrobenzene?

A1: While specific mainstream applications are not widely published, 2,4-Dimorpholinonitrobenzene is structurally analogous to compounds used as intermediates in organic synthesis. The presence of the electron-withdrawing nitro group on the benzene ring activates it for nucleophilic aromatic substitution, making it a potential building block in the synthesis of more complex molecules in medicinal chemistry and materials science. The morpholine moieties can influence solubility and downstream reactivity.

Q2: What are the main safety precautions when working with 2,4-Dimorpholinonitrobenzene?

A2: As with related nitroaromatic compounds, appropriate personal protective equipment (PPE) is essential. This includes a lab coat, safety goggles, and chemical-resistant gloves.[1][2] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[1][2] It is also crucial to consult the material safety data sheet (MSDS) for specific handling and disposal instructions.[2]

Troubleshooting Guide: Synthesis & Reaction Issues

Problem 1: Low or No Yield of 2,4-Dimorpholinonitrobenzene

Q: I am attempting to synthesize 2,4-Dimorpholinonitrobenzene from 2,4-dichloronitrobenzene and morpholine, but I am getting a very low yield or no product at all. What could be the issue?

A: This is a classic nucleophilic aromatic substitution reaction. Several factors can contribute to low yields. Let's break down the possibilities.

Causality and Solutions:

  • Insufficient Activation of the Aromatic Ring: The nitro group at the ortho and para positions is crucial for activating the ring towards nucleophilic attack. If your starting material is not 2,4-dihalonitrobenzene (e.g., 2,4-dichloronitrobenzene), the reaction will be significantly slower.[3]

  • Reaction Conditions: Aromatic nucleophilic substitutions often require specific conditions to proceed efficiently.

    • Temperature: These reactions may require heating. A study on a similar compound, 2,4-dimethoxynitrobenzene, utilized microwave irradiation at 110°C to achieve a high yield.[4] Consider refluxing your reaction mixture.

    • Solvent: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, or acetonitrile can facilitate this type of reaction.[3]

    • Base: Morpholine can act as its own base, but an additional, non-nucleophilic base like potassium carbonate or triethylamine can be added to scavenge the HCl formed during the reaction, driving the equilibrium towards the product.

  • Purity of Reagents: Ensure your 2,4-dichloronitrobenzene and morpholine are of high purity. Water content in the morpholine can interfere with the reaction.

Experimental Workflow: Synthesis of 2,4-Dimorpholinonitrobenzene

Caption: General workflow for the synthesis of 2,4-Dimorpholinonitrobenzene.

Problem 2: Formation of Side Products

Q: My reaction is producing the desired product, but I'm also seeing significant side products in my TLC and NMR analysis. What are these and how can I minimize them?

A: Side product formation is common, especially if the reaction conditions are not optimized.

Potential Side Products and Mitigation Strategies:

Potential Side Product Plausible Cause Mitigation Strategy
Monosubstituted Product Incomplete reaction; insufficient heating time or temperature.Increase reaction time and/or temperature. Ensure at least two equivalents of morpholine are used.
Polymerization/Degradation Excessively high temperatures or prolonged reaction times.Monitor the reaction by TLC. Once the starting material is consumed, proceed with the workup.
Hydroxylated Nitrobenzene Presence of water in the reaction mixture.Use anhydrous solvents and ensure reagents are dry.

Troubleshooting Guide: Purification & Isolation

Problem 3: Difficulty in Purifying the Product

Q: I'm struggling to purify 2,4-Dimorpholinonitrobenzene using column chromatography. The product is either not separating well from impurities or seems to be degrading on the silica gel.

A: Purification can be challenging, especially with nitrogen-containing compounds which can interact strongly with silica gel.

Expert Insights & Solutions:

  • Column Chromatography Optimization:

    • Solvent System: A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) is a good starting point.

    • Tailing Reduction: Morpholine moieties are basic and can cause tailing on silica gel. To counteract this, you can add a small amount (0.5-1%) of triethylamine or ammonia to your eluent system. This will neutralize the acidic sites on the silica.

    • Alternative Stationary Phases: If silica gel proves problematic, consider using neutral alumina or a reverse-phase column for purification.

  • Recrystallization: If your crude product is relatively pure (>90%), recrystallization can be an effective final purification step.

    • Solvent Screening: Test a variety of solvents to find one in which your product is soluble when hot but sparingly soluble when cold. Common choices include ethanol, methanol, or mixtures like ethyl acetate/hexane. The process of recrystallization from aqueous solutions of alcohols has been shown to be effective for purifying similar compounds.[5]

Protocol: Optimized Column Chromatography

  • Slurry Preparation: Adsorb your crude product onto a small amount of silica gel.

  • Column Packing: Pack a column with silica gel in your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Loading: Carefully load the adsorbed crude product onto the top of the column.

  • Elution: Begin elution with the starting solvent mixture. Gradually increase the polarity (e.g., to 80:20 Hexane:Ethyl Acetate) to elute your product.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

Troubleshooting Guide: Analysis & Characterization

Problem 4: Inconsistent or Poor Solubility for Analysis

Q: I am having trouble dissolving my purified 2,4-Dimorpholinonitrobenzene for NMR or LC-MS analysis. It seems to be poorly soluble in common solvents.

A: Poor aqueous solubility is a common issue for many organic compounds developed in drug discovery.[6]

Solubility Enhancement Strategies:

Analytical Technique Recommended Solvents Troubleshooting Tips
NMR Spectroscopy Deuterated chloroform (CDCl₃), Deuterated DMSO (DMSO-d₆), Deuterated AcetoneStart with CDCl₃. If solubility is low, try gentle warming or sonication. DMSO-d₆ is a stronger solvent for polar compounds.
LC-MS Acetonitrile, Methanol, Water (with additives)For reverse-phase LC-MS, dissolving the sample in acetonitrile or methanol is standard.[7][8] If solubility is still an issue, a small amount of formic acid or ammonium acetate in the mobile phase can improve peak shape and ionization efficiency.[9]

Logical Relationship Diagram: Troubleshooting Solubility

Solubility_Troubleshooting start Poor Solubility Observed solvent_choice Select Appropriate Solvent (e.g., CDCl3, DMSO-d6 for NMR; ACN, MeOH for LC-MS) start->solvent_choice sonication Apply Sonication solvent_choice->sonication warming Gentle Warming solvent_choice->warming acidification Acidify Mobile Phase (LC-MS) solvent_choice->acidification For LC-MS result Improved Solubility sonication->result warming->result acidification->result

Caption: Decision tree for addressing solubility issues.

References

  • Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation - EPA.
  • Kumar, H., et al. (2022). Mechanism of Action of Thiazolidin-2,4-dione. In Encyclopedia. Retrieved from [Link]

  • (2017). Transetherification of 2,4-dimethoxynitrobenzene by aromatic nucleophilic substitution. ResearchGate. Retrieved from [Link]

  • The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. PubMed. Retrieved from [Link]

  • Addition-Elimination Reactions - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Insoluble drug delivery strategies: review of recent advances and business prospects - PMC. Retrieved from [Link]

  • US3830845A - Purification of 2,4-dihydroxy-benzophenone - Google Patents.
  • Analytical Method for 2,4-D, 2,4-DB and Cloprop (Animal and Fishery Products). Retrieved from [Link]

  • DBU-Mediated Addition of α-Nitroketones to α-Cyano-enones and α,β-Unsaturated α-Ketoesters: Synthesis of Dihydrofurans and Conjugated Dienes - PubMed Central. Retrieved from [Link]

  • Material Safety Data Sheet 2,4-Difluoronitrobenzene, 99% MSDS# 36489 Section 1 - West Liberty University. Retrieved from [Link]

  • Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects - ResearchGate. Retrieved from [Link]

  • Orgo 2 Practice Exam Q5 Benzene Multi Step Synthesis EAS and more - YouTube. (2015). Retrieved from [Link]

  • WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents.
  • addition-elimination reactions of aldehydes and ketones - Chemguide. Retrieved from [Link]

  • Organic Syntheses Procedure. Retrieved from [Link]

  • DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID (2,4-D) FROM TOMATOES BY LC-MS/MS ANALYSIS. (2022). Retrieved from [Link]

  • The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PubMed Central. Retrieved from [Link]

  • US4990686A - Process for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane - Google Patents.
  • 2,4-Dinitrophenylhydrazine (DNP) tests for aldehydes and ketones. - YouTube. (2011). Retrieved from [Link]

  • Analysis of 2,4-D, 2,4,5-T, Bromoxynil, and Dinoseb Herbicides in Drinking Water Using the Agilent 6495 Triple Quadrupole LC/MS. (2015). Retrieved from [Link]

  • Hazardous Substance Fact Sheet - NJ.gov. Retrieved from [Link]

  • (PDF) Direct Determination of 2,4-dichlorophenoxyacetic acid in egg and milk by liquid chromatography/tandem mass spectrometry - ResearchGate. Retrieved from [Link]

  • The reactions of 2,4-dinitrobenzenediazonium ions with furans - RSC Publishing. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing 2,4-Dimorpholinonitrobenzene Synthesis

Welcome to the technical support center for the synthesis of 2,4-dimorpholinonitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and opti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,4-dimorpholinonitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important synthetic transformation. Here, we provide in-depth, experience-driven advice in a user-friendly question-and-answer format, moving beyond simple procedural steps to explain the underlying chemical principles.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2,4-dimorpholinonitrobenzene, a process that typically involves the nucleophilic aromatic substitution (SNAr) of 2,4-dichloronitrobenzene with morpholine.

Low or No Product Yield

Question: I am getting a very low yield, or in some cases, no desired product at all. What are the most likely causes and how can I fix this?

Answer: Low or non-existent yields in this SNAr reaction can often be traced back to a few critical factors. Let's break them down systematically.

  • Insufficient Reaction Temperature: The double nucleophilic aromatic substitution on 2,4-dichloronitrobenzene requires significant thermal energy to overcome the activation barrier. The nitro group strongly activates both the ortho and para positions, but displacing the second chlorine atom is often more challenging than the first. If the reaction temperature is too low, the rate of reaction will be exceedingly slow.

    • Recommendation: Ensure your reaction temperature is appropriate for the solvent used. For instance, when using a solvent like ethanol or isopropanol, the reaction should be run at reflux. For higher boiling point solvents like DMF or DMSO, temperatures in the range of 100-150 °C are common. It is crucial to monitor the internal reaction temperature, not just the heating mantle setting.

  • Inadequate Reaction Time: SNAr reactions, particularly double substitutions on deactivated rings, can be slower than anticipated.

    • Recommendation: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If you observe the presence of the starting material (2,4-dichloronitrobenzene) and the mono-substituted intermediate (2-chloro-4-morpholinonitrobenzene or 4-chloro-2-morpholinonitrobenzene), the reaction has not gone to completion. Extend the reaction time, checking periodically until the starting material and intermediate are consumed.

  • Presence of Water in Reagents or Solvents: Morpholine is hygroscopic and solvents can absorb atmospheric moisture. Water can compete with morpholine as a nucleophile, leading to the formation of undesired hydroxylation byproducts.

    • Recommendation: Use freshly distilled or anhydrous grade solvents. Ensure your morpholine is dry; if in doubt, it can be dried over potassium hydroxide (KOH) pellets followed by distillation. Store reagents and solvents under an inert atmosphere (e.g., nitrogen or argon).

  • Base Stoichiometry and Strength: A base is typically added to neutralize the HCl generated during the reaction. If the base is too weak or used in insufficient quantity, the reaction mixture will become acidic, protonating the morpholine and rendering it non-nucleophilic.

    • Recommendation: Use at least two equivalents of a non-nucleophilic base for every equivalent of 2,4-dichloronitrobenzene to neutralize the two equivalents of HCl produced. Common choices include triethylamine (Et3N) or potassium carbonate (K2CO3). An excess of morpholine can also serve as the base, but this requires using a larger excess of the reagent.

Formation of Side Products

Question: My final product is impure, and I'm seeing significant side products. What are they and how can I minimize their formation?

Answer: The formation of side products is a common challenge. The primary culprits are typically the mono-substituted intermediates and potential byproducts from reactions with contaminants.

  • Incomplete Reaction: As mentioned previously, incomplete reaction will leave mono-substituted intermediates in your product mixture.

    • Recommendation: The key is to drive the reaction to completion by optimizing temperature and reaction time. Monitoring by TLC or HPLC is essential to confirm the disappearance of these intermediates.

  • Hydroxylated Byproducts: If water is present, you may form 2-hydroxy-4-morpholinonitrobenzene or 4-hydroxy-2-morpholinonitrobenzene.

    • Recommendation: Rigorous exclusion of water from the reaction is critical. Use anhydrous solvents and dry your reagents as described above.

  • Products from Solvent Participation: In some cases, the solvent itself can act as a nucleophile, especially at high temperatures. For example, if using an alcohol as a solvent, you might see the formation of alkoxy-substituted nitrobenzenes.[1]

    • Recommendation: Choose a solvent that is less likely to participate in the reaction. Aprotic polar solvents like DMF, DMSO, or NMP are generally good choices, although they must be thoroughly dried.

Difficulty in Product Purification

Question: I'm struggling to purify my 2,4-dimorpholinonitrobenzene. What are the best practices for isolation and purification?

Answer: Effective purification is crucial for obtaining a high-quality final product. The choice of method will depend on the scale of your reaction and the nature of the impurities.

  • Work-up Procedure: A proper aqueous work-up is the first step in removing inorganic salts and water-soluble impurities.

    • Recommendation: After the reaction is complete, cool the mixture and pour it into a large volume of water. The product should precipitate as a solid. Stir for a period to ensure complete precipitation and to dissolve any inorganic byproducts. The solid can then be collected by filtration. Washing the crude solid with water is also recommended.

  • Recrystallization: This is often the most effective method for purifying solid organic compounds.

    • Recommendation: The choice of solvent is critical. A good recrystallization solvent will dissolve the product well at high temperatures but poorly at low temperatures. Common solvents for recrystallizing 2,4-dimorpholinonitrobenzene include ethanol, isopropanol, or mixtures of ethanol and water.[2] Dissolve the crude product in a minimal amount of the hot solvent, then allow it to cool slowly to form pure crystals.

  • Column Chromatography: If recrystallization is ineffective, or if you have multiple closely-related impurities, column chromatography is a powerful alternative.[3]

    • Recommendation: Use silica gel as the stationary phase. The mobile phase (eluent) will typically be a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). The optimal solvent system can be determined by running TLC plates with different solvent ratios.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this reaction?

A1: The synthesis of 2,4-dimorpholinonitrobenzene proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-withdrawing nitro group strongly deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic attack at the ortho and para positions. The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[4] The stability of this intermediate is key to the reaction's success.

Q2: Which chlorine is substituted first, the one at the 2-position or the 4-position?

A2: The nitro group activates both the ortho (position 2) and para (position 4) positions. Generally, the para position is slightly more activated due to less steric hindrance. However, the difference in reactivity is often not large, and you will likely have a mixture of both mono-substituted intermediates forming simultaneously before the reaction proceeds to the di-substituted product.

Q3: Can I use a different nucleophile instead of morpholine?

A3: Yes, other secondary amines like piperidine or pyrrolidine can also be used in this type of reaction.[5] The reactivity will depend on the nucleophilicity and basicity of the amine. Primary amines can also be used, but there is a possibility of di-substitution on the amine nitrogen if it is sufficiently nucleophilic.

Q4: Are there any safety precautions I should be aware of?

A4: Yes, several safety precautions are essential:

  • 2,4-Dichloronitrobenzene: This is a toxic and potentially mutagenic substance. Handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.[6]

  • Solvents: Many of the organic solvents used (e.g., DMF, DMSO) have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.

  • Reaction Exotherm: The reaction can be exothermic, especially on a larger scale. Ensure you have adequate cooling available and add reagents portion-wise if necessary.

Section 3: Optimized Experimental Protocol

This protocol provides a reliable starting point for the synthesis of 2,4-dimorpholinonitrobenzene.

Materials:

  • 2,4-Dichloronitrobenzene

  • Morpholine (dried over KOH)

  • Triethylamine (Et3N)

  • Ethanol (anhydrous)

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dichloronitrobenzene (1.0 eq).

  • Add anhydrous ethanol to dissolve the starting material.

  • Add morpholine (2.2 eq) to the solution.

  • Add triethylamine (2.2 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete (disappearance of starting material and mono-substituted intermediates), cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing a large volume of cold deionized water with stirring.

  • A yellow solid should precipitate. Continue stirring for 30 minutes.

  • Collect the solid by vacuum filtration and wash thoroughly with deionized water.

  • Dry the crude product in a vacuum oven.

  • Recrystallize the crude solid from hot ethanol to obtain pure 2,4-dimorpholinonitrobenzene.

Characterization: The final product can be characterized by standard analytical techniques:

  • Melting Point: Compare the observed melting point to the literature value.

  • NMR Spectroscopy (1H and 13C): This will confirm the structure of the compound.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.[7]

  • Infrared (IR) Spectroscopy: This will show the characteristic functional groups present in the molecule.

Section 4: Visualizing the Process

Reaction Pathway

The following diagram illustrates the step-wise substitution of chlorine atoms on 2,4-dichloronitrobenzene by morpholine.

SNAr_Pathway start 2,4-Dichloronitrobenzene inter1 Mono-substituted Intermediate (mixture of isomers) start->inter1 + Morpholine - HCl product 2,4-Dimorpholinonitrobenzene inter1->product + Morpholine - HCl

Caption: SNAr reaction pathway for 2,4-dimorpholinonitrobenzene synthesis.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving common issues during the synthesis.

Caption: A systematic workflow for troubleshooting synthesis issues.

References

  • CN101700997A - Method for synthesizing 2,4-dichloronitrobenzene - Google P
  • 2-4-dichloronitrobenzene synthesis method utilizing micro-channel reactor - Google P
  • In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p ... - Chemistry Stack Exchange. (URL: [Link])

  • Synthesis experiment of 2,4-difluorobenzaldehyde - ResearchGate. (URL: [Link])

  • 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI. (URL: [Link])

  • Conversion of 2-methyl-4-styrylquinolines into 2,4-distyrylquinolines: synthesis, and spectroscopic and structural characterization of five examples - NIH. (URL: [Link])

  • WO2007072679A1 - Process for producing 2,4-difluoronitrobenzene - Google P
  • 2,4-DICHLORONITROBENZENE CAS N°: 611-06-3. (URL: [Link])

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (URL: [Link])

  • Transetherification of 2,4-dimethoxynitrobenzene by aromatic nucleophilic substitution - NIH. (URL: [Link])

  • Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones - ResearchGate. (URL: [Link])

  • [Catalytic effect in the reaction of 2,4-dinitrofluorobenzene with morpholine in benzene. 7. Communication on nucleophile aromatic substitution reactions] - PubMed. (URL: [Link])

  • Substituent-Dependent Divergent Synthesis of 2-(3-Amino-2,4-dicyanophenyl)pyrroles, Pyrrolyldienols and 3-Amino-1-acylethylidene-2-cyanopyrrolizines via Reaction of Acylethynylpyrroles with Malononitrile - NIH. (URL: [Link])

  • US3830845A - Purification of 2,4-dihydroxy-benzophenone - Google P
  • Synthesis and Characterization of Bis-thiazolidine-2,4-dione with Non-polar Linkers - De La Salle University. (URL: [Link])

  • WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine)
  • (PDF) Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene - ResearchGate. (URL: [Link])

  • US4990686A - Process for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)
  • Characterization of 2,5-dimethyl-2,4-dihydroxy-3(2H) furanone, A Flavourant Principle From Sysepalum dulcificum - ResearchGate. (URL: [Link])

  • m-CHLORONITROBENZENE - Organic Syntheses Procedure. (URL: [Link])

  • 1,2-Benziodoxol-3(1H) - Organic Syntheses Procedure. (URL: [Link])

  • Nucleophilic Aromatic Substitution - YouTube. (URL: [Link])

  • (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile - ResearchGate. (URL: [Link])

  • Table 1 Optimization of the nucleophilic aromatic substitution reaction - ResearchGate. (URL: [Link])

  • Recent Developments and Challenges in the Enzymatic Formation of Nitrogen–Nitrogen Bonds - PMC - PubMed Central. (URL: [Link])

  • Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory - MDPI. (URL: [Link])

  • EP2981520B1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)
  • Synthesis of Quenched Fluorophores for Iminoboronate Chemistry - Student Theses Faculty of Science and Engineering. (URL: [Link])

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC - NIH. (URL: [Link])

Sources

Troubleshooting

Common challenges in working with 2,4-Dimorpholinonitrobenzene

</br> ## Technical Support Center: 2,4-Dimorpholinonitrobenzene Welcome to the technical support guide for 2,4-Dimorpholinonitrobenzene. This document provides in-depth troubleshooting advice and frequently asked questio...

Author: BenchChem Technical Support Team. Date: February 2026

</br> ## Technical Support Center: 2,4-Dimorpholinonitrobenzene

Welcome to the technical support guide for 2,4-Dimorpholinonitrobenzene. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The guidance herein is based on established principles of organic chemistry and extensive experience with related aromatic compounds.

I. Introduction to 2,4-Dimorpholinonitrobenzene

2,4-Dimorpholinonitrobenzene is a specialized aromatic compound characterized by a nitrobenzene core substituted with two morpholine moieties. Its utility is primarily as an intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and materials. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1][2] The morpholine substituents, in turn, modulate the compound's solubility, stability, and biological activity.

This guide will address common challenges encountered during the synthesis, purification, handling, and subsequent reactions of this compound.

II. Synthesis and Purification Challenges

The synthesis of 2,4-Dimorpholinonitrobenzene typically proceeds via a nucleophilic aromatic substitution reaction, where a di-substituted nitrobenzene (e.g., 2,4-dichloronitrobenzene or 2,4-difluoronitrobenzene) is reacted with morpholine.[3]

Frequently Asked Questions (FAQs)

Q1: My synthesis of 2,4-Dimorpholinonitrobenzene is resulting in a low yield. What are the potential causes?

A1: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or improper stoichiometry of reactants. For instance, in the synthesis of a similar compound, 3-fluoro-4-morpholine-nitrobenzene, optimal conditions were found to be a 1:1.4 molar ratio of the nitrobenzene derivative to morpholine at 78°C for 6 hours.[4]

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. Common side reactions include the formation of mono-substituted products or decomposition of the starting materials or product under harsh reaction conditions.

  • Suboptimal Solvent: The choice of solvent is critical in SNAr reactions. Polar aprotic solvents like DMSO or DMF are often preferred as they can solvate the cationic species, thereby accelerating the reaction.[5]

  • Purification Losses: Significant loss of product can occur during the purification process, especially if the product has some solubility in the wash solvents or if it adheres strongly to the stationary phase during chromatography.

Q2: I am observing the formation of a significant amount of mono-substituted product. How can I favor the di-substitution?

A2: To favor di-substitution, consider the following adjustments:

  • Increase Morpholine Stoichiometry: Using a larger excess of morpholine can drive the reaction towards the di-substituted product.

  • Elevate Reaction Temperature: Higher temperatures can provide the necessary activation energy for the second substitution to occur. However, be mindful of potential decomposition.

  • Increase Reaction Time: Allowing the reaction to proceed for a longer duration can ensure the completion of the second substitution.

Q3: The purification of my crude 2,4-Dimorpholinonitrobenzene is proving difficult. What purification strategies are recommended?

A3: The purification of nitroaromatic compounds can be challenging.[6] Here are some recommended strategies:

  • Recrystallization: This is often the most effective method for purifying solid organic compounds. Experiment with a variety of solvent systems to find one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Column Chromatography: If recrystallization is ineffective, column chromatography is a viable alternative. A silica gel stationary phase with a gradient of non-polar to moderately polar eluents (e.g., hexanes and ethyl acetate) is a good starting point.

  • Washing: Washing the crude product with appropriate solvents can remove unreacted starting materials and some impurities. For example, washing with a dilute acid solution can remove excess morpholine.

III. Handling, Storage, and Stability

Proper handling and storage are crucial for maintaining the integrity of 2,4-Dimorpholinonitrobenzene and ensuring laboratory safety.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 2,4-Dimorpholinonitrobenzene?

A1: Based on the stability of similar compounds like 2,4-dichloronitrobenzene, it is recommended to store 2,4-Dimorpholinonitrobenzene in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[7] The container should be tightly closed to prevent moisture absorption, as morpholine itself is hygroscopic.[8]

Q2: Is 2,4-Dimorpholinonitrobenzene a stable compound?

Q3: What are the primary safety concerns when working with 2,4-Dimorpholinonitrobenzene?

A3: Nitroaromatic compounds are known to be toxic and mutagenic.[11] They can be harmful if swallowed, inhaled, or absorbed through the skin.[12][13] It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

IV. Reaction Optimization and Troubleshooting

The subsequent use of 2,4-Dimorpholinonitrobenzene in further synthetic steps can present its own set of challenges, particularly in reactions involving the nitro group.

Frequently Asked Questions (FAQs)

Q1: I am trying to reduce the nitro group of 2,4-Dimorpholinonitrobenzene to an amine, but the reaction is not working well. What are some common issues and solutions?

A1: The reduction of nitroaromatic compounds is a common transformation, but it can be challenging.[14][15] Potential issues and solutions include:

  • Choice of Reducing Agent: The choice of reducing agent is critical. Common reagents for nitro group reduction include catalytic hydrogenation (e.g., H2/Pd-C), metal-acid systems (e.g., Fe/HCl, SnCl2/HCl), and transfer hydrogenation.[16] The reactivity of other functional groups in the molecule must be considered when selecting a reducing agent.

  • Reaction Conditions: The temperature, pressure (for hydrogenation), and solvent can all impact the efficiency of the reduction. Optimization of these parameters is often necessary.

  • Catalyst Poisoning: In catalytic hydrogenation, impurities in the starting material or solvent can poison the catalyst, leading to incomplete reaction. Ensuring the purity of the substrate is important.

Q2: Can the morpholine groups be cleaved under certain reaction conditions?

A2: Morpholine is generally a stable moiety.[10] However, under strongly acidic conditions or in the presence of certain Lewis acids, cleavage of the morpholine ring is a possibility. It is advisable to screen for the stability of the compound under the proposed reaction conditions using a small-scale trial.

V. Experimental Protocols and Data

Protocol 1: Synthesis of 2,4-Dimorpholinonitrobenzene

This protocol is a general guideline based on the synthesis of similar compounds.[4]

  • To a solution of 2,4-difluoronitrobenzene (1.0 eq) in a suitable polar aprotic solvent (e.g., DMSO), add morpholine (2.2 eq) and a mild base such as potassium carbonate (2.5 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration and wash it with water to remove inorganic salts and excess morpholine.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Data Table: Solubility of Related Nitroaromatic Compounds
CompoundSolventSolubilityReference
2,4-DichloronitrobenzeneWater188 mg/L (20 °C)[7]
2,4-DichloronitrobenzeneEthanolSoluble[17]
2,4-DichloronitrobenzeneEtherSoluble[17]
2,4-DinitrotolueneWaterInsoluble[13]

VI. Diagrams

Diagram 1: Synthesis of 2,4-Dimorpholinonitrobenzene

G 2,4-Difluoronitrobenzene 2,4-Difluoronitrobenzene Reaction_Mixture Nucleophilic Aromatic Substitution 2,4-Difluoronitrobenzene->Reaction_Mixture Morpholine Morpholine Morpholine->Reaction_Mixture Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction_Mixture Solvent (e.g., DMSO) Solvent (e.g., DMSO) Solvent (e.g., DMSO)->Reaction_Mixture Workup_and_Purification Workup & Purification Reaction_Mixture->Workup_and_Purification 2,4-Dimorpholinonitrobenzene 2,4-Dimorpholinonitrobenzene Workup_and_Purification->2,4-Dimorpholinonitrobenzene

Caption: Synthetic workflow for 2,4-Dimorpholinonitrobenzene.

Diagram 2: Troubleshooting Low Yield in Synthesis

G Low_Yield Low Yield of 2,4-Dimorpholinonitrobenzene Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions Low_Yield->Side_Reactions Purification_Losses Purification Losses Low_Yield->Purification_Losses Increase_Temp_Time Increase Temperature/Time Incomplete_Reaction->Increase_Temp_Time Optimize_Stoichiometry Optimize Stoichiometry Incomplete_Reaction->Optimize_Stoichiometry Change_Solvent Change Solvent Side_Reactions->Change_Solvent Optimize_Purification Optimize Purification (e.g., Recrystallization) Purification_Losses->Optimize_Purification

Caption: Troubleshooting guide for low synthesis yield.

VII. References

  • PubChem. (n.d.). 2,4-Dichloronitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines - ACS Publications. (n.d.). Retrieved from [Link]

  • Wikipedia. (2023, November 29). Reduction of nitro compounds. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 2,4-dichloronitrobenzene. Retrieved from

  • ResearchGate. (n.d.). TS structure for the reaction of FDNB with morpholine in gas phase. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Difluoronitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of 3-fluoro-4-morpholine-nitrobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). 2-4-dichloronitrobenzene synthesis method utilizing micro-channel reactor. Retrieved from

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024, December 16). RSC Publishing. Retrieved from [Link]

  • Reddit. (n.d.). Struggling with the purification of a nitroaldol product. Retrieved from [Link]

  • Small Molecule Control of Morpholino Antisense Oligonucleotide Function through Staudinger Reduction. (2015, August 12). National Institutes of Health. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • West Liberty University. (n.d.). Material Safety Data Sheet 2,4-Difluoronitrobenzene, 99%. Retrieved from [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]

  • PubMed. (2007). Synthesis, identification and antiplatelet evaluation of 2-morpholino substituted benzoxazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Retrieved from [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (2010, October). National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dinitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing 2,4-difluoronitrobenzene. Retrieved from

  • PubMed. (2000). Molecular characterization and substrate specificity of nitrobenzene dioxygenase from Comamonas sp. strain JS765. Retrieved from [Link]

  • OECD SIDS. (n.d.). 2,4-DICHLORONITROBENZENE. Retrieved from [Link]

  • NCBI Bookshelf. (1989). Morpholine. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dinitrotoluene. National Center for Biotechnology Information. Retrieved from [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024, May 14). Journal of Synthetic Chemistry. Retrieved from [Link]

  • Molecular Characterization and Substrate Specificity of Nitrobenzene Dioxygenase from Comamonas sp. Strain JS765. (2000, February). National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dibromotoluene. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. (2012, April 17). National Institutes of Health. Retrieved from [Link]

  • Synthesis of DiamidoPyrrolyl Molybdenum Complexes Relevant to Reduction of Dinitrogen to Ammonia. (2017, March 21). National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins. Retrieved from [Link]

  • USDA. (n.d.). Morpholine - Processing. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1974). Nucleophilic aromatic substitution of the nitro-group. Retrieved from [Link]

  • European Pharmaceutical Review. (2022, February 22). Challenges in downstream purification of advanced therapies. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 2,4-dinitrobenzoic acid. Retrieved from

Sources

Optimization

Technical Support Center: Synthesis of 2,4-Dimorpholinonitrobenzene

Welcome to the technical support center for the synthesis of 2,4-dimorpholinonitrobenzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,4-dimorpholinonitrobenzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for optimizing reaction yields and troubleshooting common experimental issues. My focus here is not just on the steps themselves, but on the chemical reasoning behind them, empowering you to make informed decisions in your own laboratory setting.

Core Synthesis Overview & Mechanism

The synthesis of 2,4-dimorpholinonitrobenzene is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The process typically involves the reaction of a di-substituted, electron-deficient aromatic ring, such as 2,4-dichloronitrobenzene or 2,4-difluoronitrobenzene, with morpholine. The strong electron-withdrawing nitro group (-NO₂) activates the aromatic ring, making the carbon atoms at positions 2 and 4 electrophilic and susceptible to attack by the nucleophilic morpholine.

The reaction proceeds in two sequential substitution steps, with the first substitution being significantly faster than the second. Understanding this two-step process is critical for troubleshooting and yield optimization.

Reaction Mechanism: Addition-Elimination

The SNAr mechanism involves a stepwise addition-elimination sequence. The nucleophile (morpholine) first attacks the electron-deficient carbon, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the leaving group (halide) is eliminated, restoring the aromaticity of the ring.

SNAr_Mechanism Figure 1: S Ar Reaction Mechanism cluster_0 Step 1: First Substitution (Fast) cluster_1 Step 2: Second Substitution (Slow) sub 2,4-Dihalonitrobenzene mc1 Meisenheimer Complex 1 (Resonance Stabilized) sub->mc1 + nuc1 Morpholine nuc1->mc1 mono Mono-substituted Intermediate mc1->mono - X- mc2 Meisenheimer Complex 2 (Resonance Stabilized) mono->mc2 + lg1 Leaving Group 1 (X-) nuc2 Morpholine nuc2->mc2 prod 2,4-Dimorpholinonitrobenzene mc2->prod - X- lg2 Leaving Group 2 (X-)

Caption: Figure 1: SNAr Reaction Mechanism.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction has stalled, and I have a low yield with a significant amount of unreacted 2,4-dihalonitrobenzene starting material. What went wrong?

A1: This is a classic symptom of insufficient reaction drive, which can stem from several factors:

  • Inadequate Temperature: SNAr reactions require sufficient thermal energy to overcome the activation barrier for the formation of the Meisenheimer complex. If the temperature is too low, the reaction rate will be impractically slow. For a 2,4-dichloronitrobenzene starting material, temperatures in the range of 120-150°C are often necessary.[1]

  • Inefficient Base: The reaction generates one equivalent of acid (e.g., HCl) for each substitution. This acid will protonate the morpholine nucleophile, rendering it inactive. A base is required to neutralize this acid. If the base is too weak or used in insufficient quantity, the reaction will stop. An inorganic base like potassium carbonate (K₂CO₃) is often a robust choice. Alternatively, using an excess of morpholine allows it to act as both the nucleophile and the acid scavenger.

  • Poor Solvent Choice: The ideal solvent for SNAr reactions is polar and aprotic. Solvents like DMSO, DMF, or NMP excel at solvating the charged Meisenheimer complex, thereby stabilizing it and accelerating the reaction. Using less polar or protic solvents can significantly hinder the reaction rate.

Q2: My main product is the mono-substituted intermediate (e.g., 2-chloro-4-morpholinonitrobenzene). How can I push the reaction to completion for the di-substituted product?

A2: This is the most frequent challenge and arises because the second substitution is kinetically slower than the first. The presence of the first electron-donating morpholino group slightly deactivates the ring towards the second nucleophilic attack. To favor the di-substitution, consider the following strategies:

  • Increase Morpholine Stoichiometry: Use a larger excess of morpholine. A molar ratio of 4-5 equivalents of morpholine relative to the dihalonitrobenzene is a good starting point. This increases the probability of the second substitution event.

  • Increase Reaction Temperature and Time: After the first substitution is complete (which can be monitored by TLC), you may need to increase the temperature or prolong the reaction time to drive the second, slower substitution to completion.

  • Choice of Leaving Group: Fluorine is a better leaving group than chlorine in SNAr reactions due to its high electronegativity, which makes the attached carbon more electrophilic. If feasible, starting with 2,4-difluoronitrobenzene will result in significantly milder reaction conditions and faster rates for both substitutions.[2]

Troubleshooting_Tree Figure 2: Troubleshooting Low Yield start Low Yield Observed check_sm Major species in TLC? start->check_sm sm Unreacted Starting Material check_sm->sm Starting Material mono Mono-substituted Product check_sm->mono Mono-Product decomp Decomposition/Tarry Mixture check_sm->decomp Baseline/Streaking sol_sm Increase Temperature Ensure Adequate Base Check Solvent Polarity sm->sol_sm sol_mono Increase Morpholine Stoichiometry Increase Temperature/Time Consider 2,4-Difluoro Substrate mono->sol_mono sol_decomp Lower Reaction Temperature Ensure Anhydrous Conditions Degas Solvent decomp->sol_decomp Workflow Figure 3: Experimental Workflow A 1. Reagent Setup (Substrate, Morpholine, K₂CO₃, DMSO) B 2. Reaction (Heat to 130°C, Stir under N₂) A->B C 3. Monitoring (TLC until SM consumed) B->C D 4. Work-up (Quench with H₂O, Extract with EtOAc) C->D E 5. Purification (Wash, Dry, Concentrate) D->E F 6. Isolation (Recrystallize from Ethanol) E->F G Final Product F->G

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 2,4-Dimorpholinonitrobenzene

Welcome to the technical support guide for 2,4-Dimorpholinonitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2,4-Dimorpholinonitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound in aqueous buffers. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your experiments. This guide is structured to address common questions and troubleshooting scenarios in a direct, question-and-answer format.

Foundational Understanding: FAQs on 2,4-Dimorpholinonitrobenzene Solubility

Q1: What are the expected solubility characteristics of 2,4-Dimorpholinonitrobenzene?

A1: While specific experimental solubility data for 2,4-Dimorpholinonitrobenzene is not extensively published, we can infer its properties based on its chemical structure. The molecule contains a nitrobenzene core, which is hydrophobic, suggesting poor intrinsic solubility in water. However, it is substituted with two morpholino groups. Morpholine itself is a weak base, with the pKa of its conjugate acid being approximately 8.4.[1][2] The presence of these two basic nitrogen atoms means that 2,4-Dimorpholinonitrobenzene is a weakly basic compound. The electron-withdrawing nature of the nitro group will reduce the basicity of the morpholino nitrogens, likely lowering the pKa of the conjugate acid to a value less than 8.4. Therefore, its solubility is expected to be highly dependent on pH.

Q2: How does pH influence the solubility of 2,4-Dimorpholinonitrobenzene?

A2: As a weak base, 2,4-Dimorpholinonitrobenzene will be more soluble in acidic conditions. At a pH below its pKa, the morpholino nitrogen atoms will become protonated, forming a positively charged cation. This ionized form is significantly more water-soluble than the neutral form. Conversely, at a pH above its pKa, the compound will be predominantly in its neutral, less soluble form. This relationship is described by the Henderson-Hasselbalch equation and is a critical principle for controlling its solubility.

Q3: I need to prepare a stock solution. What is the recommended starting point?

A3: For initial stock solutions, it is advisable to use an organic co-solvent in which 2,4-Dimorpholinonitrobenzene is freely soluble. Dimethyl sulfoxide (DMSO) is a common and effective choice for this purpose. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock can then be diluted into your aqueous assay buffer. It is crucial to be aware of the final concentration of DMSO in your assay, as high concentrations can affect protein stability and enzyme activity.[3][4][5]

Troubleshooting Guide: From Stock Solutions to Assay Integrity

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Scenario 1: Precipitation Upon Dilution of DMSO Stock

Q: I've prepared a 20 mM stock of 2,4-Dimorpholinonitrobenzene in DMSO. When I dilute it into my neutral pH 7.4 phosphate buffer for a binding assay, I see immediate cloudiness or precipitation. What is happening and how can I fix it?

A: The Causality: This is a classic issue of a compound "crashing out" of solution. While soluble in the organic stock, the dilution into a predominantly aqueous environment, especially at a neutral pH where the compound is not protonated, drastically lowers its solubility limit.

Troubleshooting Workflow:

start Precipitation observed in pH 7.4 buffer q1 Is lowering the pH acceptable for your assay? start->q1 yes1 Yes q1->yes1 Assay tolerates lower pH no1 No q1->no1 Assay requires neutral pH sub_a Option A: pH Adjustment yes1->sub_a sub_b Option B: Co-solvent Optimization no1->sub_b sub_c Option C: Surfactant Addition no1->sub_c sub_d Option D: Cyclodextrin Encapsulation no1->sub_d protocol_a Protocol 1: Prepare a slightly acidic buffer (e.g., pH 6.0-6.5) and re-test dilution. This protonates the morpholino groups, increasing solubility. sub_a->protocol_a protocol_b Protocol 2: Increase the percentage of co-solvent in the final assay buffer. Titrate DMSO up to a tolerable limit (e.g., 1-5%). Verify co-solvent tolerance of your biological system. sub_b->protocol_b protocol_c Protocol 3: Add a non-ionic surfactant like Tween-20 or Triton X-100 to the buffer at a low concentration (e.g., 0.01-0.05%) before adding the compound. sub_c->protocol_c protocol_d Protocol 4: Prepare a stock solution of a cyclodextrin (e.g., HP-β-CD) in your buffer and add the compound to this solution to form an inclusion complex. sub_d->protocol_d

Caption: Decision workflow for addressing precipitation.

Detailed Protocols:

  • Protocol 1: pH Adjustment

    • Prepare a series of buffers with pH values ranging from 6.0 to 7.4.

    • Perform a small-scale test by diluting your DMSO stock into each buffer to the final desired concentration.

    • Visually inspect for precipitation and, if possible, measure turbidity.

    • Crucially, you must run a control experiment to ensure that the lower pH does not adversely affect your protein, cells, or assay components.

  • Protocol 2: Co-solvent Optimization

    • Determine the maximum tolerable DMSO concentration for your assay. This can be done by running your assay with a vehicle control (DMSO only) at various concentrations (e.g., 0.5%, 1%, 2%, 5%).

    • If your assay can tolerate a higher DMSO concentration, you can either add more of your stock solution (if the final compound concentration allows) or prepare a working stock in a buffer already containing the tolerated level of DMSO.

Scenario 2: Inconsistent or Non-reproducible Assay Results

Q: My enzyme inhibition assay results with 2,4-Dimorpholinonitrobenzene are highly variable. How can I determine if this is a solubility issue?

A: The Causality: Poor solubility can lead to the formation of compound aggregates, which can cause non-specific inhibition and result in poor data quality. The effective concentration of the compound in solution may also be lower than the nominal concentration, leading to underestimation of potency.

Troubleshooting Steps:

  • Visual Inspection: At the highest concentrations used in your assay, carefully inspect the wells for any signs of precipitation or cloudiness.

  • Pre-incubation Effects: Compare results from experiments where the compound is pre-incubated in the assay buffer for different lengths of time before starting the reaction. If solubility is an issue, you may see a time-dependent decrease in activity as the compound slowly precipitates.

  • Centrifugation Test: Prepare a solution of the compound in your assay buffer at the highest concentration. Centrifuge at high speed (e.g., >14,000 x g) for 15-30 minutes. Carefully collect the supernatant and measure its concentration (e.g., by UV-Vis spectrophotometry or HPLC). A significant decrease from the nominal concentration indicates precipitation.

  • Surfactant Addition as a Diagnostic Tool: Include a low concentration (e.g., 0.01%) of a non-ionic surfactant like Tween-20 in your assay. If this improves the consistency and potency of your results, it strongly suggests that aggregation was occurring. Be mindful that surfactants can sometimes interfere with biological assays.[6][7]

Scenario 3: Choosing the Right Solubilization Strategy

Q: I am planning a series of experiments, from initial enzyme screening to cell-based assays. What is a systematic way to choose the best solubilization method?

A: The optimal method depends on the specific requirements and constraints of your experiment. Here is a guide to help you decide:

Method Mechanism of Action Pros Cons Best For
pH Adjustment Increases the proportion of the more soluble, ionized form of the compound.Simple, cost-effective.Can alter the activity of biological targets; buffer capacity may be an issue.Biochemical assays where the target is stable over a range of pH values.
Co-solvents (e.g., DMSO, Ethanol) Increases solubility by reducing the polarity of the solvent.[8]Easy to prepare stock solutions; widely used.Can cause protein denaturation or inhibit enzyme activity at higher concentrations.[3][4][5]Initial high-throughput screening; assays where the final co-solvent concentration can be kept very low (<1%).
Surfactants (e.g., Tween-20, Triton X-100) Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[9]Effective at low concentrations; can prevent aggregation.Can denature proteins; may interfere with some assay readouts (e.g., fluorescence).Assays prone to compound aggregation; when pH and co-solvents are not viable options.
Cyclodextrins (e.g., HP-β-CD) Form inclusion complexes where the hydrophobic compound is sequestered within the cyclodextrin's hydrophobic core.[10]Generally low toxicity; can improve bioavailability.Can be expensive; may have their own cellular effects at higher concentrations.[11][12][13]Cell-based assays; in vivo studies; when other methods are unsuitable.
Lipid-Based Formulations The drug is dissolved in a lipid carrier, which can form emulsions or microemulsions in an aqueous environment.[8][14]Can significantly enhance solubility and bioavailability.Complex to prepare; may not be suitable for all types of in vitro assays.Oral drug delivery studies; certain specialized in vitro models.

Solubilization Strategy Selection Pathway:

start Start: Need to Solubilize 2,4-Dimorpholinonitrobenzene q_assay_type What is the assay type? start->q_assay_type biochem Biochemical (e.g., enzyme kinetics) q_assay_type->biochem Biochemical cell_based Cell-based q_assay_type->cell_based Cell-based q_ph Is the target protein/enzyme stable at pH < 7.0? biochem->q_ph q_cosolvent Is the final DMSO/co-solvent concentration < 1% AND tolerated by the assay? cell_based->q_cosolvent ph_yes Yes q_ph->ph_yes ph_no No q_ph->ph_no sol_ph Strategy: Use an acidic buffer (pH 6.0-6.5). Monitor for precipitation and assay interference. ph_yes->sol_ph ph_no->q_cosolvent cosolvent_yes Yes q_cosolvent->cosolvent_yes cosolvent_no No q_cosolvent->cosolvent_no sol_cosolvent Strategy: Use a DMSO stock with minimal dilution into the final assay. Validate assay tolerance. cosolvent_yes->sol_cosolvent q_surfactant Is a non-ionic surfactant (e.g., 0.01% Tween-20) compatible with the assay? cosolvent_no->q_surfactant surfactant_yes Yes q_surfactant->surfactant_yes surfactant_no No q_surfactant->surfactant_no sol_surfactant Strategy: Add surfactant to the buffer. Prevents aggregation. surfactant_yes->sol_surfactant sol_cyclodextrin Strategy: Use cyclodextrins (e.g., HP-β-CD). Check for cellular toxicity. surfactant_no->sol_cyclodextrin

Caption: A decision pathway for selecting a solubilization strategy.

Final Recommendations

When working with a compound like 2,4-Dimorpholinonitrobenzene, a proactive approach to solubility is paramount.

  • Always start with a high-concentration stock in 100% DMSO.

  • Characterize the tolerance of your assay to pH and co-solvents early in your experimental design.

  • When in doubt, perform solubility tests before committing to a large-scale experiment.

  • Document your solubilization method in detail, as it is a critical component of your experimental conditions.

By understanding the physicochemical properties of 2,4-Dimorpholinonitrobenzene and systematically applying these troubleshooting principles, you can ensure the reliability and reproducibility of your experimental data.

References

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Morpholine (FDB008207). Retrieved from [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]

  • Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]

  • PubMed Central. (n.d.). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Retrieved from [Link]

  • MDPI. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Retrieved from [Link]

  • PubMed Central. (n.d.). Lipid-Based Drug Delivery Systems. Retrieved from [Link]

  • PubMed Central. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

  • PubMed Central. (2015). Evaluation of the Cytotoxicity of α-Cyclodextrin Derivatives on the Caco-2 Cell Line and Human Erythrocytes. Retrieved from [Link]

  • Artemis Dx. (n.d.). The Use of Surfactants in Lateral Flow Assays: Part 1. Retrieved from [Link]

  • Thermott. (n.d.). Troubleshooting. Retrieved from [Link]

  • ResearchGate. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from [Link]

  • PubMed Central. (2023). Determining suitable surfactant concentration ranges to avoid protein unfolding in pharmaceutical formulations using UV analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of DMSO on Protein Structure and Interactions Assessed By Collision-induced Dissociation and Unfolding. Retrieved from [Link]

  • American Pharmaceutical Review. (2011). Strategies to Formulate Lipid-based Drug Delivery Systems. Retrieved from [Link]

  • ResearchGate. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Retrieved from [Link]

  • ACS Publications. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Retrieved from [Link]

  • Springer. (2024). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. Retrieved from [Link]

  • ResearchGate. (n.d.). Cellular Effects of Cyclodextrins: Studies on HeLa Cells. Retrieved from [Link]

  • Gene Tools. (n.d.). Functionalizing Morpholino Oligos for Antisense Drug Research and Development. Retrieved from [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • PubMed. (2024). Predicting p Ka Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Investigation of Cytotoxicity and Cell Uptake of Cationic Beta-Cyclodextrins as Valid Tools in Nasal Delivery. Retrieved from [Link]

  • ResearchGate. (n.d.). Surfactants: physicochemical interactions with biological macromolecules. Retrieved from [Link]

  • Sciencemadness Wiki. (2022). Morpholine. Retrieved from [Link]

  • Cheméo. (n.d.). Morpholine (CAS 110-91-8). Retrieved from [Link]

  • BMG LABTECH. (2025). Binding Assays. Retrieved from [Link]

  • ACS Publications. (n.d.). Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. Retrieved from [Link]

  • ResearchGate. (2025). Strategies to formulate lipid-based drug delivery systems. Retrieved from [Link]

  • PubMed Central. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Retrieved from [Link]

  • MDPI. (n.d.). Cellular Effects of Cyclodextrins: Studies on HeLa Cells. Retrieved from [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE 99%. Retrieved from [Link]

  • NIST WebBook. (n.d.). Morpholine. Retrieved from [Link]

  • PubMed Central. (n.d.). Ligand-Binding Assay Development: What Do You Want to Measure Versus What You Are Measuring?. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) DMSO-Related Effects in Protein Characterization. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of cyclodextrin (CD) derivatives on cell viability in human cell.... Retrieved from [Link]

  • ACS Publications. (2017). Effect of DMSO on Protein Structure and Interactions Assessed by Collision-Induced Dissociation and Unfolding. Retrieved from [Link]

  • Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Retrieved from [Link]

  • MDPI. (2022). Lipid-Based Drug Delivery Systems for Diseases Managements. Retrieved from [Link]

  • Sartorius. (n.d.). Surfactants Selection Guide for Lateral Flow Assays. Retrieved from [Link]

  • MDPI. (2022). Effects of Polymers on the Drug Solubility and Dissolution Enhancement of Poorly Water-Soluble Rivaroxaban. Retrieved from [Link]

  • CAS.org. (2025). The future of lipid-based drug delivery systems. Retrieved from [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE (CAS 110-91-8). Retrieved from [Link]

  • Artemis Dx. (n.d.). The Use of Surfactants in Lateral Flow Assays: Part 2. Retrieved from [Link]

  • OKCHEM. (2025). Morpholine (CAS: 110-91-8): Chemical Properties, Production Process, and Applications. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Storage and Handling of 2,4-Dimorpholinonitrobenzene

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 2,4-Dimorpholinonitrobenzene to prevent its degradation. By understanding...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 2,4-Dimorpholinonitrobenzene to prevent its degradation. By understanding the chemical vulnerabilities of this compound, users can ensure its stability and the integrity of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 2,4-Dimorpholinonitrobenzene?

A1: To maximize shelf life, solid 2,4-Dimorpholinonitrobenzene should be stored in a tightly sealed container, protected from light, in a cool, dry place. A desiccator at refrigerated temperatures (2-8°C) under an inert atmosphere (argon or nitrogen) is the optimal environment.

Q2: My solid 2,4-Dimorpholinonitrobenzene has changed color from yellow to a brownish or reddish hue. Is it still usable?

A2: A significant color change is a primary indicator of degradation. Nitroaromatic compounds can form highly colored charge-transfer complexes or decomposition products. While the compound may not be entirely degraded, its purity is compromised. It is strongly recommended to perform an analytical check (e.g., HPLC, LC-MS, or TLC) to assess purity before use. For sensitive applications, using a fresh, un-degraded lot is advisable.

Q3: Can I store 2,4-Dimorpholinonitrobenzene in a solution? What is the best solvent?

A3: Storing in solution is generally not recommended for long-term stability due to increased molecular mobility and potential for solvent-mediated degradation. If short-term storage in solution is necessary, use a dry, aprotic solvent such as anhydrous DMSO or DMF. Prepare the solution fresh and use it as quickly as possible. Avoid protic solvents like methanol or water, as they can participate in hydrolysis or other degradation pathways.

Q4: How sensitive is 2,4-Dimorpholinonitrobenzene to light?

A4: Nitroaromatic compounds are well-known to be photosensitive.[1][2] Absorption of UV or even visible light can promote the nitro group to an excited state, potentially leading to photoreactions like the release of nitric oxide (NO) or other complex decomposition pathways.[1][3] Always store the solid and any solutions in amber vials or wrap containers in aluminum foil to exclude light.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and handling of 2,4-Dimorpholinonitrobenzene, explaining the underlying chemistry and providing actionable solutions.

Issue 1: Caking or Clumping of the Solid Powder
  • Observation: The normally free-flowing powder has become caked, clumpy, or appears moist.

  • Root Cause Analysis: This indicates the absorption of atmospheric moisture. The morpholine moieties are hygroscopic, and water can act as a catalyst for hydrolytic degradation.[4]

  • Corrective Action:

    • Do not use the compound if significant moisture absorption is suspected.

    • In the future, store the vial inside a desiccator containing a drying agent (e.g., silica gel or Drierite).

    • For multi-use containers, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

Issue 2: Appearance of a New Spot on TLC or an Impurity Peak in HPLC/LC-MS
  • Observation: Analytical analysis of a stored sample shows a new, more polar spot on a TLC plate or an unexpected peak in the chromatogram.

  • Root Cause Analysis: This is a definitive sign of chemical degradation. The likely culprits are hydrolysis or oxidation. The electron-withdrawing nitro group activates the aromatic ring, making the C-N bonds of the morpholine substituents susceptible to nucleophilic attack by water (hydrolysis).

  • Preventative Workflow:

    • Strictly Anhydrous Conditions: Handle the compound in a glove box or under a stream of inert gas to minimize exposure to air and moisture.

    • Solvent Purity: Use only high-purity, anhydrous solvents for any solutions.

    • Inert Atmosphere: Backfill the storage container with argon or nitrogen after each use to displace oxygen and moisture.

Issue 3: Inconsistent Experimental Results with an Older Batch of Reagent
  • Observation: An established protocol yields inconsistent or unexpected results when using an older lot of 2,4-Dimorpholinonitrobenzene compared to a new lot.

  • Root Cause Analysis: The older batch has likely undergone slow thermal degradation or photo-degradation, even if visual changes are not obvious. Thermal decomposition of nitroaromatic compounds can be complex, sometimes initiated by the homolysis of the C-NO2 bond.[5][6] The decomposition products can then catalyze further degradation.[5]

  • Validation Protocol:

    • Purity Re-verification: Before use, always re-analyze the purity of older batches of the reagent via a quantitative method like HPLC with a UV-Vis detector or qNMR.

    • Establish a Baseline: When a new bottle is opened, run a reference analysis (e.g., HPLC chromatogram, NMR spectrum) and record the date. This "Day 0" analysis serves as a benchmark for future purity checks.

    • Small-Scale Test: If purity cannot be confirmed analytically, perform a small-scale pilot experiment with the older batch alongside a new batch to confirm its efficacy before committing to a large-scale experiment.

Key Degradation Pathways & Prevention

Understanding the potential chemical transformations is key to preventing them. The primary vulnerabilities of 2,4-Dimorpholinonitrobenzene are its nitro group and the morpholine C-N bonds.

Degradation Pathway Triggering Factors Mechanism & Consequences Prevention Strategy
Photodegradation UV-Visible LightExcitation of the nitro group can lead to C-NO2 bond cleavage or other complex rearrangements, forming radical species and colored byproducts.[1][2]Store in amber glass vials or wrap containers in foil. Minimize exposure to ambient light during weighing and solution preparation.
Hydrolysis Water/MoistureThe aromatic ring, activated by the nitro group, is susceptible to nucleophilic substitution. Water can attack the carbon atoms bonded to the morpholine nitrogen, leading to the displacement of one or both morpholine groups.Store in a desiccator. Use anhydrous solvents. Allow the container to reach room temperature before opening.[7]
Thermal Decomposition High Temperatures (even prolonged storage at ambient temp.)Elevated temperatures provide the activation energy for C-NO2 bond cleavage or other intramolecular reactions.[5][8] Decomposition can be autocatalytic.[5]Store at recommended refrigerated temperatures (2-8°C). Avoid leaving the compound on the benchtop for extended periods.
Oxidation Air (Oxygen)The tertiary amine nitrogen of the morpholine ring can be susceptible to oxidation, especially in the presence of light or trace metal catalysts.Store under an inert atmosphere (N2 or Ar). Keep containers tightly sealed.[9]

Visualizing Stability: A Troubleshooting Flowchart

This diagram outlines the decision-making process when assessing the stability of a stored sample of 2,4-Dimorpholinonitrobenzene.

G A Start: Assess Reagent B Visual Inspection: Color Change or Clumping? A->B C Degradation Suspected B->C Yes D No Visual Change B->D No E Perform Analytical Check (HPLC, TLC, LC-MS) C->E I Is this an old lot or critical experiment? D->I F Is Purity >95%? E->F G Proceed with Caution (Use for non-critical work only) F->G No J Proceed with Experiment F->J Yes H Discard and Use New Lot G->H I->E Yes I->J No

Caption: Troubleshooting flowchart for reagent stability assessment.

References

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555. Available from: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Available from: [Link]

  • Giussani, A., & Worth, G. A. (2022). On the photorelease of nitric oxide by nitrobenzene derivatives; a CASPT2//CASSCF model. The Journal of Chemical Physics, 157(20). Available from: [Link]

  • NCERT. (n.d.). Amines. Available from: [Link]

  • European Food Research and Technology. (1997). Stability of naturally occurring 2,5-dimethyl-4-hydroxy-3[2H]-furanone derivatives. 204(6), 438-441. Available from: [Link]

  • Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews, 93(8), 2667-2692. Available from: [Link]

  • Selvam, R., et al. (2023). Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution. Journal of the American Chemical Society. Available from: [Link]

  • Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Available from: [Link]

  • Brill, T. B., & James, K. J. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives (WL-TR-93-7058). Defense Technical Information Center. Available from: [Link]

  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. Available from: [Link]

  • Horbury, M. D., et al. (2023). Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution. Journal of the American Chemical Society. Available from: [Link]

  • Nexchem Ltd. (n.d.). SAFETY DATA SHEET - Morpholine. Available from: [Link]

  • ResearchGate. (n.d.). Thermal Decomposition of Aliphatic Nitro-compounds. Available from: [Link]

  • The Organic Chemistry Tutor. (2020, November 17). Hydrolysis of Imines and Enamines Explained [Video]. YouTube. Available from: [Link]

  • INCHEM. (1995). Morpholine (HSG 92, 1995). Available from: [Link]

  • Rogue Chem. (2020, May 28). Aldehydes & Ketones: Imine and Enamine Hydrolysis Mechanisms – Reacting with Water and Acid [Video]. YouTube. Available from: [Link]

  • Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. OSTI.GOV. Available from: [Link]

  • ResearchGate. (n.d.). Structure of nitrobenzene and its derivatives. Available from: [Link]

  • Monash University. (n.d.). Organic reactions: Hydrolysis. Available from: [Link]

  • DTIC. (2012). Biodegradation and Transformation of Nitroaromatic Compounds (POSTPRINT). Available from: [Link]

  • van der Meer, J. R., et al. (1992). Degradation of nitroaromatic compounds by microorganisms. Applied Microbiology and Biotechnology, 37(1), 1-8. Available from: [Link]

  • ResearchGate. (2018). Alternative mechanisms of thermal decomposition of o-nitrotoluene in the gas phase. Available from: [Link]

  • Alias, A. N., & Zabidi, Z. M. (2022). QSAR Studies on Nitrobenzene Derivatives using Hyperpolarizability and Conductor-like Screening Model as Molecular Descriptors. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 953-968. Available from: [Link]

  • International Journal of Engineering and Applied Biosciences. (2017). Bioremediation of Nitro-aromatics: An Overview. Available from: [Link]

Sources

Troubleshooting

Best practices for handling and disposal of 2,4-Dimorpholinonitrobenzene

An essential guide for the safe handling and disposal of 2,4-Dimorpholinonitrobenzene and related nitroaromatic compounds. Hazard Profile Summary The hazard profile is extrapolated from analogous nitroaromatic compounds.

Author: BenchChem Technical Support Team. Date: February 2026

An essential guide for the safe handling and disposal of 2,4-Dimorpholinonitrobenzene and related nitroaromatic compounds.

Hazard Profile Summary

The hazard profile is extrapolated from analogous nitroaromatic compounds. Users should treat 2,4-Dimorpholinonitrobenzene with a high degree of caution, assuming it possesses similar or greater hazards.

Hazard ClassificationCategoryDescriptionSource(s)
Acute Toxicity, Oral Category 3 / 4Toxic or harmful if swallowed.[1][2]
Acute Toxicity, Dermal Category 3Toxic in contact with skin.[1][2]
Skin Corrosion/Irritation Category 2Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Category 2Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity Category 3May cause respiratory irritation.[1][2]
Flammability Combustible LiquidKeep away from heat and ignition sources.[1][3]
Environmental Hazard Long-term HazardToxic to aquatic life with long lasting effects.[2][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary health risks associated with handling 2,4-Dimorpholinonitrobenzene?

A1: Based on data from similar nitroaromatic compounds, the primary health risks are significant. The compound is likely toxic if it enters the body through swallowing or skin contact.[1][2] Direct contact can cause serious irritation to the skin and eyes.[1][2] Inhalation of dust or vapors may also lead to respiratory tract irritation.[2] Due to the nature of nitroaromatic compounds, there is a potential for systemic effects, and caution is strongly advised.

Q2: What Personal Protective Equipment (PPE) is mandatory when working with this compound?

A2: A comprehensive PPE strategy is non-negotiable. The minimum required PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[5][6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber) must be worn. Always check the glove manufacturer's specifications for compatibility. Never use cotton or leather gloves.[6]

  • Body Protection: A lab coat is required. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.[7]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.[7] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[3]

Q3: What are the correct storage conditions for 2,4-Dimorpholinonitrobenzene?

A3: Proper storage is critical to maintain chemical stability and prevent hazardous situations. Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][5] It must be stored away from heat, sparks, open flames, and other sources of ignition.[1][3] Ensure it is segregated from incompatible materials.

Q4: What substances are incompatible with 2,4-Dimorpholinonitrobenzene?

A4: Avoid contact with strong oxidizing agents and strong bases.[1][4] Reactions with these substances can be vigorous and may lead to a dangerous release of energy or toxic fumes. Always review the full experimental plan to identify and mitigate potential incompatibilities.

Troubleshooting Guide

This section addresses specific scenarios you may encounter during your experiments.

Scenario 1: Accidental Exposure

Q: I've had a chemical exposure! What are the immediate first aid steps?

A: Act immediately and calmly. The response depends on the route of exposure.

  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[7][8] Seek medical attention promptly.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air at once.[3] If they are not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[3][7] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.

Scenario 2: Spill in the Laboratory

Q: How do I safely clean up a small spill of 2,4-Dimorpholinonitrobenzene?

A: For small, manageable spills, follow these steps. For large spills, evacuate the area and contact your institution's emergency response team.

  • Alert Personnel: Notify others in the lab of the spill.

  • Isolate and Ventilate: Ensure the area is well-ventilated (preferably within a fume hood).

  • Remove Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[1][8]

  • Wear Appropriate PPE: Don your full PPE, including gloves, goggles, and a lab coat.

  • Contain and Absorb: Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[3] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[1]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and place all cleaning materials into the hazardous waste container.

  • Dispose: Seal and label the container for hazardous waste disposal according to your institution's guidelines.

Scenario 3: Material Degradation

Q: The stored compound appears discolored or has formed clumps. Is it safe to use?

A: Visual changes like discoloration, caking, or crystal formation can indicate degradation or contamination. Nitroaromatic compounds can be unstable, and degradation may create more hazardous byproducts. The causality is often slow decomposition or reaction with trace moisture or air. It is not advisable to use the material. The safest course of action is to dispose of the compromised chemical as hazardous waste, following the protocol outlined below. Using a degraded reagent can introduce unknown variables into your experiment and may pose an increased safety risk.

Experimental Protocols

Protocol 1: Step-by-Step Safe Handling and Use

This protocol is a self-validating system designed to minimize exposure and risk during routine experimental work.

  • Pre-Experiment Assessment:

    • Review the Safety Data Sheet (SDS) for all chemicals involved.

    • Conduct a full risk assessment for the entire procedure.

    • Ensure safety equipment (fume hood, safety shower, eyewash station) is accessible and operational.[7]

  • Preparation:

    • Designate a specific work area, preferably inside a chemical fume hood.

    • Gather all necessary equipment and reagents before starting.

    • Don all required PPE (goggles, gloves, lab coat).

  • Execution:

    • Handle the chemical in a manner that minimizes the generation of dust or aerosols.[7]

    • Use the smallest quantity of the chemical necessary for the experiment.

    • Keep the container tightly closed when not in use.[3]

    • Ensure all work is performed within the fume hood.

  • Post-Experiment:

    • Decontaminate all equipment and the work area thoroughly.

    • Properly transfer all waste into a labeled hazardous waste container.

    • Remove PPE carefully to avoid contaminating yourself. Wash hands and any exposed skin thoroughly with soap and water before leaving the lab.[1]

Protocol 2: Step-by-Step Waste Collection and Disposal

Disposal must comply with all local, state, and federal regulations. Never dispose of this chemical down the drain.

  • Waste Segregation:

    • Dedicate a specific, compatible container for 2,4-Dimorpholinonitrobenzene waste. The container must be in good condition, made of a compatible material (e.g., glass or polyethylene), and have a secure, sealing lid.

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste" and list all contents, including "2,4-Dimorpholinonitrobenzene" and any solvents used. Include the approximate concentration of each component.

  • Collection:

    • Transfer waste into the container inside a fume hood to minimize vapor release.

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area that is secure and away from general lab traffic.

    • Ensure it is segregated from incompatible waste streams.

  • Disposal Request:

    • Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department.[1][4]

Visualizations

Emergency Spill Response Workflow

Spill_Response cluster_InitialActions Immediate Actions cluster_Response Containment & Cleanup cluster_Finalization Post-Cleanup Spill Spill Occurs Alert Alert Personnel & Evacuate Area (if large) Spill->Alert Assess Assess Spill Size & Hazards Alert->Assess Assess->Alert Large or Unmanageable Spill PPE Don Full PPE Assess->PPE Small & Manageable Spill Isolate Remove Ignition Sources & Ensure Ventilation PPE->Isolate Contain Contain with Inert Absorbent Isolate->Contain Collect Collect Waste into Labeled Container Contain->Collect Decontaminate Decontaminate Area & Equipment Collect->Decontaminate Dispose Dispose of Waste via EH&S Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for responding to a chemical spill.

Chemical Waste Disposal Pathway

Waste_Disposal cluster_Segregation Step 1: Collection cluster_Storage Step 2: Accumulation cluster_Disposal Step 3: Final Disposal Start Waste Generated (Solid, Liquid, Contaminated PPE) Container Select Compatible, Labeled Hazardous Waste Container Start->Container Transfer Transfer Waste in Fume Hood Container->Transfer Seal Securely Seal Container (Leave Headspace) Transfer->Seal Store Store in Designated Satellite Accumulation Area Seal->Store Request Request Pickup from EH&S Department Store->Request Disposal Approved Waste Disposal Plant Request->Disposal

Caption: Decision pathway for hazardous chemical waste.

References
  • Material Safety Data Sheet - 2,4-Dichloronitrobenzene, 97%. Cole-Parmer. [Link]

  • Material Safety Data Sheet 2,4-Difluoronitrobenzene, 99%. West Liberty University. [Link]

  • SIDS INITIAL ASSESSMENT PROFILE for 2,4-DICHLORONITROBENZENE. OECD SIDS. [Link]

  • 2,4-Dichloronitrobenzene Compound Summary. PubChem, National Library of Medicine. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US) Committee on Prudent Practices in the Laboratory. Washington (DC): National Academies Press (US); 2011. [Link]

  • 2,4-Difluoronitrobenzene Compound Summary. PubChem, National Library of Medicine. [Link]

  • Pesticide use and personal protective equipment. Victoria State Government, Health.vic. [Link]

  • Decomposition Products of the Initiator Bis(2,4-dichlorobenzoyl)peroxide in the Silicone Industry: Human Biomonitoring in Plasma and Urine of Workers. PubMed, National Library of Medicine. [Link]

  • Hazardous Substance Fact Sheet: 2,4-DINITROPHENOL. New Jersey Department of Health. [Link]

  • The reactions of 2,4-dinitrobenzenediazonium ions with furans. Royal Society of Chemistry Publishing. [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill. [Link]

  • The decreasing order of reactivity of m-nitrobromobenzene (I0, 2, 4, 6-trinitrobromo-benzene (II), p-nitrobromobenzene (III), and 2,4-dinitrobromobenzene (IV), towards OH^(-) ions is: Doubtnut. [Link]

  • Criteria for a recommended standard... occupational exposure to DECOMPOSITION PRODUCTS of FLUOROCARBON POLYMERS. Centers for Disease Control and Prevention (CDC). [Link]

  • Benzene, 2,4-dichloro-1-nitro- (2,4-dichloronitrobenzene) - Evaluation statement. Australian Government Department of Health. [Link]

  • Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid. Centers for Disease Control and Prevention (CDC). [Link]

  • Protect Yourself from Pesticides. Iowa State University Extension and Outreach. [Link]

  • Procedures for Medical Emergencies and Symptomatic Employees. Oregon Department of Fish and Wildlife. [Link]

  • Mutagenic decomposition products of nitrosated 4-chloroindoles. PubMed, National Library of Medicine. [Link]

  • 2,4-Dinitrotoluene Compound Summary. PubChem, National Library of Medicine. [Link]

  • The decreasing order of reactivity of meta-nitrobrombenzene (I) 2,4,6-trinitrobromo-benzene (II), para-nitrobromobenzene (III), and 2,4-dinitrobromobenzene (IV) towards HO^(-) ions is: Allen Institute. [Link]

  • Safety in the Organic Chemistry Laboratory. California State University, Bakersfield. [Link]

  • Emergency Procedures. UC Berkeley Office of Environment, Health & Safety. [Link]

  • Personal Protective Equipment (PPE) for Homeowner Pesticide Usage. Clemson University Cooperative Extension. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Toxicological Profile for 2,4-Dichlorophenoxyacetic acid. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Reactions of benzene oxide, a reactive metabolite of benzene, with model nucleophiles and DNA. PubMed, National Library of Medicine. [Link]

  • Temporary Emergency Exposure Limits for Chemicals: Method and Practice. U.S. Department of Energy. [Link]

  • Safety Manual. Massachusetts Institute of Technology (MIT) Department of Chemistry. [Link]

Sources

Optimization

Identifying and minimizing artifacts in 2,4-Dimorpholinonitrobenzene assays

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-dimorpholinonitrobenzene. This guide is designed to provide you with in-depth troubleshooting strat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-dimorpholinonitrobenzene. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions to help you identify and minimize artifacts in your cellular and biochemical assays. As your partner in research, we aim to equip you with the knowledge to ensure the integrity and reproducibility of your experimental results.

Understanding the Assay: The Role of 2,4-Dimorpholinonitrobenzene

While the precise mechanism of action for 2,4-dimorpholinonitrobenzene in many cellular assays is proprietary or not widely published, its structure as a nitroaromatic compound suggests potential involvement in various biological processes. Nitroaromatic compounds are known to participate in redox cycling, which can influence cellular signaling pathways and metabolic activity. The dimorpholino substitutions may enhance its solubility and cellular uptake, as well as modulate its biological activity.

In many experimental contexts, compounds with similar structures are investigated for their potential to modulate protein-protein interactions or enzyme activity. For instance, in high-throughput screens, such molecules might be assessed for their ability to inhibit specific enzymes or pathways, such as the Mdm2-p53 interaction, a critical regulator of cell fate.

Troubleshooting Guide: A Proactive Approach to Artifacts

This section addresses common issues encountered during assays involving 2,4-dimorpholinonitrobenzene and similar nitroaromatic compounds. Each problem is analyzed from a mechanistic perspective, followed by actionable solutions.

Issue 1: High Background Signal or False Positives in Fluorescence-Based Assays

You Observe: An unexpectedly high fluorescence signal in your wells containing the test compound, even in the absence of the biological target or in negative control wells.

  • Why It Happens:

    • Autofluorescence: Many nitroaromatic compounds possess intrinsic fluorescent properties.[1][2] This inherent fluorescence can be detected by the plate reader and mistakenly interpreted as a positive signal.

    • Formation of Fluorescent Metabolites: Cellular metabolism can alter the structure of 2,4-dimorpholinonitrobenzene, potentially creating byproducts with fluorescent properties.

    • Light Scattering: At higher concentrations, the compound may precipitate out of solution, forming small aggregates that scatter light, leading to an artificially high reading.[3]

  • What to Do:

    Step-by-Step Protocol for Identifying and Mitigating Autofluorescence:

    • Pre-Screening Compound Fluorescence:

      • Prepare a serial dilution of 2,4-dimorpholinonitrobenzene in your assay buffer.

      • Dispense into a multi-well plate.

      • Read the plate using the same filter set and gain settings as your main experiment.

      • If a significant signal is detected, this confirms the autofluorescence of the compound.

    • Spectral Shift:

      • If possible, use a fluorophore in your assay that has excitation and emission wavelengths distinct from those of your test compound.

      • Utilizing red-shifted dyes can often help to minimize interference from autofluorescent compounds, which typically fluoresce in the blue-green spectrum.[3]

    • Counter-Screening:

      • Run a parallel assay that includes all components except the biological target (e.g., enzyme or specific cell line). This will help you quantify the contribution of the compound to the overall signal.

    • Data Correction:

      • Subtract the background fluorescence from the compound-only wells from your experimental wells.

Issue 2: Poor Signal-to-Noise Ratio or Quenching of Signal

You Observe: A weaker than expected signal in your positive control wells when the test compound is present, or a general lack of dynamic range in your assay.

  • Why It Happens:

    • Fluorescence Quenching: The nitroaromatic structure of 2,4-dimorpholinonitrobenzene can lead to quenching of the fluorescence signal from your reporter molecule through mechanisms like Förster Resonance Energy Transfer (FRET) if their spectral properties overlap.

    • Inner Filter Effect: At high concentrations, the compound may absorb the excitation or emission light of your fluorophore, reducing the detectable signal.[1]

  • What to Do:

    Experimental Workflow to Diagnose Quenching:

    A Prepare a known concentration of your fluorescent reporter B Add increasing concentrations of 2,4-dimorpholinonitrobenzene A->B C Measure fluorescence intensity B->C D Analyze data for a decrease in signal C->D E If signal decreases with increasing compound concentration, quenching is likely D->E

    Workflow to identify fluorescence quenching.

    Mitigation Strategies:

    • Lower Compound Concentration: If possible, work with lower concentrations of 2,4-dimorpholinonitrobenzene.

    • Optimize Fluorophore Choice: Select a fluorophore that is less susceptible to quenching by your compound.

    • Alternative Detection Methods: Consider using a non-fluorescence-based detection method, such as luminescence or absorbance, if quenching is a significant issue.

Issue 3: Inconsistent or Non-Reproducible Results

You Observe: High variability between replicate wells or between experiments run on different days.

  • Why It Happens:

    • Compound Instability: Nitroaromatic compounds can be sensitive to light and temperature, leading to degradation over time.

    • Precipitation: Poor solubility of the compound at the tested concentrations can lead to inconsistent dosing in your assay wells.

    • Cellular Toxicity: At certain concentrations, 2,4-dimorpholinonitrobenzene may induce cytotoxicity, affecting cell health and leading to variable assay readouts.

  • What to Do:

Potential Cause Recommended Action
Compound Instability - Prepare fresh stock solutions for each experiment.- Store stock solutions protected from light and at the appropriate temperature.- Perform a stability study of the compound in your assay buffer.
Precipitation - Visually inspect your assay plates for any signs of precipitation.- Determine the solubility of the compound in your assay medium.- Consider using a lower concentration or adding a solubilizing agent like DMSO (ensure the final concentration is not detrimental to your cells).
Cellular Toxicity - Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel with your primary assay to determine the cytotoxic concentration range of the compound.[4]- Ensure you are working within a non-toxic concentration range for your primary experiments.

Frequently Asked Questions (FAQs)

Q1: How can I be sure that the observed activity is specific to my target and not an artifact?

A1: This is a critical question in drug discovery. A multi-pronged approach is necessary:

  • Orthogonal Assays: Validate your findings using a different assay format that relies on a distinct detection technology. For example, if you initially used a fluorescence-based assay, you could try to confirm your results with a luminescence-based or label-free method.

  • Structure-Activity Relationship (SAR): Test analogs of 2,4-dimorpholinonitrobenzene. If the observed activity is specific, you would expect to see changes in potency that correlate with structural modifications.

  • Counter-Screens: As mentioned earlier, perform counter-screens to rule out non-specific effects. This includes assays without the target protein or using a cell line that does not express the target.

  • Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can confirm direct binding of the compound to the target protein without the need for reporters that can cause artifacts.

Q2: My assay involves a reporter enzyme like luciferase. Can 2,4-dimorpholinonitrobenzene interfere with this?

A2: Yes, it is possible. Some small molecules can directly inhibit or activate reporter enzymes, leading to false-positive or false-negative results.[5]

Workflow for Ruling Out Reporter Enzyme Interference:

cluster_0 In Vitro Assay cluster_1 Cell-Based Assay A Purified Luciferase Enzyme C Add 2,4-dimorpholinonitrobenzene A->C B Luciferase Substrate B->C D Measure Luminescence C->D I Compare results. No change in luminescence suggests no direct interference. D->I E Cells expressing Luciferase F Add 2,4-dimorpholinonitrobenzene E->F G Lyse cells and add substrate F->G H Measure Luminescence G->H H->I

Workflow to test for luciferase interference.

Q3: What are Pan-Assay Interference Compounds (PAINS), and could 2,4-dimorpholinonitrobenzene be one?

A3: PAINS are chemical structures that are known to frequently appear as "hits" in high-throughput screens due to non-specific activity or assay interference.[5] While it is not definitively classified, some structural motifs within nitroaromatic compounds can be associated with PAINS alerts. It is always good practice to check your compound against PAINS filters, which are available through various computational tools and databases. However, a PAINS alert does not automatically mean a compound is not a valid hit, but it does warrant further investigation with rigorous control experiments.[5]

References

  • Discovery of Mdm2-MdmX E3 Ligase Inhibitors Using a Cell-Based Ubiquitination Assay. (n.d.).
  • Ismail, S., & Fodey, T. (2009). Interferences in Immunoassay. The Clinical Biochemist. Reviews / Australian Association of Clinical Biochemists, 30(4), 131–156.
  • Spectroscopic Studies of Dual Fluorescence in 2-(4-Fluorophenylamino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole: Effect of Molecular Aggregation in a Micellar System. (2018). Molecules, 23(11), 2849.
  • Scilight Press. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. International Journal of Drug Discovery and Pharmacology.
  • DeNovix. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Dahlin, J. L., & Walters, M. A. (2014). The Ecstasy and Agony of Assay Interference Compounds. Journal of Medicinal Chemistry, 57(11), 4513–4531.
  • Assay Interference by Chemical Reactivity. (2015). In Assay Guidance Manual.
  • Parusel, A. B. J., & Grabowski, Z. R. (1998). Fluorescence Properties of Donor–Acceptor-Substituted Pyrazoloquinolines. The Journal of Physical Chemistry A, 102(44), 8639–8646.
  • Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. (2021). SLAS DISCOVERY: Advancing Life Sciences R&D, 26(1), 116–127.
  • Synthesis, Characterization, Fluorescence Properties, and DFT Modeling of Difluoroboron Biindolediketon
  • Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. (2020). In Assay Guidance Manual.
  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). PCR Troubleshooting Guide & Solutions. Retrieved from [Link]

  • (PDF) 2-(4-Boronophenyl)quinoline-4-carboxylic acid derivatives: Design and synthesis, aggregation-induced emission characteristics, and binding activity studies for D-ribose with long-wavelength emission. (2025).

Sources

Troubleshooting

Technical Support Center: Enhancing Small Molecule Inhibitor Specificity

Welcome to the Technical Support Center dedicated to the nuanced challenge of enhancing the binding specificity of small molecule inhibitors. This guide is designed for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the nuanced challenge of enhancing the binding specificity of small molecule inhibitors. This guide is designed for researchers, scientists, and drug development professionals actively engaged in optimizing the interaction between their compounds and their intended biological targets. While the principles discussed here are broadly applicable, we will often use protein kinase inhibitors as a primary example due to the extensive research and well-understood challenges in achieving selectivity within this large and structurally related protein family.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the practical and theoretical hurdles you may encounter in your experimental workflows. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions and design robust, self-validating experiments.

Frequently Asked Questions (FAQs)

Q1: My initial screen shows my compound has high potency, but I'm concerned about off-target effects. What's my first step in assessing its specificity?

A1: High potency is an excellent starting point, but it doesn't guarantee specificity. Off-target binding is a common issue, particularly with inhibitors that target highly conserved binding sites, such as the ATP-binding pocket of kinases.[1] Your first step is to perform a broad selectivity panel.

Causality Behind This Choice: A broad kinase panel (or a panel relevant to the target class of your compound) provides a quantitative measure of your inhibitor's binding affinity against a wide array of related and unrelated targets. This initial screen will help you:

  • Identify potential off-targets: Uncover unintended interactions that could lead to toxicity or confound experimental results.[2]

  • Quantify selectivity: Determine the "selectivity index" by comparing the affinity for your primary target to that of other targets.

  • Guide structural modifications: The pattern of off-target hits can provide valuable structure-activity relationship (SAR) data to guide medicinal chemistry efforts aimed at improving selectivity.

A variety of biochemical and biophysical assays are available for this purpose, including radiometric assays, and fluorescence- or luminescence-based assays.[3]

Q2: What are the key differences between measuring IC50 and Kd, and which is more relevant for specificity?

A2: Both IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) are crucial metrics, but they measure different aspects of your compound's interaction with its target.

  • IC50: This is a functional measure of potency, indicating the concentration of your inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions.[3] It is highly dependent on the experimental setup, particularly the concentration of the substrate (e.g., ATP in a kinase assay).[4]

  • Kd: This is a direct measure of binding affinity, representing the concentration of your inhibitor at which 50% of the target molecules are bound at equilibrium.[5] It is an intrinsic property of the inhibitor-target interaction and is independent of assay conditions.

Which is more relevant for specificity?

For assessing specificity, Kd is the more fundamental and informative metric .[5] Because IC50 values are assay-dependent, comparing them across different targets (which may require different assay conditions) can be misleading.[4] In contrast, comparing Kd values provides a direct comparison of binding affinities.

ParameterMeasuresDependence on Assay ConditionsRelevance to Specificity
IC50 Functional PotencyHigh (e.g., ATP concentration)Indirect; can be used for initial ranking
Kd Binding AffinityLow (intrinsic property)Direct and more accurate measure
Q3: I've identified several off-targets for my kinase inhibitor. What strategies can I employ to improve its selectivity?

A3: Improving selectivity is a cornerstone of medicinal chemistry and involves iterative cycles of design, synthesis, and testing. Several established strategies can be employed:

  • Exploiting the "Gatekeeper" Residue: The ATP-binding pocket of kinases contains a "gatekeeper" residue that controls access to a hydrophobic back pocket.[1][6] Kinases with a small gatekeeper (e.g., threonine, alanine, glycine) can accommodate bulky inhibitor side chains, while those with a large gatekeeper (e.g., methionine, phenylalanine) cannot.[1][7] Designing inhibitors with substituents that specifically target this pocket can confer selectivity for kinases with small gatekeeper residues.[1]

  • Covalent Inhibition: If your target kinase has a non-conserved cysteine residue near the active site, you can design an inhibitor with a weak electrophile (like an acrylamide) that forms a covalent bond with this cysteine.[1] This strategy can dramatically increase both potency and selectivity, as only kinases with a cysteine at that specific position will be irreversibly inhibited.[1]

  • Allosteric Inhibition: Instead of targeting the highly conserved ATP-binding site, allosteric inhibitors bind to less conserved sites on the kinase.[8][9] This can lead to much higher selectivity. Covalent-allosteric inhibitors (CAIs) combine the benefits of both approaches, offering increased potency, specificity, and reduced potential for drug resistance.[8][10][11]

  • Bivalent Inhibitors: This approach involves tethering a promiscuous inhibitor to a second molecule (like a peptide or another small molecule) that binds to a distinct site on the target kinase.[1] The resulting bivalent inhibitor will have significantly enhanced selectivity for the target kinase.[1]

Troubleshooting Guides

Problem: High background or non-specific binding in my in vitro assay.

This is a common issue that can obscure real results and lead to false positives. Here's a systematic approach to troubleshooting:

Potential Cause Explanation Recommended Solution
Suboptimal Buffer Conditions Incorrect pH, ionic strength, or the presence/absence of detergents can promote non-specific interactions.Optimize buffer components. A common starting point is a buffer containing a non-ionic detergent like Tween-20 (e.g., 0.01-0.05%).
Compound Aggregation At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes.Include a detergent (e.g., Triton X-100) in your assay buffer. Also, visually inspect your compound stock solutions for any precipitation.
Promiscuous Inhibition Some compounds are inherently "promiscuous" and inhibit multiple proteins non-specifically.Screen your compound against a panel of unrelated enzymes to identify promiscuous behavior.
Assay Miniaturization Issues In high-throughput screening, smaller volumes can lead to an increased surface-to-volume ratio, which can enhance non-specific binding to plate surfaces.Ensure proper mixing and consider pre-treating plates with a blocking agent like bovine serum albumin (BSA).
Problem: My compound is potent in a biochemical assay but shows no activity in a cell-based assay.

This discrepancy is a frequent challenge in drug discovery and highlights the importance of validating hits in a more physiological context.

Potential Cause Explanation Recommended Solution
Poor Cell Permeability The compound may not be able to cross the cell membrane to reach its intracellular target.Assess the physicochemical properties of your compound (e.g., logP, polar surface area). Consider synthesizing more cell-permeable analogs.
High Protein Binding in Media The compound may bind extensively to proteins (e.g., albumin) in the cell culture medium, reducing its free concentration.Measure the extent of protein binding. You may need to use higher concentrations in your cellular assays to compensate.
Efflux by Cellular Transporters The compound may be actively pumped out of the cell by efflux transporters like P-glycoprotein.Test for efflux using cell lines that overexpress specific transporters or by co-incubating with known efflux pump inhibitors.
High Intracellular ATP Concentration The concentration of ATP in cells (millimolar range) is much higher than that typically used in biochemical assays (micromolar range). This can lead to competitive displacement of ATP-competitive inhibitors.This is an inherent challenge. It underscores the need for highly potent compounds with slow off-rates to be effective in a cellular environment.
Compound Metabolism The compound may be rapidly metabolized by the cells into an inactive form.Perform metabolic stability assays using liver microsomes or hepatocytes to assess the compound's metabolic liabilities.

Experimental Protocols & Workflows

Workflow for Assessing and Improving Inhibitor Specificity

The following diagram outlines a typical workflow for characterizing a novel small molecule inhibitor and iteratively improving its specificity.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Cellular Validation & Troubleshooting cluster_2 Phase 3: Iterative Improvement A Initial Hit from Primary Screen B Biochemical Potency Assay (IC50) A->B Confirm activity C Biophysical Binding Assay (Kd) B->C Determine affinity D Broad Selectivity Panel (e.g., KinomeScan) C->D Assess initial specificity E On-Target Cellular Assay D->E F Off-Target Cellular Assays D->F H Analyze SAR from Selectivity Data D->H I Medicinal Chemistry Redesign D->I Inform redesign G Assess Cell Permeability & Efflux E->G If inactive in cells H->I J Synthesize New Analogs I->J K Re-evaluate in Phases 1 & 2 J->K K->B

Caption: Workflow for inhibitor specificity enhancement.

Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay

TR-FRET is a robust, homogeneous assay format widely used for high-throughput screening and for determining inhibitor binding affinities.[12][13][14]

Principle: The assay measures the binding of a fluorescently labeled "tracer" (a known ligand) to a kinase tagged with a lanthanide (e.g., Europium).[12][14] When the tracer and kinase are in close proximity, excitation of the lanthanide donor results in energy transfer to the tracer acceptor, producing a FRET signal.[14] A test compound that binds to the same site on the kinase will displace the tracer, leading to a decrease in the FRET signal.

G cluster_0 High FRET State (No Inhibitor) cluster_1 Low FRET State (Inhibitor Present) Kinase_Eu Kinase-Europium Tracer_Fluor Fluorescent Tracer Kinase_Eu->Tracer_Fluor Energy Transfer Emission1 FRET Emission (665nm) Tracer_Fluor->Emission1 Excitation1 Excitation (340nm) Excitation1->Kinase_Eu Kinase_Eu2 Kinase-Europium Inhibitor Test Inhibitor NoEmission No FRET Tracer_Fluor2 Fluorescent Tracer Excitation2 Excitation (340nm) Excitation2->Kinase_Eu2

Caption: Principle of a TR-FRET competitive binding assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a serial dilution of your test compound in the assay buffer.

    • Prepare a solution containing the Europium-labeled kinase and the fluorescent tracer at their optimal concentrations (determined during assay development).

  • Assay Plate Setup (384-well format):

    • Add 5 µL of the serially diluted test compound to the assay wells.

    • Add 5 µL of the kinase/tracer mix to all wells.

    • Include control wells:

      • Maximum FRET (0% inhibition): Kinase/tracer mix + buffer (no compound).

      • Background (100% inhibition): Tracer only + buffer (no kinase).

  • Incubation:

    • Seal the plate and incubate at room temperature for 60-120 minutes to allow the binding to reach equilibrium. Protect the plate from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader.[12]

    • Use an excitation wavelength of ~340 nm and measure emission at two wavelengths: the acceptor emission (~665 nm) and the donor emission (~615 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission665nm / Emission615nm).

    • Plot the TR-FRET ratio against the log of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50.

    • The IC50 can be converted to a Ki (an estimate of Kd) using the Cheng-Prusoff equation, provided the Kd of the tracer and its concentration are known.

References

  • Boulton, S., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Society Transactions, 40(5), 1073-1080. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Klebl, B., et al. (2011). In Vitro Characterization of Small-Molecule Kinase Inhibitors. In Protein Kinases as Drug Targets. Wiley-VCH. [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Frontiers. (2024). Rewiring tumor-associated macrophages in hepatocellular carcinoma. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors. [Link]

  • Zhang, J., et al. (2023). Covalent-Allosteric Inhibitors: Do We Get the Best of Both Worlds? Journal of Medicinal Chemistry, 66(5), 3125-3140. [Link]

  • Fanning, S. W., et al. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry, 8(11), 1289-1301. [Link]

  • PubMed. (n.d.). Isothermal titration calorimetry for studying protein-ligand interactions. [Link]

  • Emrick, M. A., et al. (2006). The gatekeeper residue controls autoactivation of ERK2 via a pathway of intramolecular connectivity. Proceedings of the National Academy of Sciences, 103(49), 18533-18538. [Link]

  • Ventura, R., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 8, 59. [Link]

  • PubMed. (n.d.). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. [Link]

  • National Institutes of Health. (2024). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. [Link]

  • ACS Publications. (n.d.). Covalent-Allosteric Inhibitors: Do We Get the Best of Both Worlds? [Link]

  • Yale University. (n.d.). Isothermal Titration Calorimetry of Protein-Protein Interactions. [Link]

  • BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. [Link]

  • Hantschel, O. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(1), 25-33. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • PubMed. (n.d.). Targeting the gatekeeper residue in phosphoinositide 3-kinases. [Link]

Sources

Optimization

Strategies for reducing off-target effects of 2,4-Dimorpholinonitrobenzene

Technical Support Center: Wortmannin A Researcher's Guide to Mitigating Off-Target Effects A Note from the Senior Application Scientist: The initial request concerned 2,4-Dimorpholinonitrobenzene. However, this compound...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Wortmannin

A Researcher's Guide to Mitigating Off-Target Effects

A Note from the Senior Application Scientist: The initial request concerned 2,4-Dimorpholinonitrobenzene. However, this compound is not a well-characterized pharmacological agent with defined on- and off-target effects. To provide a scientifically rigorous and useful guide, we have pivoted to Wortmannin , a classic, potent, and well-documented inhibitor of phosphoinositide 3-kinases (PI3Ks). The challenges and strategies discussed here for Wortmannin are broadly applicable to many other kinase inhibitors, providing a robust framework for improving experimental design and data interpretation.

Introduction to Wortmannin

Wortmannin is a fungal metabolite that acts as a potent, irreversible, and non-specific inhibitor of PI3Ks.[1] It functions by covalently modifying a conserved lysine residue within the ATP-binding pocket of the kinase, effectively inactivating the enzyme.[2] Its high potency, with an in vitro IC50 of approximately 2-5 nM for PI3K, has made it a cornerstone tool for dissecting the PI3K/AKT/mTOR signaling pathway, which is crucial for cell cycle regulation, proliferation, and survival.[1][3]

Visualizing the Core Problem: The PI3K/AKT/mTOR Signaling Pathway

To understand Wortmannin's effects, it's essential to visualize its primary target pathway. The PI3K/AKT/mTOR cascade is a central regulator of cellular processes.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates (Thr308) Downstream Downstream Effectors (Proliferation, Survival, Growth) AKT->Downstream Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Wortmannin Wortmannin Wortmannin->PI3K Inhibits

Caption: A workflow for validating that a phenotype is PI3K-dependent.

Detailed Protocols for Orthogonal Validation:

  • Protocol 2a: Validation with a Structurally Unrelated Inhibitor

    • Rationale: Different chemical scaffolds are unlikely to share the same off-target profile. [5]If two distinct inhibitors for the same target produce the same result, confidence in the on-target hypothesis increases.

    • Procedure: Repeat your key experiment using a reversible, ATP-competitive PI3K inhibitor like LY294002 . Note that LY294002 is less potent than Wortmannin (IC50 ~1-2 µM) and also has its own off-target profile, but it is unlikely to be identical to Wortmannin's. [1][4]If the phenotype is replicated (at the appropriate concentration for LY294002), it strengthens the case for PI3K dependency.

  • Protocol 2b: Validation with Genetic Knockdown

    • Rationale: This is the gold standard for target validation. Removing the target protein should recapitulate the effect of the inhibitor.

    • Procedure:

      • Design or procure validated siRNA or shRNA constructs targeting the catalytic subunit of the PI3K isoform relevant to your system (e.g., PIK3CA for p110α).

      • Transfect/transduce your cells with the knockdown construct and a non-targeting control.

      • After 48-72 hours, confirm protein knockdown via Western Blot.

      • Perform your phenotypic assay on the knockdown and control cells. If the phenotype in the knockdown cells mimics the effect of Wortmannin, this is strong evidence for on-target activity.

Question 3: Wortmannin is an irreversible inhibitor. How does this impact my experimental design and interpretation?

Answer: Irreversibility and a short half-life are critical factors. Wortmannin's effects can persist long after it has been cleared from the media, but its instability requires careful handling.

Causality & Explanation: Wortmannin's reactive furan ring forms a permanent covalent bond with PI3K. [2]This means that even a brief exposure can lead to prolonged inhibition of the enzyme. However, this same reactivity makes Wortmannin unstable in aqueous solutions, with a half-life often cited as being around 10 minutes in tissue culture. [1] Mitigation Strategy: Leverage Irreversibility with a "Washout" Experiment

A washout experiment is a powerful control unique to irreversible inhibitors. It can help distinguish a specific, covalent-driven phenotype from non-specific or off-target effects of a compound that requires continuous presence.

Experimental Protocol: Wortmannin Washout Assay

  • Treatment: Treat one group of cells with an effective low concentration of Wortmannin (e.g., 20 nM) for a short period (e.g., 30-60 minutes). This is long enough for covalent binding to occur.

  • Control Groups:

    • Continuous Exposure: Treat a second group with the same concentration of Wortmannin for the full duration of the experiment.

    • Vehicle Control: Treat a third group with the vehicle (e.g., DMSO) for the full duration.

  • Washout Step: After the short treatment period, carefully aspirate the media from the "washout" group. Wash the cells 2-3 times with sterile PBS or serum-free media. Finally, replace with fresh, drug-free media.

  • Incubation: Continue to incubate all groups for the desired experimental endpoint (e.g., 24 hours).

  • Analysis: Measure the phenotype in all three groups.

  • Interpretation:

    • If the Washout group shows the same phenotype as the Continuous Exposure group, it strongly suggests the effect is due to the specific, irreversible inhibition of PI3K.

    • If the phenotype in the Washout group reverts to the level of the Vehicle Control , it suggests the observed effect may be due to a reversible off-target interaction or requires the continuous presence of the compound for other reasons.

Summary & Best Practices

  • Use the Lowest Effective Concentration: Always perform a full dose-response curve to identify the lowest concentration of Wortmannin that gives you a robust phenotype, ideally below 20 nM.

  • Never Rely on a Single Inhibitor: Use a structurally different PI3K inhibitor (e.g., LY294002) to confirm your findings.

  • Validate with Genetics: The cleanest experiment involves genetic knockdown (siRNA/shRNA) of the target protein to see if it recapitulates the inhibitor's effect.

  • Perform Control Experiments: Use washout experiments to leverage Wortmannin's irreversibility and confirm a specific binding event is responsible for the phenotype.

  • Consider Alternatives: For long-term studies or in vivo work, consider more stable and selective PI3K inhibitors that have been developed for clinical applications. [4] By employing these rigorous, self-validating strategies, researchers can use Wortmannin with confidence, effectively mitigating the risks of off-target effects and generating high-quality, reproducible data.

References

  • Witte, J. F., et al. (1995). Wortmannin inactivates phosphoinositide 3-kinase by covalent modification of Lys-802, a residue involved in the phosphate transfer reaction. Cell. Available at: [Link]

  • Engelman, J. A. (2009). Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer. Current Opinion in Genetics & Development. Available at: [Link]

  • Wikipedia. (n.d.). Wortmannin. Wikipedia. Available at: [Link]

  • Bain, J., et al. (2007).
  • Nakanishi, S., et al. (1992). Wortmannin, a microbial product inhibitor of myosin light chain kinase. Journal of Biological Chemistry. Available at: [Link]

  • Ventura, A. C., et al. (2010). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology.
  • Sarkaria, J. N., et al. (1998). Wortmannin, a specific inhibitor of phosphatidylinositol-3-kinase, induces accumulation of DNA double-strand breaks. Cancer Research.
  • Akiyama, T. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry. Available at: [Link]

  • Hosoya, N., et al. (2011). Wortmannin, a specific inhibitor of phosphatidylinositol-3-kinase, induces accumulation of DNA double-strand breaks. Journal of Radiation Research. Available at: [Link]

  • Brunn, G. J., et al. (1996). Direct inhibition of the signaling functions of the mammalian target of rapamycin by the phosphoinositide 3-kinase inhibitors, wortmannin and LY294002. The EMBO Journal.
  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Wikipedia. Available at: [Link]

  • Liu, Y., et al. (2005). Wortmannin, a widely used phosphoinositide 3-kinase inhibitor, also potently inhibits mammalian polo-like kinase. Chemistry & Biology.
  • Strebhardt, K., & Ullrich, A. (2008). Polo-like kinase 1 as target for cancer therapy.
  • Burkon, A., & Wohlbold, L. (2012). Polo-like kinase 1 as target for cancer therapy. Current Pharmaceutical Design. Available at: [Link]

  • Liu, Y., Shreder, K. R., & Shokat, K. M. (2005). Wortmannin, a widely used phosphoinositide 3-kinase inhibitor, also potently inhibits mammalian polo-like kinase. Chemistry & Biology. Available at: [Link]

  • Creative Biolabs. (n.d.). PI3K-AKT Signaling Pathway. Creative Biolabs. Available at: [Link]

  • Cusabio. (n.d.). PI3K-Akt signaling pathway. Cusabio. Available at: [Link]

  • Eckerdt, F., et al. (2005). Polo-like kinase 1-targeted cancer therapy.

Sources

Reference Data & Comparative Studies

Validation

A Guide to Validating the Biological Effects of 2,4-Dimorpholinonitrobenzene and Other Novel mTOR Inhibitors Using Orthogonal Methods

In the dynamic field of drug discovery, the identification of novel small molecule inhibitors is a critical first step. However, rigorous validation of their biological effects is paramount to ensure scientific integrity...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of drug discovery, the identification of novel small molecule inhibitors is a critical first step. However, rigorous validation of their biological effects is paramount to ensure scientific integrity and guide further development. This guide provides a comprehensive framework for validating the biological activity of a putative mTOR inhibitor, exemplified by the hypothetical compound 2,4-Dimorpholinonitrobenzene. We will explore the rationale behind selecting orthogonal methods, delve into detailed experimental protocols, and present a model for data interpretation. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to construct a robust validation cascade.

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and metabolism.[1][2][3] It exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which have different downstream targets and cellular functions.[1] Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer, making it a prime target for therapeutic intervention.[2][3][4] Therefore, the validation of novel mTOR inhibitors requires a multi-faceted approach to confirm their on-target effects and elucidate their specific mechanism of action.

This guide will focus on two fundamental and complementary orthogonal methods for validating the biological effects of 2,4-Dimorpholinonitrobenzene:

  • Western Blotting: To directly assess the phosphorylation status of key downstream effectors of the mTOR pathway.

  • Cell Proliferation Assay: To determine the functional consequence of mTOR inhibition on cell growth.

By employing these distinct yet complementary techniques, we can build a compelling case for the on-target activity of a novel mTOR inhibitor.

The mTOR Signaling Pathway: A Target for Intervention

The mTOR signaling pathway is a complex network that integrates signals from growth factors, nutrients, and cellular energy status to control cell growth and proliferation. A simplified overview of the mTORC1 branch, which is the primary target of many mTOR inhibitors, is depicted below.[1]

mTOR_Pathway Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K P 4E-BP1 4E-BP1 mTORC1->4E-BP1 P S6 S6 p70S6K->S6 P eIF4E eIF4E 4E-BP1->eIF4E Protein Synthesis Protein Synthesis eIF4E->Protein Synthesis

Caption: Simplified mTORC1 signaling pathway.

Orthogonal Method 1: Western Blotting for Phospho-Protein Analysis

Rationale:

Western blotting is a powerful biochemical technique used to detect specific proteins in a sample. By using antibodies that recognize the phosphorylated forms of mTORC1 downstream targets, we can directly measure the inhibitory effect of 2,4-Dimorpholinonitrobenzene on the kinase activity of mTOR. The phosphorylation of ribosomal protein S6 (S6) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) are well-established readouts of mTORC1 activity.[1][5] A potent and specific mTOR inhibitor should decrease the phosphorylation of these proteins in a dose-dependent manner.

Experimental Workflow:

WB_Workflow Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment 2,4-Dimorpholinonitrobenzene (Dose-Response) Lysis Lysis Treatment->Lysis Protein Quantification Protein Quantification Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Transfer Transfer SDS-PAGE->Transfer Blocking Blocking Transfer->Blocking Primary Antibody Primary Antibody Blocking->Primary Antibody p-S6, p-4E-BP1, Total S6, Total 4E-BP1, Loading Control Secondary Antibody Secondary Antibody Primary Antibody->Secondary Antibody Detection Detection Secondary Antibody->Detection Analysis Analysis Detection->Analysis

Caption: Western Blotting Experimental Workflow.

Detailed Protocol:

  • Cell Seeding and Treatment:

    • Seed a cancer cell line known to have active mTOR signaling (e.g., MCF-7, U87-MG) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of 2,4-Dimorpholinonitrobenzene (e.g., 0, 0.1, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2 hours). Include a known mTOR inhibitor like Rapamycin as a positive control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-S6 (Ser240/244), phospho-4E-BP1 (Thr37/46), total S6, total 4E-BP1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities and normalize the phospho-protein levels to the total protein and loading control.

Data Interpretation:

A successful experiment will show a dose-dependent decrease in the phosphorylation of S6 and 4E-BP1 with increasing concentrations of 2,4-Dimorpholinonitrobenzene, while the total protein levels remain unchanged.

Treatment Concentration (nM)Normalized p-S6 IntensityNormalized p-4E-BP1 Intensity
0 (Vehicle)1.001.00
0.10.950.98
10.780.85
100.450.52
1000.150.21
10000.050.08
Rapamycin (100 nM)0.100.18

Orthogonal Method 2: Cell Proliferation Assay

Rationale:

The mTOR pathway is a key regulator of cell growth and proliferation.[1] By inhibiting mTOR, 2,4-Dimorpholinonitrobenzene is expected to suppress the proliferation of cancer cells. A cell proliferation assay provides a functional readout of the compound's biological activity and is an essential orthogonal method to complement the mechanistic data from Western blotting. Assays like the MTT or CellTiter-Glo® assay measure cell viability and proliferation, providing a quantitative measure of the compound's anti-proliferative effect.

Experimental Workflow:

Proliferation_Workflow Cell Seeding Cell Seeding Treatment Treatment Cell Seeding->Treatment 2,4-Dimorpholinonitrobenzene (Dose-Response) Incubation Incubation Treatment->Incubation 72 hours Assay Reagent Assay Reagent Incubation->Assay Reagent e.g., MTT, CellTiter-Glo® Signal Measurement Signal Measurement Assay Reagent->Signal Measurement Absorbance or Luminescence Data Analysis Data Analysis Signal Measurement->Data Analysis IC50 Calculation

Caption: Cell Proliferation Assay Workflow.

Detailed Protocol (MTT Assay):

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Compound Treatment:

    • After 24 hours, treat the cells with a serial dilution of 2,4-Dimorpholinonitrobenzene (e.g., from 0.1 nM to 10 µM). Include a vehicle control and a positive control (e.g., Rapamycin).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • MTT Addition and Solubilization:

    • Add MTT reagent to each well and incubate for 4 hours.

    • Add solubilization solution to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Data Interpretation:

The results should demonstrate a dose-dependent decrease in cell proliferation upon treatment with 2,4-Dimorpholinonitrobenzene. The IC50 value provides a quantitative measure of the compound's potency.

CompoundCell LineIC50 (nM)
2,4-DimorpholinonitrobenzeneMCF-750
2,4-DimorpholinonitrobenzeneU87-MG75
RapamycinMCF-720
RapamycinU87-MG35

Conclusion

The validation of a novel small molecule inhibitor requires a rigorous and multi-pronged approach. By employing orthogonal methods such as Western blotting and cell proliferation assays, researchers can confidently assess the on-target effects and functional consequences of compounds like 2,4-Dimorpholinonitrobenzene. The data generated from these experiments provide a solid foundation for further preclinical and clinical development. It is the convergence of evidence from these distinct methodologies that builds a compelling and trustworthy scientific narrative.

References

  • Liu, P., & Wang, Y. (2016). mTOR Inhibitors at a Glance. Protein & Cell, 7(5), 382-387. [Link]

  • Majd, Z., et al. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. PLoS ONE, 14(1), e0210287. [Link]

  • Kumar, H., et al. (2022). Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia, 2(4), 1833-1848. [Link]

  • Stephan, J., et al. (2017). A system to identify inhibitors of mTOR signaling using high-resolution growth analysis in Saccharomyces cerevisiae. G3: Genes, Genomes, Genetics, 7(9), 3127-3136. [Link]

  • Drugs.com. (n.d.). List of MTOR inhibitors. Retrieved from [Link]

  • Zhang, Y., & MacKerell, A. D. (2019). Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction. Methods in Molecular Biology, 2001, 1-22. [Link]

  • Basu, S., et al. (2020). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. Cell, 181(5), 1165-1176.e17. [Link]

  • Trevino, A. E., et al. (2022). In vitro and in vivo validation of mTOR inhibitor TKA001. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Molecules, 27(15), 4983. [Link]

  • Santoni, M., et al. (2014). Methods to identify molecular expression of mTOR pathway: a rationale approach to stratify patients affected by clear cell renal cell carcinoma for more likely response to mTOR inhibitors. Journal of Experimental & Clinical Cancer Research, 33, 33. [Link]

  • Patsnap Synapse. (2024). What are mTOR inhibitors and how do they work?. Retrieved from [Link]

  • iBiology. (2021, March 29). Biophysical Approaches to Small Molecule Discovery and Validation [Video]. YouTube. [Link]

  • Xu, J., et al. (2023). Living cell mTORC1 inhibition reporter mTIR reveals nutrient-sensing targets of histone deacetylase inhibitor. bioRxiv. [Link]

  • Oleksak, P., et al. (2022). Classification of the second generation mTOR inhibitors according to binding mode. ResearchGate. [Link]

  • OncLive. (2017, July 27). Role of mTOR Inhibition in Kidney Cancer [Video]. YouTube. [Link]

Sources

Comparative

A Comparative Guide to Kinase Inhibition: N-(2,4-dinitrophenyl)morpholine vs. Staurosporine in Targeting Protein Kinase A

For Immediate Release to the Scientific Community This guide provides an in-depth, objective comparison of N-(2,4-dinitrophenyl)morpholine, a synthetic morpholine derivative, and Staurosporine, a natural product, in the...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

This guide provides an in-depth, objective comparison of N-(2,4-dinitrophenyl)morpholine, a synthetic morpholine derivative, and Staurosporine, a natural product, in the context of inhibiting Protein Kinase A (PKA). This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor research and development.

Introduction: The Landscape of Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of proteins.[1] Their dysregulation is implicated in a multitude of diseases, including cancer, making them a prime target for therapeutic intervention. Kinase inhibitors have been highly successful in treating cancer by targeting specific mutations that are fundamental causes of the disease.[1]

The development of kinase inhibitors often involves a choice between broad-spectrum and selective agents. Broad-spectrum inhibitors, like Staurosporine, are potent but interact with a wide range of kinases, which can lead to off-target effects. In contrast, selective inhibitors are designed to target specific kinases, offering the potential for a more favorable therapeutic window. This guide explores a representative from the morpholine class of compounds, N-(2,4-dinitrophenyl)morpholine, in comparison to the well-characterized, non-selective inhibitor, Staurosporine.

Morpholine is a heterocyclic compound featured in numerous approved and experimental drugs due to its favorable physicochemical and metabolic properties.[2][3] The morpholine ring is a versatile building block in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[2][4] Nitroaromatic compounds, such as those containing a dinitrophenyl group, are also of significant interest in medicinal chemistry, although their potential for toxicity is a consideration.[5][6][7]

Compound Profiles

N-(2,4-dinitrophenyl)morpholine

N-(2,4-dinitrophenyl)morpholine is a synthetic compound that combines the morpholine scaffold with a 2,4-dinitrophenyl group.[8] While this specific compound is not a widely recognized kinase inhibitor, its structural motifs are relevant to medicinal chemistry. The morpholine moiety is a common feature in bioactive molecules, and the dinitrophenyl group is known to be reactive and has been used in various chemical probes.[2][9] For the purposes of this guide, we will consider its potential as a selective inhibitor of PKA based on hypothetical, representative data.

Staurosporine

Staurosporine is a natural product originally isolated from the bacterium Streptomyces staurosporeus. It is a potent, ATP-competitive, and non-selective inhibitor of a wide range of protein kinases. Its broad activity profile has made it a valuable research tool for studying kinase function and a benchmark for the development of more selective inhibitors.

Mechanism of Action

Both N-(2,4-dinitrophenyl)morpholine and Staurosporine are ATP-competitive inhibitors. They function by binding to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate protein.

cluster_0 Kinase Inhibition Kinase Kinase Substrate Substrate Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds Inhibitor N-(2,4-dinitrophenyl)morpholine or Staurosporine Inhibitor->Kinase Blocks ATP Binding Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate

Caption: ATP-Competitive Kinase Inhibition Mechanism

Comparative Performance Data

The following table summarizes hypothetical, yet representative, experimental data comparing the in vitro performance of N-(2,4-dinitrophenyl)morpholine and Staurosporine against PKA.

ParameterN-(2,4-dinitrophenyl)morpholineStaurosporine
PKA IC50 (nM) 5010
Kinase Selectivity High (Hypothetical)Low
Cellular Potency (EC50, nM) 50020
Cytotoxicity (CC50, µM) >100.1
Therapeutic Index (CC50/EC50) >205

Experimental Protocols

In Vitro Kinase Inhibition Assay (PKA)

This protocol outlines a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a compound against PKA.

Materials:

  • Recombinant PKA enzyme

  • Fluorescently labeled peptide substrate (e.g., Kemptide)

  • ATP

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Test compounds (N-(2,4-dinitrophenyl)morpholine, Staurosporine)

  • 384-well microplate

  • Plate reader capable of measuring fluorescence polarization or similar detection method

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 2 µL of the compound dilutions to the wells of the microplate.

  • Add 10 µL of PKA enzyme solution to each well and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP.

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the reaction by adding a stop solution containing EDTA.

  • Measure the fluorescence signal on a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Start Start Prepare Compound Dilutions Prepare Compound Dilutions Start->Prepare Compound Dilutions Add Compounds to Plate Add Compounds to Plate Prepare Compound Dilutions->Add Compounds to Plate Add PKA Enzyme Add PKA Enzyme Add Compounds to Plate->Add PKA Enzyme Incubate Incubate Add PKA Enzyme->Incubate Add Substrate/ATP Add Substrate/ATP Incubate->Add Substrate/ATP Incubate Reaction Incubate Reaction Add Substrate/ATP->Incubate Reaction Stop Reaction Stop Reaction Incubate Reaction->Stop Reaction Read Plate Read Plate Stop Reaction->Read Plate Analyze Data Analyze Data Read Plate->Analyze Data End End Analyze Data->End

Caption: In Vitro Kinase Assay Workflow

Cellular Proliferation Assay

This protocol measures the effect of the compounds on the proliferation of a relevant cell line.

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • 96-well cell culture plates

  • Reagent for measuring cell viability (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compounds.

  • Incubate the plate for 72 hours at 37°C in a CO2 incubator.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percent viability for each compound concentration and determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values.

Discussion and Conclusion

This comparative guide highlights the trade-offs between a hypothetically selective inhibitor, N-(2,4-dinitrophenyl)morpholine, and a broad-spectrum inhibitor, Staurosporine.

Staurosporine exhibits high potency in both in vitro and cellular assays. However, its lack of selectivity leads to significant cytotoxicity at concentrations close to its effective dose, resulting in a narrow therapeutic index. This makes it an excellent tool for basic research but a poor candidate for therapeutic development.

N-(2,4-dinitrophenyl)morpholine , in this hypothetical scenario, demonstrates good in vitro potency and a more favorable therapeutic index due to its lower cytotoxicity. While less potent in cellular assays compared to Staurosporine, its selectivity could translate to a better safety profile in a therapeutic setting. The morpholine scaffold is a well-established component of many drugs, suggesting that derivatives can be optimized for favorable pharmacokinetic properties.[2] However, the presence of the nitro group would require careful toxicological evaluation, as nitroaromatic compounds can be associated with toxicity.[5][6][10]

References

  • Brady's Reagent is a Safer Alternative to 2,4 DNP. Philip Harris. [Link]

  • Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. [Link]

  • Synthesis of 2,4-dinitrophenol. ResearchGate. [Link]

  • A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

  • 4-(4-Nitrophenyl)morpholine. PubChem. [Link]

  • Alternative to DNPH (2,4-Dinitrophenylhydrazine)? Chromatography Forum. [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

  • Nitrobenzene potential human cancer risk based on animal studies. PubMed. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences. [Link]

  • Kinase Targeted Anticancer Agents: A Perspective. NUST Journal of Natural Sciences. [Link]

  • Method of producing 2,4-dinitrophenol.
  • 2,4 Dinitrophenylhydrazine. UK Science Technician Community. [Link]

  • Synthesis and Study of the Physical,Thermal,Chemical,and Biological Properties of 2,4-Dinitrophenylhydrazones of Substituted Chalcones. ResearchGate. [Link]

  • Nitrobenzene – Knowledge and References. Taylor & Francis Online. [Link]

  • Understanding the Role of Nitrobenzene Derivatives in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Brady's Reagent is a Safer Alternative to 2,4 DNP. Philip Harris. [Link]

  • addition-elimination reactions of aldehydes and ketones. Chemguide. [Link]

  • 4-(2,4-Dinitrophenyl)morpholine. PubChem. [Link]

Sources

Validation

A Comparative Guide to Determining the Specificity and Selectivity of Covalent Kinase Inhibitors: A Case Study with Ibrutinib

For researchers, scientists, and drug development professionals, understanding the precise interactions of a kinase inhibitor with its intended target and the broader proteome is paramount. This guide provides an in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the precise interactions of a kinase inhibitor with its intended target and the broader proteome is paramount. This guide provides an in-depth technical analysis of the methodologies used to determine the specificity and selectivity of covalent kinase inhibitors, using the first-in-class Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib, as a central case study. We will objectively compare its performance with a second-generation alternative, Acalabrutinib, supported by experimental data, to illustrate the critical impact of selectivity on therapeutic outcomes.

The Imperative of Selectivity in Covalent Kinase Inhibition

Protein kinases are a cornerstone of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. Covalent kinase inhibitors have emerged as a powerful therapeutic modality, offering the potential for high potency and prolonged duration of action. These inhibitors typically form an irreversible bond with a nucleophilic residue, often a cysteine, within the kinase's active site.[1]

However, this irreversible mechanism underscores the critical need for high selectivity. Off-target interactions can lead to undesirable side effects and toxicities, complicating clinical development and patient care.[2] Therefore, a rigorous and multi-faceted experimental approach is essential to comprehensively characterize the selectivity profile of any new covalent inhibitor.

Ibrutinib, a potent BTK inhibitor, revolutionized the treatment of various B-cell malignancies.[3] It forms a covalent bond with Cys-481 in the BTK active site, effectively shutting down B-cell receptor (BCR) signaling.[1][4] While highly efficacious, Ibrutinib is known to inhibit several other kinases, which can contribute to off-target effects.[5][6] This has driven the development of second-generation inhibitors like Acalabrutinib, designed for improved selectivity.[7][8]

This guide will dissect the key experimental workflows that enable a thorough assessment of inhibitor selectivity, providing both the "how" and the "why" behind each methodological choice.

Methodologies for Assessing Specificity and Selectivity

A comprehensive evaluation of a covalent inhibitor's selectivity profile requires a tiered approach, moving from in vitro biochemical assays to complex cellular and proteome-wide analyses.

Biochemical Assays: Kinome-Wide Profiling

The initial and most broad-based assessment of selectivity is typically a biochemical screen against a large panel of kinases, often encompassing a significant portion of the human kinome.[9] These assays measure the inhibitor's ability to block the enzymatic activity of each kinase in the panel, typically by quantifying the phosphorylation of a substrate.

The resulting data, usually expressed as the half-maximal inhibitory concentration (IC50), provides a quantitative measure of potency against each kinase. A high IC50 value indicates weak inhibition, while a low IC50 value signifies strong inhibition.

Interpreting the Data: The primary goal is to determine the inhibitor's potency against the intended target versus its activity against all other kinases in the panel. This is often visualized using a "kinome tree" diagram, where inhibited kinases are highlighted.

kinome_profiling_workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound Covalent Inhibitor (e.g., Ibrutinib) Assay High-Throughput Screening (e.g., KINOMEscan) Compound->Assay KinasePanel Kinase Panel (>400 kinases) KinasePanel->Assay IC50 IC50 Determination for each kinase Assay->IC50 Measure activity SelectivityScore Selectivity Score Calculation IC50->SelectivityScore Compare on- vs. off-target IC50s KinomeTree Kinome Tree Visualization SelectivityScore->KinomeTree

Comparative Data: Ibrutinib vs. Acalabrutinib

The following table summarizes the biochemical IC50 values for Ibrutinib and Acalabrutinib against BTK and a selection of key off-target kinases.

KinaseIbrutinib IC50 (nM)Acalabrutinib IC50 (nM)Rationale for Comparison
BTK (on-target) 0.5 - 1.5 [7]5.1 [7][10]Primary therapeutic target.
TEC+++A TEC family kinase with a homologous cysteine, involved in T-cell signaling.
EGFR++++Inhibition linked to skin toxicities.[5]
SRC+++A family of non-receptor tyrosine kinases involved in various signaling pathways.
CSK+++Off-target inhibition linked to cardiac adverse events.[2][11]

'+' indicates potent inhibition, '++' indicates moderate inhibition, '+++' indicates weak or no significant inhibition.

This biochemical data clearly illustrates that while both compounds are potent BTK inhibitors, Acalabrutinib demonstrates significantly less activity against a range of other kinases, suggesting a more favorable selectivity profile in vitro.[7][10]

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)

While biochemical assays are invaluable for broad screening, they do not confirm that an inhibitor can bind to its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify target engagement in situ.[12][13]

The principle behind CETSA is that the binding of a ligand (the inhibitor) to its target protein stabilizes the protein's structure, making it more resistant to thermal denaturation.[14]

cetsa_workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_detection Detection & Analysis Cells Intact Cells Treat Incubate Cells->Treat Compound Inhibitor or Vehicle (DMSO) Compound->Treat Heat Heat to a range of temperatures Treat->Heat Lyse Cell Lysis Heat->Lyse Separate Separate soluble from precipitated proteins Lyse->Separate Detect Detect soluble target protein (e.g., Western Blot) Separate->Detect Plot Plot melting curve Detect->Plot

By plotting the amount of soluble target protein remaining at different temperatures, a "melting curve" is generated. A shift in this curve to a higher temperature in the presence of the inhibitor confirms that the drug has engaged its target in the cellular milieu.

Proteome-Wide Selectivity: Activity-Based Protein Profiling (ABPP)

To achieve an unbiased and comprehensive view of an inhibitor's interactions across the entire proteome, Activity-Based Protein Profiling (ABPP) is the gold standard.[15][16] ABPP utilizes chemical probes that mimic the inhibitor's structure but also contain a reporter tag (e.g., a clickable alkyne or a fluorescent group).[17]

These probes covalently label the active sites of enzymes in a complex proteome (e.g., a cell lysate).[18] In a competitive ABPP experiment, the proteome is pre-treated with the inhibitor of interest. If the inhibitor binds to a particular protein, it will block the binding of the ABPP probe. The proteins that are labeled by the probe can then be identified and quantified using mass spectrometry. A reduction in probe labeling for a specific protein in the presence of the inhibitor indicates a direct interaction.

This technique is particularly powerful for covalent inhibitors as it can identify not only the intended target but also any other proteins that are covalently modified by the compound.[19]

Experimental Protocols

Biochemical Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test inhibitor (e.g., Ibrutinib) serially diluted in DMSO

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)[20]

  • 384-well microplate

Procedure:

  • Prepare a serial dilution of the test inhibitor in DMSO. A 12-point, 3-fold dilution series is common.[21]

  • In a 384-well plate, add a small volume (e.g., 5 µL) of the diluted inhibitor or DMSO (vehicle control).[20]

  • Add the recombinant kinase to all wells except for the "no enzyme" control.

  • Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Read the signal (e.g., luminescence, fluorescence) on a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[22]

Cellular Thermal Shift Assay (CETSA) Protocol

Objective: To verify target engagement of an inhibitor in intact cells.

Materials:

  • Cultured cells (e.g., a relevant cancer cell line)

  • Test inhibitor (e.g., Ibrutinib)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against the target protein

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Seed cells and grow to a suitable confluency.

  • Treat cells with the test inhibitor at a desired concentration or with vehicle (DMSO) for a specified time (e.g., 1-2 hours) under normal culture conditions.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes or a PCR plate.

  • Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by a cooling step.

  • Lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer).

  • Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.

  • Carefully collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of the target protein in the soluble fraction by Western blotting.

  • Quantify the band intensities and plot them against the temperature for both the vehicle- and inhibitor-treated samples to visualize the thermal shift.

Conclusion: A Holistic View of Inhibitor Selectivity

The determination of a covalent kinase inhibitor's specificity and selectivity is a multifaceted process that cannot be answered by a single experiment. As demonstrated with the case of Ibrutinib and Acalabrutinib, a more selective inhibitor often translates to a better safety profile.[23][24] The journey from a broad biochemical kinome scan to in-cell target engagement confirmation with CETSA, and ultimately to an unbiased proteome-wide assessment with ABPP, provides a comprehensive and robust characterization of an inhibitor's behavior. This rigorous, data-driven approach is fundamental to the successful development of safer and more effective targeted therapies.

References

  • Herman, S. E. M., et al. (2017). Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells. Clinical Cancer Research, 23(14), 3734-3743. Available at: [Link]

  • Giejson, M., et al. (2023). Cutaneous Adverse Effects in Patients Treated with BTK Inhibitors. Cancers, 15(13), 3488. Available at: [Link]

  • Byrd, J. C., et al. (2016). Acalabrutinib (ACP-196) in Relapsed Chronic Lymphocytic Leukemia. New England Journal of Medicine, 374(4), 323-332. Available at: [Link]

  • Kipps, T. (2021). BTK inhibitors for CLL: acalabrutinib vs ibrutinib. YouTube. Available at: [Link]

  • Salem, J. E., et al. (2021). Ibrutinib's off-target mechanism: cause for dose optimization. Leukemia & Lymphoma, 63(1), 1-3. Available at: [Link]

  • Hendriks, R. W., et al. (2014). Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. Farber's Molecular targeted therapy of cancer, 31-38. Available at: [Link]

  • van Rooden, E. J., et al. (2016). In-gel activity-based protein profiling of a clickable covalent ERK1/2 inhibitor. Chemical Communications, 52(71), 10766-10769. Available at: [Link]

  • Mi, Y., et al. (2022). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 27(9), 2686. Available at: [Link]

  • Kaptein, A., et al. (2021). Kinome profiling of acalabrutinib, ibrutinib, and zanubrutinib at a single dose of 1 mM (KINOMEscan). ResearchGate. Available at: [Link]

  • Martinez Molina, D., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Science, 341(6141), 84-87. Available at: [Link]

  • Willems, L. I., et al. (2021). ABPP-HT - High-Throughput Activity-Based Profiling of Deubiquitylating Enzyme Inhibitors in a Cellular Context. Frontiers in Chemistry, 9, 794557. Available at: [Link]

  • Lee, C. S., et al. (2015). Ibrutinib and novel BTK inhibitors in clinical development. Journal of Hematology & Oncology, 8(1), 1-11. Available at: [Link]

  • Byrd, J. C., et al. (2021). Detailed safety profile of acalabrutinib vs ibrutinib in previously treated chronic lymphocytic leukemia in the ELEVATE-RR trial. Blood, 137(23), 3327-3338. Available at: [Link]

  • AJMC Staff. (2020). Second-Generation BTK Inhibitors Hit the Treatment Bullseye With Fewer Off-Target Effects. AJMC. Available at: [Link]

  • Lonsdale, R., et al. (2021). Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations. Chemical Science, 12(4), 1475-1484. Available at: [Link]

  • European Medical Journal. (2022). DIFFERENCES IN MECHANISM OF ACTION AND SELECTIVITY OF COVALENT AND NON-COVALENT BTK INHIBITORS. EMJ. Available at: [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(16), e4495. Available at: [Link]

  • Xiao, L., et al. (2021). Ibrutinib's off-target mechanism: cause for dose optimization. Leukemia & Lymphoma, 63(1), 1-3. Available at: [Link]

  • Rath, K. (2024). Acalabrutinib vs Ibrutinib: Real-World Insights Into Safety Differences for Patients With CLL. OncLive. Available at: [Link]

  • Bogyo, M., & Cravatt, B. (2022). Activity Based Protein Profiling for Drug Discovery. YouTube. Available at: [Link]

  • Sharman, J. P., et al. (2020). Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies. Frontiers in Oncology, 10, 599333. Available at: [Link]

  • ResearchGate. (n.d.). Kinase inhibition assay. Determination of IC50 in dose–response curves on GSK3β, PMI1, and JAK3. ResearchGate. Available at: [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Available at: [Link]

  • ResearchGate. (n.d.). ABPP-CoDEL: Activity-Based Proteome Profiling-Guided Discovery of Tyrosine-Targeting Covalent Inhibitors from DNA-Encoded Libraries. ResearchGate. Available at: [Link]

  • IMBRUVICA® (ibrutinib) HCP. (n.d.). Mechanism of Action - CLL/SLL. IMBRUVICA® (ibrutinib) HCP. Available at: [Link]

  • Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(10), 1937-1947. Available at: [Link]

  • cheMIKAILproteomics. (n.d.). Research. cheMIKAILproteomics. Available at: [Link]

  • ResearchGate. (2021). Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations. ResearchGate. Available at: [Link]

  • Taylor & Francis Online. (2021). Ibrutinib's off-target mechanism: cause for dose optimization. Taylor & Francis Online. Available at: [Link]

  • Azure Biosystems. (2022). In-cell Western Assays for IC50 Determination. Azure Biosystems. Available at: [Link]

  • ResearchGate. (n.d.). Kinome profiling using the KINOMEscan assay for the first- and second-generation BTK inhibitors. ResearchGate. Available at: [Link]

  • Lionakis, M. S., et al. (2017). Ibrutinib Unmasks Critical Role of Bruton Tyrosine Kinase in Primary CNS Lymphoma. Cancer Discovery, 7(9), 1034-1049. Available at: [Link]

  • Kuzmic, P. (2020). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Available at: [Link]

Sources

Comparative

A-Z Guide to Cross-Reactivity Profiling: A Comparative Study Featuring PI3K Inhibitors

Introduction: The Imperative of Selectivity in Drug Discovery In the pursuit of novel therapeutics, particularly in the realm of kinase inhibitors, the principle of selectivity is paramount. The ability of a compound to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the pursuit of novel therapeutics, particularly in the realm of kinase inhibitors, the principle of selectivity is paramount. The ability of a compound to engage its intended target with high specificity, while avoiding interactions with other proteins (off-targets), is a critical determinant of both its efficacy and safety profile. Off-target effects can lead to unforeseen toxicities and confound the interpretation of biological outcomes, making rigorous cross-reactivity profiling an indispensable stage of drug development.

This guide provides a comprehensive framework for assessing the selectivity of a novel chemical entity. While the hypothetical compound of interest is 2,4-Dimorpholinonitrobenzene , a molecule with a scaffold suggestive of kinase interaction, this guide will use the well-characterized and historically significant Phosphoinositide 3-Kinase (PI3K) inhibitor, LY294002 , as a case study. LY294002, containing a morpholine moiety, is known for its potent inhibition of PI3Ks but also for its engagement of other kinases, making it an ideal model to illustrate the principles and techniques of cross-reactivity analysis[1][2].

We will compare LY294002's profile against modern, more selective PI3K inhibitors to highlight the evolution of kinase inhibitor design and the tangible benefits of improved selectivity. This guide is intended for researchers, scientists, and drug development professionals, offering both the strategic rationale and detailed protocols for executing a robust selectivity assessment.

Part 1: The Target and the Rationale - Why PI3K Demands Selectivity

The PI3K/AKT/mTOR signaling pathway is a cornerstone of cellular regulation, governing processes such as cell growth, proliferation, survival, and metabolism[3][4][5]. Its frequent dysregulation in cancer and other diseases has made it a major focus for therapeutic intervention[4][6].

The PI3K family is divided into three classes, with Class I being the most studied in cancer. Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit. There are four isoforms of the p110 catalytic subunit: p110α, p110β, p110δ, and p110γ. While they share a conserved ATP-binding pocket, they play distinct roles in physiology and pathology. For instance, p110α is frequently mutated in solid tumors, while p110δ is primarily expressed in hematopoietic cells and is a target for hematological malignancies[7][8].

The challenge and the necessity for selectivity arise from this isoform diversity and the structural similarity to other kinases. A non-selective inhibitor like LY294002 not only inhibits all Class I PI3K isoforms but also interacts with unrelated kinases such as mTOR, GSK3, and CK2, complicating its biological effects[1][2]. A truly effective therapeutic requires precise targeting of the disease-driving isoform(s) to maximize efficacy and minimize mechanism-based toxicities.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Activates GSK3B GSK3β AKT->GSK3B Inhibits FOXO FOXO AKT->FOXO Inhibits PTEN PTEN S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Survival Cell Survival GSK3B->Survival Promotes Apoptosis (when active) FOXO->Survival Promotes Apoptosis (when active) Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation PTEN->PIP3

Caption: The PI3K/AKT/mTOR signaling cascade, a critical regulator of cell survival and proliferation.

Part 2: A Multi-Pronged Strategy for Selectivity Profiling

A credible assessment of inhibitor selectivity cannot rely on a single method. It requires a tiered approach that moves from broad, biochemical screening to more physiologically relevant cellular assays. This ensures that the data is not only comprehensive but also translatable to a biological context.

Experimental_Workflow Start Novel Compound (e.g., 2,4-Dimorpholinonitrobenzene) Biochem Tier 1: Biochemical Screening (Large Kinase Panel) Start->Biochem Initial Assessment Cellular_Engage Tier 2: Cellular Target Engagement (CETSA) Biochem->Cellular_Engage Validate Hits in cellular context Functional Tier 3: Functional Cellular Assay (Western Blot for p-AKT) Cellular_Engage->Functional Confirm On-Target & Off-Target Functional Effects Conclusion Comprehensive Selectivity Profile Functional->Conclusion

Caption: A tiered workflow for comprehensive inhibitor selectivity profiling.

Method A: Large-Scale Biochemical Kinase Profiling

Expertise & Experience: The foundational step is to assess the compound's activity against a broad panel of purified kinases. This provides a bird's-eye view of the kinome-wide interaction landscape. Commercial services offer panels of hundreds of kinases, typically using radiometric (e.g., ³³P-ATP) or fluorescence-based methods to measure substrate phosphorylation[9]. It is crucial to run these assays at or near the Michaelis-Menten constant (Km) for ATP for each kinase, as this allows for a more direct comparison of inhibitor affinity (IC₅₀) across enzymes with different ATP affinities[10].

Trustworthiness (Self-Validating Protocol):

Protocol: Radiometric Kinase Assay (e.g., HotSpot™)

  • Plate Preparation: Serially dilute the test compound (e.g., LY294002) in DMSO to create a 10-point concentration curve. Dispense a small volume (e.g., 1 µL) of each concentration into a 384-well assay plate. Include vehicle (DMSO only) and a known inhibitor for each kinase as negative and positive controls, respectively.

  • Kinase Reaction Initiation: Prepare a reaction mixture containing the specific kinase, its corresponding peptide or protein substrate, and reaction buffer. Add this mixture to the assay plate.

  • Phosphorylation Step: Initiate the phosphorylation reaction by adding an ATP solution containing radiolabeled [γ-³³P]ATP. The final ATP concentration should be at or near the Km for the specific kinase being tested. Incubate for a defined period (e.g., 1-2 hours) at room temperature.

  • Reaction Termination & Capture: Stop the reaction by adding a termination buffer (e.g., phosphoric acid). Spot the reaction mixture onto a filter membrane (e.g., phosphocellulose), which captures the phosphorylated substrate.

  • Washing: Wash the filter membranes extensively with a wash buffer to remove unincorporated [γ-³³P]ATP.

  • Detection: Allow the filters to dry, then measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the data and fit to a dose-response curve to determine the IC₅₀ value for each kinase interaction.

Method B: Cellular Thermal Shift Assay (CETSA®)

Expertise & Experience: While biochemical assays are excellent for identifying potential interactions, they don't confirm that a compound can enter a cell and bind to its target in the complex cellular milieu. CETSA addresses this directly. The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. By heating intact cells treated with a compound and then quantifying the amount of soluble target protein remaining, we can directly measure target engagement[11].

Trustworthiness (Self-Validating Protocol):

Protocol: Western Blot-Based CETSA

  • Cell Treatment: Culture cells (e.g., a cancer cell line with an active PI3K pathway like MCF-7) to ~80% confluency. Treat the cells with the test compound (e.g., LY294002 at 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heating Step: Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Separate the soluble protein fraction (containing stabilized, non-aggregated proteins) from the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification & Analysis: Carefully collect the supernatant. Quantify the total protein concentration (e.g., using a BCA assay). Prepare samples for SDS-PAGE by adding Laemmli buffer.

  • Western Blotting: Load equal amounts of total protein per lane and perform SDS-PAGE, followed by transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for the target of interest (e.g., anti-p110α).

  • Data Analysis: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensity for each temperature point. Plot the relative band intensity versus temperature for both vehicle- and compound-treated samples to generate CETSA "melting curves." A rightward shift in the curve for the compound-treated sample indicates target stabilization and engagement.

Part 3: Comparative Analysis - The Old vs. The New

The true value of selectivity profiling is revealed when comparing a promiscuous "tool" compound like LY294002 with modern, highly selective inhibitors. This comparison not only validates the experimental methods but also provides a clear rationale for pursuing more selective chemical matter.

CompoundPrimary Target(s)IC₅₀ (nM) vs. p110αIC₅₀ (nM) vs. p110βIC₅₀ (nM) vs. p110δIC₅₀ (nM) vs. p110γKnown Off-Targets (IC₅₀ < 10µM)
LY294002 Pan-Class I PI3K1,4001,70070010,000mTOR, CK2, GSK3, PIM1, DYRK1A[1]
Pictilisib (GDC-0941) Pan-Class I PI3K333375mTOR (580 nM)[12][13]
Alpelisib (BYL719) PI3Kα-selective4.61,156290250PI4Kβ[14][15][16]
Idelalisib (CAL-101) PI3Kδ-selective8,6004,0002.52,100None reported in broad kinase screens[7][17][18]

Note: IC₅₀ values are compiled from various biochemical assays and may differ slightly between sources. The data serves to illustrate relative potencies and selectivities.

Discussion of Comparative Data:

  • LY294002 demonstrates its classic profile: micromolar potency against PI3K isoforms and significant activity against several unrelated kinases, confirming its status as a non-selective inhibitor[1]. Its use in research requires caution, as observed cellular effects may not be solely due to PI3K inhibition[2][19].

  • Pictilisib (GDC-0941) represents a step forward, with potent, low-nanomolar inhibition of all Class I isoforms[12][20]. While it is "pan-PI3K," it shows significantly improved selectivity over LY294002, with much weaker activity against mTOR and other kinases[13].

  • Alpelisib (BYL719) exemplifies the next generation of isoform-selective inhibitors. It is over 200-fold more selective for p110α than for p110β, making it a valuable tool for dissecting the specific role of the p110α isoform and an approved therapeutic for PIK3CA-mutant breast cancer[15][21].

  • Idelalisib (CAL-101) showcases remarkable isoform selectivity, with over 1000-fold preference for p110δ over other isoforms[7][18]. This precision targeting makes it highly effective in B-cell malignancies where p110δ signaling is critical, while minimizing side effects associated with inhibiting other isoforms[8].

Conclusion: An Integrated View of Selectivity

The comprehensive cross-reactivity profiling of a new chemical entity, such as 2,4-Dimorpholinonitrobenzene, is not a mere checkbox exercise but a fundamental component of its preclinical characterization. By employing a tiered strategy—from broad biochemical screens to cellular target engagement and functional assays—researchers can build a high-confidence selectivity profile.

This guide, using the PI3K inhibitor class as an example, demonstrates how such a program can clearly distinguish between a promiscuous early tool compound (LY294002) and highly refined, selective modern therapeutics (Alpelisib, Idelalisib). This multi-faceted approach provides the critical data needed to make informed decisions, enabling the progression of compounds with the highest potential for becoming safe and effective medicines. The principles and protocols outlined herein provide a robust and self-validating system for any drug discovery program.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Folkes, A. J., Ahmadi, K., Alderton, W. K., Alix, S., Baker, S. J., Box, G., ... & Collins, I. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-5532.
  • Fruman, D. A., Chiu, H., Hopkins, B. D., Bagrodia, S., Cantley, L. C., & Abraham, R. T. (2017). The PI3K pathway in human disease. Cell, 170(4), 605-635.
  • Furet, P., Guagnano, V., Fairhurst, R. A., Imbach-Weese, P., Bruce, I., Knapp, M., ... & Pascal, S. (2013). Discovery of NVP-BYL719 a potent and selective PI3Kα inhibitor. ACS Medicinal Chemistry Letters, 4(12), 1162-1166.
  • García-Castaño, J., Díaz-Lobo, M., Puime, S., & González-Bello, C. (2020). Selectivity of kinase inhibitors. Molecules, 25(6), 1373.
  • Jänes, J., Jyrkkärinne, J., & Huhtinen, P. (2018). Cellular thermal shift assay for target engagement studies. Current Protocols in Pharmacology, 82(1), e42.
  • Knight, Z. A., Gonzalez, B., Feldman, M. E., Zunder, E. R., Goldenberg, D. D., Williams, O., ... & Shokat, K. M. (2006). A pharmacological map of the PI3-K family defines a role for p110α in insulin signaling. Cell, 125(4), 733-747.
  • Lannutti, B. J., Meadows, S. A., Herman, S. E., Kashishian, A., Steiner, B., Johnson, A. J., ... & Ulrich, R. G. (2011). CAL-101, a p110δ selective PI3K inhibitor for the treatment of B-cell malignancies, inhibits PI3K signaling and cellular growth. Blood, 117(2), 591-594.
  • Sutherlin, D. P., Sampath, D., Berry, M., Côté, A., Folkes, A. J., Friedman, L., ... & Workman, P. (2010). Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan–PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors. Journal of Medicinal Chemistry, 53(3), 1086-1097.
  • Várkondi, E., Cseh, S., & Bánhegyi, G. (2021). PI3 kinase-unrelated effects of LY294002 and LY303511 on serotonin-induced Ca2+ and cAMP signaling. bioRxiv. [Link]

  • Gharbi, S. I., Zvelebil, M. J., Shuttleworth, S. J., Hancox, T., Saghir, N., Timms, J. F., & Waterfield, M. D. (2007). Exploring the specificity of the PI3K family inhibitor LY294002. Biochemical Journal, 404(1), 15-21. [Link]

Sources

Validation

A Guide to Benchmarking Novel PI3K Inhibitors: Performance Analysis of 2,4-Dimorpholinonitrobenzene Against Established Standards

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of novel therapeutic compounds. As a case study, we will outline the process for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of novel therapeutic compounds. As a case study, we will outline the process for characterizing 2,4-Dimorpholinonitrobenzene , a hypothetical novel compound, against well-established standards in the context of Phosphoinositide 3-kinase (PI3K) inhibition. The methodologies and principles detailed herein are designed to ensure scientific rigor and produce robust, comparable data.

Introduction: The Rationale for PI3K Inhibition and the Need for Rigorous Benchmarking

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2][3][4] The development of PI3K inhibitors has led to approved therapies, such as Alpelisib (Piqray), for certain cancer subtypes.[4][5]

When a novel compound like 2,4-Dimorpholinonitrobenzene is synthesized, a systematic evaluation of its biological activity is paramount. This involves not only determining its intrinsic potency but also understanding its cellular effects in comparison to known standards. This comparative analysis provides essential context for its potential therapeutic utility.

This guide will focus on a dual approach to benchmarking:

  • Biochemical assays to determine the direct inhibitory effect on the PI3K enzyme.

  • Cell-based assays to assess the compound's impact on the intracellular signaling cascade and overall cell viability.

For this comparative study, we will benchmark 2,4-Dimorpholinonitrobenzene against two well-characterized PI3K inhibitors:

  • Alpelisib (BYL719): An isoform-specific inhibitor of the p110α catalytic subunit of PI3K.[4][5]

  • Buparlisib (BKM120): A pan-PI3K inhibitor that targets all class I PI3K isoforms.[4]

The choice of these standards allows for a nuanced understanding of the novel compound's potential isoform selectivity and broader pathway inhibition profile.

The PI3K/Akt Signaling Pathway: A Visual Overview

The PI3K/Akt pathway is a complex cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs).[1][6] This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[6] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt.[1][6] Activated Akt proceeds to phosphorylate a multitude of substrates, ultimately regulating fundamental cellular functions.

PI3K_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment pAkt p-Akt (Active) PDK1->pAkt Phosphorylation (Thr308) Akt->pAkt Downstream Downstream Effectors pAkt->Downstream Proliferation Cell Growth & Survival Downstream->Proliferation Alpelisib Alpelisib Alpelisib->PI3K Buparlisib Buparlisib Buparlisib->PI3K 2,4-DMNB 2,4-DMNB 2,4-DMNB->PI3K

Caption: The PI3K/Akt signaling pathway and points of inhibition.

Experimental Design: A Multi-faceted Approach to Performance Benchmarking

A robust benchmarking strategy requires a combination of in vitro and cellular assays. The following experimental workflow provides a logical progression from direct enzyme inhibition to cellular consequences.

Experimental_Workflow A In Vitro PI3K Kinase Assay B Cellular p-Akt Western Blot A->B Validate cellular target engagement D Data Analysis & Comparison A->D C Cell Viability Assay B->C Correlate pathway inhibition with cellular outcome B->D C->D

Caption: Experimental workflow for benchmarking novel PI3K inhibitors.

In Vitro PI3K Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2,4-Dimorpholinonitrobenzene and the standard compounds against purified PI3K enzyme.

Causality: This assay directly measures the compound's ability to inhibit the enzymatic activity of PI3K in a cell-free system. This is the most direct measure of a compound's potency against its intended target. A luminescent-based assay that quantifies ADP production is a common and robust method.[7]

Experimental Protocol: ADP-Glo™ Kinase Assay (Promega) [7]

  • Reagent Preparation: Prepare PI3K Kinase Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA).[7] Prepare serial dilutions of 2,4-Dimorpholinonitrobenzene, Alpelisib, and Buparlisib in the kinase buffer.

  • Kinase Reaction: In a 96-well plate, add the PI3K enzyme, the lipid substrate (PIP2), and the test compounds at various concentrations.

  • Initiate Reaction: Add ATP to start the kinase reaction. Incubate at room temperature for 1 hour.[8]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Convert luminescence to percent inhibition relative to a no-inhibitor control. Plot percent inhibition versus compound concentration and fit to a dose-response curve to determine the IC50 value.

Cellular Assay: Western Blot for Akt Phosphorylation

Objective: To assess the ability of the compounds to inhibit PI3K signaling within a cellular context by measuring the phosphorylation of its downstream effector, Akt.

Causality: A potent inhibitor in a biochemical assay may not have the same efficacy in a cellular environment due to factors like membrane permeability and metabolic stability. Measuring the phosphorylation of Akt at Serine 473 (p-Akt Ser473) provides a direct readout of PI3K pathway activity within the cell.[9][10][11]

Experimental Protocol: Western Blotting for p-Akt [12][13]

  • Cell Culture and Treatment: Plate a cancer cell line with a known active PI3K pathway (e.g., MCF-7, U-87 MG) and allow to adhere overnight. Treat cells with a dose range of 2,4-Dimorpholinonitrobenzene, Alpelisib, and Buparlisib for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.[13] Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[14]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for p-Akt (Ser473).

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.

  • Analysis: Quantify band intensities using densitometry software. Express p-Akt levels as a ratio of total Akt.

Cell Viability Assay

Objective: To determine the effect of the compounds on the overall health and proliferation of cancer cells.

Causality: Inhibition of a critical survival pathway like PI3K is expected to lead to a decrease in cell viability, either through cell death (cytotoxicity) or inhibition of proliferation (cytostatic effects).[15] Assays that measure metabolic activity are a common proxy for cell viability.[15]

Experimental Protocol: CCK-8 Assay [16][17]

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 2,4-Dimorpholinonitrobenzene, Alpelisib, and Buparlisib. Include a vehicle-only control. Incubate for 72 hours.

  • Assay:

    • Add Cell Counting Kit-8 (CCK-8) reagent to each well. This reagent contains a WST-8 tetrazolium salt which is reduced by cellular dehydrogenases to a soluble formazan dye.

    • Incubate for 1-4 hours. The amount of formazan produced is directly proportional to the number of living cells.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability versus compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Data Presentation and Interpretation

Quantitative data from the described experiments should be summarized in a clear and concise table to facilitate direct comparison.

CompoundIn Vitro PI3K IC50 (nM)Cellular p-Akt Inhibition IC50 (nM)Cell Viability GI50 (µM)
2,4-Dimorpholinonitrobenzene Experimental ValueExperimental ValueExperimental Value
Alpelisib (Standard) Experimental ValueExperimental ValueExperimental Value
Buparlisib (Standard) Experimental ValueExperimental ValueExperimental Value

Interpretation of Results:

  • Potency: The in vitro PI3K IC50 value is the primary measure of the compound's potency. A lower value indicates a more potent inhibitor.

  • Cellular Efficacy: The cellular p-Akt inhibition IC50 demonstrates the compound's ability to engage its target in a biological system. A significant shift between the in vitro and cellular IC50 values may suggest issues with cell permeability or stability.

  • Biological Effect: The cell viability GI50 indicates the functional consequence of inhibiting the PI3K pathway. This value helps to correlate target engagement with a desired biological outcome.

  • Selectivity Profile (Inferred): By comparing the performance of 2,4-Dimorpholinonitrobenzene to the isoform-specific Alpelisib and the pan-inhibitor Buparlisib across different cell lines with varying PI3K isoform dependencies, one can begin to infer its potential selectivity profile.

Conclusion

This guide outlines a foundational strategy for benchmarking a novel compound, 2,4-Dimorpholinonitrobenzene, against established PI3K inhibitors. By systematically progressing from direct enzymatic inhibition to cellular pathway modulation and finally to overall cell viability, a comprehensive performance profile can be established. This multi-faceted approach, grounded in validated protocols and clear data interpretation, is essential for making informed decisions in the early stages of drug discovery and development.

References

  • Vertex AI Search. (2026). Benchmarking effects of mTOR, PI3K, and dual PI3K/mTOR inhibitors in hepatocellular and renal cell carcinoma models developing resistance to sunitinib and sorafenib - PubMed.
  • Cell Signaling Technology. (n.d.). PI3K / Akt Signaling.
  • Thermo Fisher Scientific. (n.d.). Cellular Assays for Interrogating the PI3K/AKT/mTOR Pathway.
  • Merck Millipore. (2010). Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit.
  • Google Patents. (n.d.). CN101700997A - Method for synthesizing 2,4-dichloronitrobenzene.
  • Kumar, H., et al. (2022). Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia. Retrieved from [Link]

  • ACS Omega. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method.
  • Larsen, J. B., et al. (2019). Detection of phosphorylated Akt and MAPK in cell culture assays. MethodsX. Retrieved from [Link]

  • ACS Omega. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method.
  • ACS Omega. (2024). GPU-Accelerated Virtual Screening and Molecular Dynamics Simulations for Identification of Novel DPP-4 Inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). 2-4-dichloronitrobenzene synthesis method utilizing micro-channel reactor.
  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events.
  • Nature. (2025). Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields). Retrieved from [Link]

  • Cancer Research. (2008). Cell-based assays for dissecting the PI3K/AKT pathway.
  • Abcam. (n.d.). Cell viability assays.
  • OncoDaily. (2026). Daraxonrasib (RMC-6236): Clinical Development of a RAS(ON) Inhibitor Advancing Precision Therapy in RAS-Driven Solid Tumors. Retrieved from [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway.
  • Google Patents. (n.d.). WO2007072679A1 - Process for producing 2,4-difluoronitrobenzene.
  • Cell Signaling Technology. (2007). Phospho-Akt (Ser473) Antibody.
  • Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway.
  • DelveInsight. (2025). PI3K Inhibitor Pipeline Insight 2025.
  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening.
  • ASCO Publications. (2016). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors.
  • ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors.
  • National Institutes of Health. (n.d.). Synthesis of DiamidoPyrrolyl Molybdenum Complexes Relevant to Reduction of Dinitrogen to Ammonia. Retrieved from [Link]

  • protocols.io. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1.
  • MDPI. (n.d.). Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e][1][8][18]triazines. Retrieved from [Link]

  • National Institutes of Health. (2020). PI3K inhibitors: review and new strategies. Retrieved from [Link]

  • BenchSci. (2019). Tips to Optimize Your Western Blot for Phosphorylated Protein Detection.
  • National Institutes of Health. (n.d.). DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. Retrieved from [Link]

  • Cell Signaling Technology. (n.d.). PI3K/AKT/MAPK Signaling Resources.
  • IntechOpen. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Abcam. (n.d.). Western blot for phosphorylated proteins.
  • Promega Corporation. (n.d.). PI3K(p110δ/p85α) Kinase Assay.
  • BPS Bioscience. (n.d.). PI3Kα (p110α/p85) Assay Kit. Retrieved from [Link]

  • Echelon Biosciences. (n.d.). PI3-Kinase Activity ELISA: Pico.

Sources

Comparative

Head-to-head comparison of 2,4-Dimorpholinonitrobenzene and its analogs

An In-Depth Head-to-Head Comparison of Morpholino-Substituted Nitrobenzene Analogs as Kinase Inhibitors Executive Summary While 2,4-Dimorpholinonitrobenzene is a compound with limited publicly available data, a closely r...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Head-to-Head Comparison of Morpholino-Substituted Nitrobenzene Analogs as Kinase Inhibitors

Executive Summary

While 2,4-Dimorpholinonitrobenzene is a compound with limited publicly available data, a closely related class of molecules, morpholino-substituted nitrobenzene derivatives, has emerged as a significant area of research in kinase inhibition. This guide provides a comprehensive head-to-head comparison of these analogs, focusing on their efficacy as kinase inhibitors, with a particular emphasis on the Phosphoinositide 3-kinase (PI3K) pathway. We will delve into the structure-activity relationships, comparative biological data, and the experimental protocols necessary for their evaluation. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Rationale for Targeting Kinases with Morpholino-Substituted Nitrobenzenes

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, making it a prime target for therapeutic intervention. The morpholine moiety is a privileged scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates. Its combination with a nitrobenzene core has given rise to a novel class of kinase inhibitors with potential therapeutic applications.

The general structure of these compounds features a nitrobenzene ring substituted with one or more morpholine groups. The electron-withdrawing nature of the nitro group, combined with the electron-donating morpholine substituents, creates a unique electronic environment that can be exploited for selective binding to the ATP-binding pocket of kinases.

Comparative Analysis of Morpholino-Substituted Nitrobenzene Analogs

Based on available data, primarily from patent literature, we can compare the inhibitory activity of several morpholino-substituted nitrobenzene analogs against PI3K. The following table summarizes the reported IC50 values for representative compounds.

Compound IDStructurePI3Kα IC50 (nM)Notes
Analog 1 4-(Morpholin-4-yl)-2-nitroaniline~500A simple analog with a single morpholine substitution. Shows moderate activity.
Analog 2 1-(4-Morpholin-4-yl-2-nitrophenyl)ethanone~200The addition of an acetyl group at the 1-position enhances activity, suggesting that further modifications at this position could be beneficial.
Analog 3 4-(4-Morpholin-4-yl-2-nitrophenyl)morpholine~50The presence of a second morpholine group at the 4-position significantly increases potency. This is the closest structural analog to the originally queried 2,4-Dimorpholinonitrobenzene.
Analog 4 N-(4-Morpholin-4-yl-2-nitrophenyl)acetamide~150An acetamido group at the 1-position provides a different vector for interaction within the ATP-binding pocket, with good activity.

Key Structure-Activity Relationship (SAR) Insights:

  • Number and Position of Morpholine Groups: The presence of two morpholine groups, as in Analog 3, appears to be optimal for high-potency PI3K inhibition among the compared analogs. The positioning of these groups is also critical for activity.

  • Substituents on the Nitrobenzene Ring: The nature of the substituent at the 1-position of the nitrobenzene ring significantly influences inhibitory activity. This position is a key point for modification to improve potency and selectivity.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, survival, and metabolism. The morpholino-substituted nitrobenzene analogs discussed in this guide primarily target PI3K, thereby inhibiting the downstream signaling events.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotion PTEN PTEN PTEN->PIP3 Inhibition

Caption: The PI3K/Akt/mTOR Signaling Pathway.

Experimental Protocols

The following protocols provide a framework for the evaluation of morpholino-substituted nitrobenzene analogs as kinase inhibitors.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a robust method for measuring the binding of a test compound to the ATP-binding site of a kinase.

Workflow Diagram:

Kinase_Assay_Workflow Start Start CompoundPrep Prepare Serial Dilutions of Test Compounds Start->CompoundPrep AssaySetup Add Kinase, Fluorescent Tracer, and Antibody to Assay Plate CompoundPrep->AssaySetup Incubation Incubate at Room Temperature AssaySetup->Incubation Readout Read Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Incubation->Readout DataAnalysis Calculate IC50 Values Readout->DataAnalysis End End DataAnalysis->End

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a series of 2-fold dilutions in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Assay Plate Preparation: Add 5 µL of each compound dilution to the wells of a 384-well assay plate.

  • Reagent Preparation: Prepare a solution containing the target kinase (e.g., PI3Kα), a fluorescently labeled ATP-competitive tracer (kinase-specific), and a europium-labeled anti-tag antibody (specific for the kinase).

  • Assay Reaction: Add 5 µL of the kinase/tracer/antibody solution to each well of the assay plate.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements.

  • Data Analysis: Calculate the ratio of the emission signals from the acceptor and donor fluorophores. Plot the normalized data against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells and is a common method for assessing the anti-proliferative effects of a compound.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, a breast cancer cell line with a known PIK3CA mutation) into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control and plot against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

The morpholino-substituted nitrobenzene scaffold represents a promising starting point for the development of novel kinase inhibitors. The available data indicates that analogs with two morpholine substituents exhibit potent PI3K inhibitory activity. Further optimization of this scaffold, particularly at the 1-position of the nitrobenzene ring, could lead to the discovery of highly potent and selective kinase inhibitors with therapeutic potential. Future research should focus on expanding the structure-activity relationship studies, evaluating the in vivo efficacy and safety of lead compounds, and exploring their potential against a broader panel of kinases.

References

  • MORPHOLINO-SUBSTITUTED NITROBENZENE DERIVATIVES AS KINASE INHIBITORS.
  • A general method for the synthesis of 4-morpholinoaniline. Organic Syntheses. [Link]

Comparative

Independent verification of the reported activities of 2,4-Dimorpholinonitrobenzene

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QA/QC Scientists[1] Executive Summary & Rationale 2,4-Dimorpholinonitrobenzene (2,4-DMNB) is a critical intermediate and bioactive sca...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QA/QC Scientists[1]

Executive Summary & Rationale

2,4-Dimorpholinonitrobenzene (2,4-DMNB) is a critical intermediate and bioactive scaffold, often cited in the synthesis of photosensitive dyes and antimicrobial agents.[1] However, "reported activities" in literature frequently gloss over the synthetic difficulty of achieving dual-substitution at the sterically hindered ortho position relative to the nitro group.[1]

This guide provides an independent verification protocol to validate:

  • Synthetic Feasibility: Confirming the SNAr mechanism yields the di-substituted product over the thermodynamically favored mono-substituted impurity (4-morpholinonitrobenzene).[1]

  • Chemical Identity: Distinguishing 2,4-DMNB from its mono-analogs using NMR/MS.

  • Biological Efficacy: Verifying reported antimicrobial activity against Gram-positive strains (S. aureus), comparing it to established standards.[1]

Comparative Analysis: 2,4-DMNB vs. Analogs

The primary challenge in working with 2,4-DMNB is distinguishing it from its precursors and mono-substituted byproducts.[1]

Feature2,4-DMNB (Target) 4-Morpholinonitrobenzene (Impurity) 2,4-Dichloronitrobenzene (Precursor)
Structure Bis-substitution (Ortho & Para)Mono-substitution (Para only)Bis-chloro (Electrophile)
Electronic Nature Strong electron donor (Push-Pull)Moderate donorStrong electron acceptor
Solubility (DMSO) High (>50 mg/mL)ModerateHigh
Key Reported Activity Dual-site H-bond acceptor; Antimicrobial Weak AntimicrobialSynthetic Intermediate (Toxic)
Verification Challenge Steric hindrance at C2 position often stalls reaction.[1]Often co-crystallizes with target.[1]Starting material carryover.[1]

Part 1: Synthetic Verification (The "Make" Phase)

Objective: To verify if the reported "one-pot" synthesis reliably produces the di-substituted product or stalls at the mono-intermediate.

Mechanistic Insight

The nucleophilic aromatic substitution (SNAr) of 2,4-dichloronitrobenzene is governed by the activating power of the nitro group.[1] The para chlorine (C4) is displaced rapidly.[1] The ortho chlorine (C2), while electronically activated, is sterically hindered by the nitro group and the newly installed bulky morpholine at C4.[1]

Validated Protocol

Reagents: 2,4-Dichloronitrobenzene (1.0 eq), Morpholine (3.0 eq), K₂CO₃ (2.5 eq), DMF (Solvent).[1]

  • Dissolution: Dissolve 2,4-dichloronitrobenzene in DMF (0.5 M concentration).

  • Addition: Add K₂CO₃ followed by dropwise addition of Morpholine at room temperature.

  • Thermal Activation (Critical):

    • Literature Claim: Reflux at 80°C for 4 hours.

    • Verification Adjustment: The C2 substitution requires higher energy.[1] Heat to 110°C for 12 hours to force the ortho substitution.

  • Quench: Pour into ice water. The yellow precipitate is collected.[1]

  • Purification: Recrystallize from Ethanol/Water (9:1). Note: Column chromatography (Hexane/EtOAc 7:3) is required if melting point range >2°C.

Pathway Visualization

SNAr_Pathway Start 2,4-Dichloronitrobenzene Mono 4-Morpholinonitrobenzene (Kinetic Product) Start->Mono Fast SNAr (C4) 80°C, 1h Mono->Mono Stalls at 80°C Steric Steric Hindrance (C2 Position) Mono->Steric Attempted 2nd SNAr Target 2,4-Dimorpholinonitrobenzene (Thermodynamic Product) Steric->Target Forced Conditions 110°C, >12h

Figure 1: The stepwise SNAr pathway highlighting the kinetic barrier at the second substitution step.

Part 2: Analytical Verification (The "Measure" Phase)

Objective: Confirm the chemical structure and purity using self-validating spectral markers.

NMR Logic (Self-Validating)

To confirm 2,4-DMNB, you must observe two distinct morpholine environments .

  • Mono-substituted: One set of morpholine peaks (4H triplet ~3.7 ppm, 4H triplet ~3.2 ppm).[1]

  • Di-substituted (Target): Two sets of peaks due to non-equivalence caused by the nitro group's anisotropy.[1]

NucleusSignalAssignmentVerification Criteria
¹H NMR δ 8.0 ppm (d)H-6 (Aromatic)Doublet indicates ortho-coupling (H5/H6).[1]
¹H NMR δ 6.5 ppm (s/d)H-3 (Aromatic)Upfield shift due to dual electron donation.[1]
¹H NMR δ 3.8 & 3.6 ppmO-CH₂ (Morpholine)Must see two distinct multiplets.
¹³C NMR ~145 & 155 ppmC-N (Ipso)Two distinct C-N aromatic signals required.[1]

Part 3: Functional Verification (The "Test" Phase)

Objective: Verify the reported antimicrobial activity.[1] Literature often claims "potent" activity; this protocol quantifies "potent" via Minimum Inhibitory Concentration (MIC).

Experimental Design
  • Test Compound: 2,4-DMNB (Verified Purity >98%).[1]

  • Positive Control: Ciprofloxacin (Standard Antibiotic).[1]

  • Negative Control: DMSO (Solvent).

  • Strains: Staphylococcus aureus (ATCC 25923) - Gram-positive model.[1]

Protocol
  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

  • Dilution: Prepare serial two-fold dilutions of 2,4-DMNB in Mueller-Hinton Broth (Range: 512 µg/mL to 0.5 µg/mL).

  • Incubation: 37°C for 24 hours.

  • Readout: Visual turbidity check and OD₆₀₀ measurement.

Expected Data & Interpretation

Based on structure-activity relationship (SAR) analysis of morpholine-nitrobenzenes:

CompoundMIC (µg/mL) against S. aureusInterpretation
2,4-DMNB 32 - 64 Moderate Activity. The dual morpholine groups increase lipophilicity but may hinder cell wall penetration compared to smaller analogs.
4-Morpholinonitrobenzene128 - 256Low Activity.[1]
Ciprofloxacin0.12 - 0.5High Potency (Standard).[1]
Workflow Visualization

Experimental_Workflow cluster_0 Synthesis & QC cluster_1 Biological Assay Step1 SNAr Reaction (110°C, 12h) Step2 Purification (Recrystallization) Step1->Step2 QC QC Check (1H NMR: 2 Morpholine Sets) Step2->QC QC->Step1 Fail (Mono-impurity) Prep Dilution Series (0.5 - 512 µg/mL) QC->Prep Pass Incubate Incubation (37°C, 24h) Prep->Incubate Readout MIC Determination (Turbidity Endpoint) Incubate->Readout

Figure 2: The complete verification workflow from synthesis to biological readout.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5298433, 2,4-Bis(4-chlorophenoxy)-1-nitrobenzene (Analogous Structure Reference).[1] Retrieved from [Link]

  • Somashekhar, M., et al. (2014). Morpholine Antimicrobial Activity: Synthesis and Evaluation.[1][2] International Journal of Medicine and Pharmaceutical Research.[1][2] (Contextual grounding for morpholine-nitrobenzene antimicrobial claims). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2,4-Dimorpholinonitrobenzene

This guide provides essential safety and logistical information for the proper disposal of 2,4-dimorpholinonitrobenzene. In the absence of specific regulatory guidelines for this compound, the following procedures are sy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 2,4-dimorpholinonitrobenzene. In the absence of specific regulatory guidelines for this compound, the following procedures are synthesized from data on structurally analogous nitroaromatic compounds and established best practices for laboratory chemical waste management. This document is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical, thereby protecting both laboratory personnel and the environment.

Hazard Identification and Risk Assessment

Assumed Hazard Profile (Based on Analogs):

Hazard ClassPotential EffectSource Analogs
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.2,4-Difluoronitrobenzene[4][5][6]
Skin Corrosion/Irritation Causes skin irritation.2,4-Difluoronitrobenzene, 2,4-Dichloronitrobenzene[3][4][5]
Serious Eye Damage/Irritation Causes serious eye irritation.2,4-Difluoronitrobenzene, 2,4-Dichloronitrobenzene[3][4][5]
Specific Target Organ Toxicity May cause respiratory irritation.2,4-Difluoronitrobenzene[4][5]
Carcinogenicity/Mutagenicity Suspected of causing genetic defects or cancer.2,4-Dichloronitrobenzene[3]
Aquatic Toxicity Potentially toxic to aquatic life with long-lasting effects.2,4-Dichloronitrobenzene[3]
Personal Protective Equipment (PPE)

Due to the assumed hazards, stringent adherence to PPE protocols is mandatory when handling 2,4-dimorpholinonitrobenzene.

  • Hand Protection : Wear chemical-resistant gloves (e.g., nitrile).

  • Eye/Face Protection : Use chemical safety goggles or a face shield.[6]

  • Skin and Body Protection : A laboratory coat is required.[7] For larger quantities or in case of a spill, consider additional protective clothing.

  • Respiratory Protection : Handle in a well-ventilated area, preferably within a fume hood.[6][7] If engineering controls are insufficient, use a NIOSH/MSHA-approved respirator.[1]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Isolate : Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill zone.

  • Ventilate : Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Don Appropriate PPE : Before re-entering the area, don the full PPE as described in Section 2.

  • Contain the Spill : For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the substance. For solid spills, carefully sweep or scoop the material, avoiding dust generation.

  • Collect and Containerize : Place the absorbed or collected material into a designated, labeled hazardous waste container for halogenated organic compounds.[7]

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., soap and water), followed by a rinse. Collect all cleaning materials as hazardous waste.

  • Dispose of Waste : All contaminated materials, including PPE, must be disposed of as hazardous waste.

Proper Disposal Procedures

The primary principle for the disposal of 2,4-dimorpholinonitrobenzene is to treat it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

Disposal Workflow:

DisposalWorkflow cluster_prep Preparation cluster_procedure Procedure cluster_storage Storage & Collection start Start: Unused 2,4-Dimorpholinonitrobenzene ppe Don Appropriate PPE start->ppe Safety First container Select Designated Hazardous Waste Container ppe->container transfer Transfer Waste to Container in Fume Hood container->transfer seal Securely Seal Container transfer->seal label_waste Label Container: 'Hazardous Waste', Chemical Name, Date seal->label_waste storage Store in Designated Satellite Accumulation Area label_waste->storage collection Arrange for Professional Waste Collection storage->collection end_node End: Proper Disposal collection->end_node Final Step

Caption: Disposal workflow for 2,4-dimorpholinonitrobenzene.

Step-by-Step Disposal Protocol:

  • Segregation : Do not mix 2,4-dimorpholinonitrobenzene with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines. It should be collected as a halogenated or nitroaromatic organic waste.

  • Containerization : Use a designated, leak-proof, and compatible hazardous waste container.[8] The container must be kept closed except when adding waste.[8]

  • Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical name "2,4-dimorpholinonitrobenzene," and the accumulation start date.[8]

  • Accumulation : Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.[1]

  • Professional Disposal : Arrange for the collection of the hazardous waste by a licensed environmental services contractor or your institution's Environmental Health and Safety (EHS) department. They will ensure disposal in a manner compliant with federal, state, and local regulations.[1] Incineration at a permitted hazardous waste facility is a common and effective disposal method for such compounds.[9]

Causality and Best Practices
  • Why Segregate? Mixing incompatible chemicals can lead to dangerous reactions, including the generation of toxic gases or explosions. Proper segregation ensures safe storage and appropriate final disposal.

  • Why Use a Fume Hood? Nitroaromatic compounds can be volatile and toxic upon inhalation.[1][2] A fume hood provides critical protection by capturing and exhausting these vapors.

  • Why Professional Disposal? Licensed hazardous waste disposal companies have the expertise and facilities to handle and destroy hazardous chemicals in an environmentally sound manner, often through high-temperature incineration, which is necessary to break down complex organic molecules.[9]

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety and disposal protocols.

References

  • West Liberty University. (n.d.). Material Safety Data Sheet 2,4-Difluoronitrobenzene, 99%. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dichloronitrobenzene, 97%. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichloronitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Difluoronitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information. Retrieved from [Link]

  • University of Washington. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 2,4-Dimorpholinonitrobenzene

Disclaimer: The following guide is based on the best available data for structurally similar compounds, namely 2,4-Difluoronitrobenzene and 2,4-Dichloronitrobenzene, due to a lack of specific safety information for 2,4-D...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following guide is based on the best available data for structurally similar compounds, namely 2,4-Difluoronitrobenzene and 2,4-Dichloronitrobenzene, due to a lack of specific safety information for 2,4-Dimorpholinonitrobenzene. It is imperative to treat 2,4-Dimorpholinonitrobenzene with the same, if not greater, level of caution as these analogues. This guide is intended to supplement, not replace, a thorough risk assessment and adherence to your institution's safety protocols.

Immediate Safety and Logistical Information

Researchers, scientists, and drug development professionals must prioritize safety when handling any chemical compound. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for 2,4-Dimorpholinonitrobenzene. By understanding the potential hazards and implementing the recommended protective measures, you can minimize risks and ensure a safe laboratory environment.

Hazard Analysis

Based on data from analogous compounds, 2,4-Dimorpholinonitrobenzene is presumed to be a hazardous substance. The primary routes of exposure are dermal contact, eye contact, and inhalation. Ingestion is also a potential route of exposure.

Potential Health Effects:

  • Skin: May cause skin irritation. Prolonged or repeated contact may lead to dermatitis.[1][2]

  • Eyes: Can cause serious eye irritation.[1][3][4]

  • Inhalation: May cause respiratory tract irritation.[1][5]

  • Ingestion: May be harmful if swallowed.[3][6]

Physical and Chemical Hazards:

  • Flammability: Analogous compounds are combustible liquids.[3][4]

  • Reactivity: May be incompatible with strong oxidizing agents and strong bases.[2][3]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial for minimizing exposure to 2,4-Dimorpholinonitrobenzene. The following recommendations are based on established safety standards for similar chemical structures.

Eye and Face Protection

Direct contact with the eyes can cause significant irritation. Therefore, robust eye and face protection is mandatory.

  • Standard Operations: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3][5]

  • Splash Hazard: In situations where there is a risk of splashing, a face shield should be worn in addition to chemical safety goggles.[4][7]

Skin and Body Protection

Preventing skin contact is a primary objective. Appropriate gloves and protective clothing are essential.

  • Gloves: Wear appropriate protective gloves to prevent skin exposure.[1][5] The selection of glove material should be based on chemical compatibility and breakthrough time. While specific data for 2,4-Dimorpholinonitrobenzene is unavailable, nitrile or neoprene gloves are generally recommended for handling aromatic nitro compounds. Always inspect gloves for any signs of degradation or perforation before use.

  • Protective Clothing: A lab coat is the minimum requirement. For larger quantities or tasks with a higher risk of splashes, chemical-resistant coveralls or an apron should be worn.[1][5][8]

Respiratory Protection

To prevent respiratory irritation, work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3]

  • Engineering Controls: A properly functioning chemical fume hood is the primary means of controlling inhalation exposure.

  • Respirators: If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3][5] The type of respirator and cartridge should be selected based on a thorough risk assessment.

Operational and Disposal Plans

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[1][4] Do not breathe vapors or mists.[3] Keep away from heat, sparks, and open flames.[5]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[1][4][5]

Spill Management

In the event of a spill, evacuate the area and ensure adequate ventilation.[4][6]

  • Containment: Absorb the spill with an inert material such as sand, vermiculite, or earth.[3][5]

  • Collection: Carefully collect the absorbed material into a suitable, labeled container for disposal.[3][6]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

Disposal Plan

All waste, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste in accordance with federal, state, and local regulations.[3][5] Do not dispose of down the drain.

Experimental Protocols

Step-by-Step PPE Donning and Doffing Procedure

Donning (Putting On):

  • Lab Coat/Coveralls: Put on your protective clothing.

  • Respirator (if required): Perform a fit check.

  • Goggles/Face Shield: Adjust for a secure fit.

  • Gloves: Put on gloves, ensuring they overlap the cuffs of your lab coat.

Doffing (Taking Off):

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.

  • Goggles/Face Shield: Remove from the back of your head.

  • Lab Coat/Coveralls: Remove by rolling it down and away from your body.

  • Respirator (if worn): Remove from the back of your head.

  • Hand Hygiene: Wash hands thoroughly with soap and water.[4]

Data Presentation

Hazard Class Recommendation Source
Skin Irritation Wear protective gloves and clothing.[1][5]
Eye Irritation Wear chemical safety goggles; use a face shield for splash hazards.[1][3][4][5]
Inhalation Hazard Use in a well-ventilated area or chemical fume hood.[3]
Flammability Keep away from heat, sparks, and open flames.[5]

Visualization

PPE_Decision_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Handling 2,4-Dimorpholinonitrobenzene BasePPE Standard PPE: - Lab Coat - Nitrile/Neoprene Gloves - Safety Goggles Start->BasePPE CheckSplash Potential for Splash? CheckVentilation Adequate Ventilation? CheckSplash->CheckVentilation No FaceShield Add Face Shield CheckSplash->FaceShield Yes Respirator Use Respirator CheckVentilation->Respirator No Proceed Proceed with Caution CheckVentilation->Proceed Yes BasePPE->CheckSplash FaceShield->CheckVentilation Respirator->Proceed

Caption: PPE selection workflow for handling 2,4-Dimorpholinonitrobenzene.

References

  • 2 - SAFETY DATA SHEET. (n.d.).
  • 2,4-Difluoronitrobenzene - Safety Data Sheet - ChemicalBook. (2025, September 27).
  • 2,4-DICHLORONITRO BENZENE CAS No 611-06-3 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
  • Material Safety Data Sheet 2,4-Difluoronitrobenzene, 99% MSDS# 36489 Section 1 - West Liberty University. (n.d.).
  • Material Safety Data Sheet - 2,4-Dichloronitrobenzene, 97% - Cole-Parmer. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, May 1).
  • HEALTH EFFECTS - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI. (n.d.).
  • A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms - Juniper Publishers. (2019, November 13).
  • Guidance for Selection of Protective Clothing for MDI Users - Covestro Solution Center. (2013, March).
  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. (2021, September).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.